molecular formula C6H5Cl2NO B1586935 2,3-Dichloro-6-methoxypyridine CAS No. 83732-68-7

2,3-Dichloro-6-methoxypyridine

Cat. No.: B1586935
CAS No.: 83732-68-7
M. Wt: 178.01 g/mol
InChI Key: PCVPVMZNHMYIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-methoxypyridine is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVPVMZNHMYIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232596
Record name 2,3-Dichloro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83732-68-7
Record name 2,3-Dichloro-6-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83732-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-methoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichloro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloro-6-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dichloro-6-methoxypyridine, a key heterocyclic building block in medicinal chemistry and materials science. While direct, peer-reviewed synthetic protocols for this specific molecule are not extensively documented, this guide outlines a scientifically robust, proposed synthetic pathway based on established principles of nucleophilic aromatic substitution on polychlorinated pyridines. The synthesis of the precursor, 2,3,6-trichloropyridine, is also detailed. Furthermore, a thorough characterization of the target compound is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) derived from computational models and analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing a strong theoretical and practical framework for the preparation and identification of this compound.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, electronic character, and metabolic stability. This, in turn, can profoundly influence its biological activity and therapeutic efficacy. Dichloro-substituted methoxypyridines, in particular, serve as versatile intermediates, offering multiple points for further chemical modification. The presence of chloro- and methoxy- groups provides a rich chemical handle for cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the construction of complex molecular architectures. This compound, with its specific substitution pattern, presents a unique building block for the exploration of novel chemical space in drug discovery and materials science.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a two-step process, commencing with the synthesis of the key intermediate, 2,3,6-trichloropyridine, followed by a regioselective nucleophilic aromatic substitution with a methoxide source.

Step 1: Synthesis of 2,3,6-Trichloropyridine

Several methods for the synthesis of 2,3,6-trichloropyridine have been reported, primarily starting from either pyridine or 2,6-dichloropyridine. A common and scalable approach involves the direct chlorination of 2,6-dichloropyridine.[1]

Reaction Scheme:

Synthesis of 2,3,6-Trichloropyridine 2,6-Dichloropyridine 2,6-Dichloropyridine 2,3,6-Trichloropyridine 2,3,6-Trichloropyridine 2,6-Dichloropyridine->2,3,6-Trichloropyridine Cl₂, FeCl₃ or AlCl₃

Figure 1: Synthesis of 2,3,6-Trichloropyridine.

Experimental Protocol:

  • To a stirred solution of 2,6-dichloropyridine in a suitable solvent (e.g., carbon tetrachloride or neat), a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is added.

  • Chlorine gas is then bubbled through the reaction mixture at an elevated temperature.

  • The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 2,3,6-trichloropyridine.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The use of a Lewis acid like FeCl₃ or AlCl₃ is crucial for activating the pyridine ring towards electrophilic chlorination. It polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic.

  • Elevated Temperature: The reaction is typically performed at a higher temperature to increase the reaction rate and overcome the activation energy barrier for the chlorination of the already electron-deficient dichloropyridine ring.

Step 2: Regioselective Methoxylation of 2,3,6-Trichloropyridine

The conversion of 2,3,6-trichloropyridine to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring, where the positions ortho (2 and 6) and para (4) to the nitrogen atom are most activated towards nucleophilic attack. In 2,3,6-trichloropyridine, the chlorine atoms at the 2- and 6-positions are significantly more labile than the one at the 3-position. Due to steric hindrance from the adjacent chlorine at the 3-position, the 6-position is the most likely site for nucleophilic attack.

Reaction Scheme:

Synthesis of this compound 2,3,6-Trichloropyridine 2,3,6-Trichloropyridine This compound This compound 2,3,6-Trichloropyridine->this compound CH₃ONa, CH₃OH Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (2,6-Dichloropyridine, Cl₂, FeCl₃) Step1 Chlorination to form 2,3,6-Trichloropyridine Start->Step1 Step2 Regioselective Methoxylation (CH₃ONa in CH₃OH) Step1->Step2 Purification Purification (Column Chromatography/Recrystallization) Step2->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Purity Purity Assessment (e.g., HPLC, GC) Product->Purity

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a methoxy group on the pyridine ring, offers multiple sites for functionalization, making it an attractive intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support its application in research and development, particularly in the fields of medicinal chemistry and materials science. The strategic placement of chloro and methoxy groups can significantly influence the electronic properties, reactivity, and biological activity of target molecules, making a thorough understanding of this intermediate's characteristics essential for its effective utilization.[1]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] It is characterized by the following identifiers and physical constants:

PropertyValueSource(s)
CAS Number 83732-68-7[3]
Molecular Formula C₆H₅Cl₂NO[3]
Molecular Weight 178.02 g/mol [4]
Appearance White to off-white crystal[2]
Boiling Point 219 °C[2]
Density 1.363 g/cm³[2]
Flash Point 86 °C[2]
pKa (Predicted) -0.37 ± 0.10[2]
Storage Under inert atmosphere, 2-8°C[4]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following sections provide predicted and expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons. The chemical shifts can be estimated based on the electronic effects of the chloro and methoxy substituents. The methoxy group is an electron-donating group, which would shield the ring protons, while the chloro groups are electron-withdrawing, causing a deshielding effect.

  • Expected Chemical Shifts (δ, ppm):

    • Methoxy protons (-OCH₃): ~3.9-4.2 (singlet, 3H)

    • Aromatic protons (Ar-H): ~6.7-7.6 (two doublets, 1H each)

¹³C NMR: The carbon NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Expected Chemical Shift Ranges (δ, ppm):

    • Methoxy carbon (-OCH₃): ~50-60

    • Aromatic carbons (C-Cl): ~140-155

    • Aromatic carbons (C-H): ~110-140

    • Aromatic carbon (C-O): ~160-170

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds.

  • Expected Absorption Bands (cm⁻¹):

    • ~3100-3000: Aromatic C-H stretching.

    • ~2950-2850: Aliphatic C-H stretching of the methoxy group.

    • ~1600-1450: Aromatic C=C and C=N stretching vibrations.

    • ~1250-1000: C-O stretching of the methoxy group.

    • ~850-750: C-Cl stretching.

Mass Spectrometry

Mass spectrometry data from a patent source indicates the detection of the protonated molecule.

  • Electrospray Ionization (ESI-MS): m/z 178 ([M+H]⁺)[5]

Synthesis

A common synthetic route to this compound involves the diazotization of 2-chloro-3-amino-6-methoxypyridine followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 2-chloro-3-amino-6-methoxypyridine

The following protocol is adapted from a patented procedure.[5]

Materials:

  • 2-chloro-3-amino-6-methoxypyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 5N Sodium Hydroxide (NaOH) solution

  • Distilled Water

  • Ethyl Acetate

  • Heptane

Procedure:

  • In a conical flask, dissolve or suspend 2-chloro-3-amino-6-methoxypyridine (1 equivalent) in concentrated hydrochloric acid.

  • Cool the mixture to -5 °C with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (5 equivalents) dropwise over 10 minutes, maintaining the temperature at -5 °C.

  • Continue stirring the reaction mixture for an additional 10 minutes at -5 °C.

  • Add copper(I) chloride (10 equivalents) in portions over 5 minutes.

  • Stir the reaction mixture at -5 °C for 20 minutes.

  • Remove the cooling bath and allow the mixture to stir at room temperature for 3 hours.

  • Upon completion of the reaction, dilute the mixture with distilled water.

  • Adjust the pH to 10-11 with a 5N aqueous sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and heptane (1:9 v/v) as the eluent to obtain this compound as a light yellow oil.

SynthesisWorkflow cluster_reagents Reagents cluster_process Reaction and Workup cluster_product Product reagent1 2-chloro-3-amino-6-methoxypyridine step1 Diazotization at -5°C reagent1->step1 reagent2 HCl reagent2->step1 reagent3 NaNO₂ reagent3->step1 reagent4 CuCl step2 Sandmeyer Reaction reagent4->step2 step1->step2 step3 Aqueous Workup and Extraction step2->step3 step4 Purification (Chromatography) step3->step4 product This compound step4->product

References

2,3-Dichloro-6-methoxypyridine spectroscopic data analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Spectroscopic Analysis of 2,3-Dichloro-6-methoxypyridine

Abstract

This technical guide offers an in-depth analysis of the core spectroscopic techniques used for the structural elucidation and characterization of this compound (CAS No: 83732-68-7).[1] As a substituted pyridine, this compound and its analogues are significant building blocks in the development of pharmaceutical and agrochemical agents.[2][3] Unambiguous structural confirmation is paramount for regulatory approval, process control, and mechanistic studies. This document provides a detailed examination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. It is intended for researchers, analytical scientists, and professionals in drug development, offering both foundational principles and practical, field-proven insights into data acquisition and interpretation.

Mass Spectrometry (MS): Unveiling the Isotopic Signature

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, the technique's true power lies in its ability to reveal characteristic isotopic patterns, which serve as a definitive confirmation of the presence and number of halogen atoms.

The Causality Behind MS Experimental Choices

Electron Ionization (EI) is the chosen method for this analysis due to its robustness and the extensive fragmentation it produces. While "softer" ionization techniques can be used to preserve the molecular ion, the high energy of EI (~70 eV) provides a reproducible fragmentation pattern that acts as a structural fingerprint, which is invaluable for database matching and confirmation.[4] The fragmentation data allows us to piece together the molecule's structure by analyzing the loss of neutral fragments from the parent ion.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an EI source.

  • GC Conditions:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Acquisition Mode: Full scan.

Data Analysis and Interpretation

The mass spectrum of this compound is defined by a unique isotopic cluster for the molecular ion, a direct consequence of the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%, or a ~3:1 ratio).[5][6]

  • Molecular Ion (M⁺) Cluster: A molecule containing two chlorine atoms will exhibit three peaks in the molecular ion region:

    • M⁺: Contains two ³⁵Cl isotopes. This corresponds to the monoisotopic mass.

    • [M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl isotope.

    • [M+4]⁺: Contains two ³⁷Cl isotopes. The theoretical intensity ratio of these peaks is approximately 9:6:1 , providing unequivocal evidence for the presence of two chlorine atoms.[5][7]

  • Fragmentation Pathways: The primary fragmentation patterns arise from the cleavage of the weakest bonds, leading to the formation of stable cations. Key expected fragments are detailed in the table below.

Table 1: Predicted Mass Spectrometry Data for this compound
m/z (for ³⁵Cl)Predicted Ion StructureComments
177 / 179 / 181 [C₆H₅Cl₂NO]⁺Molecular ion cluster. The base peak corresponding to the molecule with two ³⁵Cl atoms is at m/z 177. The relative intensity ratio should be ~9:6:1.
162 / 164 / 166[C₅H₂Cl₂NO]⁺Loss of a methyl radical (•CH₃) from the methoxy group. Isotopic pattern for two Cl atoms will be present.
142 / 144[C₅H₂ClNO]⁺Loss of a chlorine radical (•Cl). Isotopic pattern for one Cl atom (~3:1 ratio) will be observed.
113 / 115[C₄H₂Cl]⁺A common fragment resulting from ring cleavage and loss of CO and HCN, retaining one Cl atom.

Diagram 1: MS Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation prep Dissolve Sample (1 mg/mL in CH2Cl2) gcms GC-MS with EI Source prep->gcms Inject mol_ion Identify Molecular Ion Cluster (M+, M+2, M+4) gcms->mol_ion Generate Spectrum isotope Confirm Isotopic Ratio (9:6:1 for 2xCl) mol_ion->isotope frag Analyze Fragmentation (Loss of •CH3, •Cl, etc.) isotope->frag struct Structure Confirmation frag->struct

Caption: Workflow for MS analysis of this compound.

Infrared (IR) Spectroscopy: Mapping Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Rationale for Attenuated Total Reflectance (ATR)

While traditional KBr pellet methods are effective, the Attenuated Total Reflectance (ATR) technique is preferred for its speed, ease of use, and minimal sample preparation. It eliminates the need for grinding and pressing pellets, reducing the risk of sample contamination or degradation from atmospheric moisture. The resulting spectrum is comparable to a transmission spectrum and provides clear, reproducible data on the vibrational modes of the sample.

Experimental Protocol: FTIR-ATR
  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.

  • Background Collection: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the crystalline this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Analysis and Interpretation

The IR spectrum provides a detailed fingerprint of the molecule. For this compound, the key absorptions correspond to the aromatic pyridine ring, the methoxy group, and the carbon-chlorine bonds.

  • Aromatic Region: The C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹.[8] The characteristic C=C and C=N bond stretching vibrations of the aromatic ring will appear as a series of sharp bands between 1600 and 1400 cm⁻¹.[9]

  • Aliphatic Region: The C-H stretching of the methoxy (-OCH₃) group will produce bands just below 3000 cm⁻¹.

  • Ether Linkage: Aryl alkyl ethers show a strong, characteristic asymmetric C-O-C stretching band between 1300-1200 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[10][11][12] These are often the most intense peaks in the fingerprint region.

  • Halogen Bonds: The C-Cl stretching vibrations are found in the lower frequency fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100–3000C-H StretchAromatic (Pyridine Ring)Medium to Weak
2980–2850C-H StretchAliphatic (-OCH₃)Medium
1580–1450C=C & C=N StretchAromatic (Pyridine Ring)Strong to Medium
1300–1200Asymmetric C-O-C StretchAryl Alkyl EtherStrong
1050–1010Symmetric C-O-C StretchAryl Alkyl EtherStrong
800–600C-Cl StretchAryl HalideMedium to Strong

Diagram 2: Functional Groups and IR Regions

molecule This compound Structure regions Functional Group IR Absorption Region (cm⁻¹) Aromatic C-H 3100-3000 Aliphatic C-H (-OCH₃) 2980-2850 Aromatic Ring (C=C/C=N) 1580-1450 Aryl Ether (C-O Stretch) 1300-1200 & 1050-1010 Aryl Halide (C-Cl Stretch) 800-600

Caption: Correlation of molecular functional groups to their IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide complementary data that, when analyzed together, allow for the unambiguous assignment of every atom in the structure.

The Logic of Solvent Selection and Referencing

Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent peak. All chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm, which provides a universally accepted standard for comparing spectra.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5–10 mg of this compound and dissolve it in approximately 0.6–0.7 mL of CDCl₃ containing 0.03% TMS. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25°C.

    • Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 8-16 scans are sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data Analysis

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two distinct aromatic protons and the three equivalent methoxy protons.

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet (no adjacent protons to couple with) integrating to 3 protons. Its position is influenced by the electronegative oxygen, typically appearing around δ 3.9–4.1 ppm.[13]

  • Aromatic Protons (H-4 and H-5): These two protons are on adjacent carbons and will split each other, creating a doublet of doublets (an AX system).

    • H-5: This proton is ortho to the electron-donating methoxy group, which shields it, shifting it upfield. It will appear as a doublet.

    • H-4: This proton is ortho to an electron-withdrawing chlorine atom, which deshields it, shifting it downfield relative to H-5. It will also appear as a doublet.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OCH₃~4.0Singlet (s)3HN/A
H-4~7.3Doublet (d)1H~8-9
H-5~6.8Doublet (d)1H~8-9
¹³C NMR Data Analysis

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

  • C-6: Attached to the highly electronegative oxygen of the methoxy group, this carbon is significantly deshielded and will appear furthest downfield.

  • C-2 & C-3: These carbons are directly bonded to chlorine atoms, which also cause a downfield shift, though typically less pronounced than an ether oxygen.

  • C-4 & C-5: These are standard aromatic carbons bonded to hydrogen. Their shifts will be in the typical aromatic region.

  • -OCH₃: The methoxy carbon appears in the aliphatic region but is shifted downfield by the attached oxygen.

Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-6~163
C-2~148
C-4~140
C-5~115
C-3~112
-OCH₃~54

Diagram 3: NMR Structural Assignment Map

Caption: Correlation of the molecular structure with predicted ¹H and ¹³C NMR chemical shifts.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

  • MS confirms the molecular weight and, crucially, the presence of two chlorine atoms through its unmistakable 9:6:1 isotopic pattern.

  • IR spectroscopy validates the presence of key functional groups: the aromatic pyridine ring, the aryl alkyl ether linkage, and the carbon-chlorine bonds.

  • NMR spectroscopy provides the definitive structural map, allowing for the precise assignment of each hydrogen and carbon atom, confirming the substitution pattern and overall connectivity.

Together, these techniques form a self-validating system that provides irrefutable evidence for the structure and purity of this compound, a standard that is essential for its application in research and development.

References

An In-depth Technical Guide to 2,3-Dichloro-6-methoxypyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-dichloro-6-methoxypyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features and reactivity profile make it a valuable scaffold for the synthesis of diverse molecular entities with potential therapeutic applications. This document will delve into its chemical identity, synthesis, reactivity, and role as a strategic intermediate in medicinal chemistry, supported by experimental protocols and data.

Core Identity and Physicochemical Properties

This compound is a substituted pyridine ring system featuring two chlorine atoms at the 2 and 3 positions and a methoxy group at the 6 position. This arrangement of electron-withdrawing and electron-donating groups imparts a distinct chemical character to the molecule, influencing its reactivity and suitability as a precursor in complex organic syntheses.

Molecular Structure:

Key Identifiers and Properties:

PropertyValueSource
CAS Number 83732-68-7[1][2][3]
Molecular Formula C₆H₅Cl₂NO[1][2]
Molecular Weight 178.02 g/mol [1]
IUPAC Name This compound[2]
Appearance White to off-white crystalline solid[4]
Boiling Point 219 °C[4]
Flash Point 86 °C[4]
Density 1.363 g/cm³[4]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[4]

Strategic Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, often commencing from more readily available pyridine precursors. The strategic introduction of the chloro and methoxy functionalities is key to obtaining the desired isomer. A common and logical synthetic route involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 2-chloro-6-methoxypyridin-3-amine as a key immediate precursor. The amino group can be readily converted to a chloro group via a Sandmeyer reaction. This precursor, in turn, can be derived from a nitropyridine intermediate.

G This compound This compound 2-Chloro-6-methoxypyridin-3-amine 2-Chloro-6-methoxypyridin-3-amine This compound->2-Chloro-6-methoxypyridin-3-amine Sandmeyer Reaction 2-Chloro-6-methoxy-3-nitropyridine 2-Chloro-6-methoxy-3-nitropyridine 2-Chloro-6-methoxypyridin-3-amine->2-Chloro-6-methoxy-3-nitropyridine Reduction 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine 2-Chloro-6-methoxy-3-nitropyridine->2,6-Dichloro-3-nitropyridine Methoxylation 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridine->2,6-Dichloropyridine Nitration

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis from 2-chloro-6-methoxypyridin-3-amine

This protocol details the conversion of 2-chloro-6-methoxypyridin-3-amine to this compound via a Sandmeyer reaction. This method is chosen for its reliability and relatively high yield for this type of transformation.

Materials:

  • 2-chloro-6-methoxypyridin-3-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • 5N Aqueous Sodium Hydroxide (NaOH)

  • Diethyl Ether (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled Water

  • Ethyl Acetate

  • Heptane

Procedure:

  • Diazotization: In a conical flask, dissolve or suspend 2-chloro-6-methoxypyridin-3-amine (1.0 eq) in concentrated hydrochloric acid. Cool the mixture to -5 °C using an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (5.0 eq) dropwise over 10 minutes, ensuring the temperature remains below 0 °C.

  • Stir the resulting diazonium salt solution for an additional 10 minutes at -5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (10.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue stirring the reaction mixture at -5 °C for 20 minutes.

  • Remove the cooling bath and allow the mixture to warm to room temperature, continuing to stir for 3 hours.

  • Work-up and Purification: Dilute the reaction mixture with distilled water.

  • Carefully adjust the pH to 10-11 with a 5N aqueous sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate:heptane (1:9, v/v) to yield this compound as a light yellow oil (yield: ~41%).[4]

Characterization: The final product should be characterized by mass spectrometry to confirm the molecular weight (m/z: 178 [M+H]⁺).[4] Further analysis by ¹H NMR and ¹³C NMR is recommended to confirm the structure.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen heteroatom and the two chlorine substituents. This electron deficiency makes the ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles. The position of substitution will depend on the reaction conditions and the nature of the nucleophile. Generally, the chlorine at the 2-position is more activated towards nucleophilic attack due to its proximity to the ring nitrogen. The methoxy group at the 6-position is a moderate activating group for nucleophilic substitution at the adjacent positions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex molecular architectures. The differential reactivity of the two chlorine atoms may allow for selective, stepwise functionalization under carefully controlled conditions.

G cluster_0 Reactivity Profile This compound This compound Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) This compound->Nucleophilic Aromatic Substitution (SNAr) Nu⁻ Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling This compound->Palladium-Catalyzed Cross-Coupling Pd(0), Ligand, Base Functionalized Pyridine Derivatives Functionalized Pyridine Derivatives Nucleophilic Aromatic Substitution (SNAr)->Functionalized Pyridine Derivatives Palladium-Catalyzed Cross-Coupling->Functionalized Pyridine Derivatives

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[5] this compound serves as a versatile starting material for the synthesis of novel compounds with a wide range of biological activities.

A Scaffold for Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. The ability to functionalize this compound at two distinct positions allows for the systematic exploration of the chemical space around the core, a crucial aspect of structure-activity relationship (SAR) studies. By introducing various substituents through cross-coupling and SNAr reactions, libraries of compounds can be generated and screened for inhibitory activity against a panel of kinases.

Building Block for Novel Heterocyclic Systems

The reactivity of the chloro groups allows for their use in cyclization reactions to form fused heterocyclic systems. These more complex ring systems are often sought after in drug discovery for their conformational rigidity and ability to present functional groups in a well-defined three-dimensional arrangement, leading to enhanced potency and selectivity for their biological targets.

Precursor for Bioactive Molecules

While direct incorporation of the this compound moiety into final drug candidates is less common, its role as a key intermediate is significant. For instance, related methoxypyridine derivatives have been explored as gamma-secretase modulators for the potential treatment of Alzheimer's disease.[6] The synthetic versatility of this compound allows for the efficient construction of the core structures of such complex molecules.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined structure, coupled with the predictable reactivity of its functional groups, provides medicinal chemists with a powerful tool for the construction of novel and complex molecules. A thorough understanding of its synthesis, reactivity, and potential applications is essential for leveraging this compound to its full potential in the development of new therapeutic agents.

References

The Unseen Workhorse: A Technical Guide to the Reactivity and Electronic Properties of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical and materials science, certain molecular scaffolds emerge as unsung heroes. 2,3-Dichloro-6-methoxypyridine is one such entity. While not always in the spotlight, its unique substitution pattern offers a nuanced platform for a variety of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity and electronic properties of this compound, offering predictive insights based on established principles of heterocyclic chemistry and computational analysis. Our aim is to equip researchers with the foundational knowledge to effectively harness the synthetic potential of this versatile reagent.

Molecular Architecture and Electronic Landscape

The structure of this compound, with its pyridine core bearing two vicinal chloro substituents and a methoxy group at the 6-position, presents a fascinating interplay of electronic effects. The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive effects of the two chlorine atoms, creates an electron-deficient aromatic system.[1] This is partially counterbalanced by the electron-donating resonance effect of the methoxy group at the C6 position.

This electronic tug-of-war is central to understanding the molecule's reactivity. The pyridine nitrogen significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring susceptible to nucleophilic attack.[2] Computational studies on substituted pyridines have shown that electron-withdrawing groups further lower the LUMO energy, enhancing this effect.[3] Conversely, electron-donating groups, like the methoxy substituent, raise the HOMO (Highest Occupied Molecular Orbital) energy, which can influence its participation in certain reactions.[4]

The precise distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) are critical in determining the regioselectivity of its reactions. While specific experimental data for this compound is not abundant in the literature, we can draw strong inferences from related systems.

Predicted Electronic Properties

Based on density functional theory (DFT) calculations performed on analogous substituted pyridines, we can predict the following electronic characteristics for this compound:[3][5][6]

PropertyPredicted CharacteristicRationale
HOMO Energy Moderately lowThe electron-donating methoxy group will raise the HOMO energy relative to 2,3-dichloropyridine, but the overall electron-deficient nature of the ring will keep it at a moderate level.
LUMO Energy LowThe combined electron-withdrawing effects of the pyridine nitrogen and the two chloro substituents will result in a low-lying LUMO, rendering the molecule susceptible to nucleophilic attack.
HOMO-LUMO Gap Relatively smallThe opposing electronic effects of the substituents are likely to result in a smaller HOMO-LUMO gap compared to simpler pyridines, which can correlate with higher reactivity.[7]
Dipole Moment SignificantThe asymmetric substitution pattern will lead to a notable molecular dipole moment, influencing its solubility and intermolecular interactions.

The Duality of Reactivity: Navigating Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The synthetic utility of this compound is primarily defined by the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry.[1] The inherent electronic properties of the pyridine ring dictate that the positions ortho (C2, C6) and para (C4) to the nitrogen are most activated towards nucleophilic attack. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[8][9]

For this compound, the C2 and C6 positions are electronically activated. However, the presence of the methoxy group at C6 introduces a steric and electronic bias. While the methoxy group is electron-donating by resonance, its inductive effect is electron-withdrawing. The chlorine at the C2 position is expected to be the most reactive site for SNAr.

Causality behind the Selectivity:

  • Electronic Activation: The C2 position is directly adjacent to the electron-withdrawing pyridine nitrogen, which strongly stabilizes the anionic intermediate formed upon nucleophilic attack.[1]

  • Steric Hindrance: The methoxy group at the C6 position, while also electronically activating the adjacent carbon, presents a greater steric impediment to an incoming nucleophile compared to the hydrogen atom at the C5 position.

  • Leaving Group Ability: Both chlorine atoms are good leaving groups.

Therefore, it is predicted that nucleophilic aromatic substitution reactions will proceed with high regioselectivity at the C2 position.

SNAr_Selectivity This compound This compound Intermediate_C2 Meisenheimer Intermediate (Attack at C2) This compound->Intermediate_C2 Attack at C2 (Favored) Intermediate_C3 Meisenheimer Intermediate (Attack at C3) This compound->Intermediate_C3 Attack at C3 (Disfavored) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Intermediate_C2 Nucleophile (Nu-)->Intermediate_C3 Product_C2 2-Nu-3-chloro-6-methoxypyridine Intermediate_C2->Product_C2 Loss of Cl- Product_C3 3-Nu-2-chloro-6-methoxypyridine Intermediate_C3->Product_C3 Loss of Cl-

Caption: Predicted regioselectivity in the SNAr of this compound.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol is a generalized procedure based on established methods for similar substrates and should be optimized for specific cases.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired amine nucleophile (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, DMAc, or NMP (sufficient to dissolve the reactants).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: A Ligand-Controlled Dance

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[10] In the context of dihalopyridines, the regioselectivity of these reactions is often dictated by the choice of ligand and reaction conditions, which can override the inherent electronic preferences of the substrate.[11]

For this compound, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is the initial and often rate-determining step. Generally, positions adjacent to the pyridine nitrogen (C2 and C6) are more susceptible to oxidative addition.[10] However, the steric bulk of the ligand on the palladium catalyst can play a decisive role in determining which C-Cl bond reacts.

  • With Less Bulky Ligands (e.g., PPh₃): It is plausible that oxidative addition will preferentially occur at the more electronically activated and less sterically hindered C2 position.

  • With Bulky Ligands (e.g., Buchwald-type biaryl phosphines or N-heterocyclic carbenes): The steric hindrance at the C2 position (due to the adjacent chloro group) and the C6 position (due to the methoxy group) could lead to a more complex selectivity profile. It is possible that under certain conditions, coupling at the C3 position could be favored, although this is less common for pyridyl chlorides.

CrossCoupling_Selectivity cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination 2,3-Dichloro-6-methoxypyridine_S This compound Product_S Mono-arylated Product 2,3-Dichloro-6-methoxypyridine_S->Product_S Oxidative Addition Transmetalation Reductive Elimination Boronic_Acid R-B(OH)₂ Boronic_Acid->Product_S Pd_Catalyst_S Pd(0) Catalyst + Ligand Pd_Catalyst_S->Product_S 2,3-Dichloro-6-methoxypyridine_B This compound Product_B Mono-aminated Product 2,3-Dichloro-6-methoxypyridine_B->Product_B Oxidative Addition Amine Coordination Reductive Elimination Amine R₂NH Amine->Product_B Pd_Catalyst_B Pd(0) Catalyst + Ligand Pd_Catalyst_B->Product_B

Caption: General workflows for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and requires optimization for specific substrates and desired regioselectivity.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 4-10 mol%). Add a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

The substituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[12] The ability to selectively functionalize this compound at its different positions makes it a valuable starting material for the synthesis of compound libraries for drug discovery programs. The introduction of diverse substituents via SNAr and cross-coupling reactions allows for the fine-tuning of physicochemical properties and biological activity.

For instance, the 2-amino-3-chloro-6-methoxypyridine core, readily accessible through SNAr, can serve as a precursor for more complex heterocyclic systems. The remaining chlorine at the C3 position can be a handle for further diversification.

Conclusion and Future Outlook

This compound represents a synthetically versatile, yet underexplored, building block. While direct experimental data on its reactivity is limited, a thorough understanding of the fundamental principles of heterocyclic chemistry allows for robust predictions of its behavior in key chemical transformations. The differential reactivity of the C2 and C3 chlorine atoms, tunable through the choice of reaction conditions and catalyst systems, offers a powerful platform for the synthesis of a wide array of functionalized pyridines.

Future research in this area should focus on the systematic experimental validation of the predicted reactivity and regioselectivity of this compound. The development of highly selective protocols for both SNAr and cross-coupling reactions at each of the chloro-substituted positions would significantly enhance its utility in synthetic and medicinal chemistry. As the demand for novel and complex molecular architectures continues to grow, the strategic application of such versatile building blocks will be paramount to the advancement of drug discovery and materials science.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 2,3-dichloro-6-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's susceptibility to hydrolytic, oxidative, photolytic, and thermal stress. By synthesizing data from related halogenated and methoxy-substituted pyridines, this guide proposes likely degradation mechanisms and outlines robust experimental protocols for forced degradation studies. The ultimate goal is to equip scientists with the foundational knowledge required to develop stable formulations and accurate, stability-indicating analytical methods.

Introduction: The Chemical Landscape of this compound

This compound is a substituted pyridine derivative featuring two chlorine atoms and a methoxy group attached to the aromatic ring. The electronic properties and positions of these substituents dictate the molecule's reactivity and, consequently, its stability profile. The electron-withdrawing nature of the chlorine atoms and the pyridine ring nitrogen makes the ring susceptible to nucleophilic attack, while the electron-donating methoxy group can influence the regioselectivity of such reactions and is itself a potential site for oxidative degradation.

Understanding the inherent stability of this compound is paramount during drug development and for ensuring the quality and safety of active pharmaceutical ingredients (APIs) and their formulations. Forced degradation studies, or stress testing, are a critical component of this process, providing insights into the likely degradation products that may form under various environmental conditions.[1][2] These studies are essential for the development and validation of stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]

This guide will delve into the probable degradation pathways of this compound under different stress conditions and provide detailed experimental workflows to investigate its stability.

Predicted Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, several degradation pathways can be anticipated.

Hydrolytic Degradation

The presence of chlorine atoms on the electron-deficient pyridine ring suggests a susceptibility to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, leading to hydrolysis. The rate of hydrolysis is expected to be pH-dependent, with faster degradation anticipated under basic conditions.

  • Under Basic Conditions: The primary degradation pathway is likely the displacement of one or both chlorine atoms by a hydroxide ion to form chlorohydroxymethoxypyridines or a dihydroxymethoxypyridine. The position of substitution will be influenced by the electronic effects of the methoxy group and the other chlorine atom.

  • Under Acidic Conditions: While generally less reactive towards hydrolysis under acidic conditions compared to basic conditions, protonation of the pyridine nitrogen could further activate the ring towards nucleophilic attack by water, albeit at a slower rate.

It has been observed that the zwitterionic character of pyridone structures can enhance the rate of hydrolysis of α-chloro-substituted pyridones.[1] Although this compound is not a pyridone, the principle of enhanced reactivity due to electronic factors is relevant.

Oxidative Degradation

Oxidative conditions can lead to several degradation products. The methoxy group and the pyridine ring itself are potential targets for oxidation.

  • N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide.

  • Oxidative Dearomatization: The methoxy group can promote oxidative dearomatization of the pyridine ring, potentially leading to the formation of diols or epoxides.[2]

  • O-Demethylation: The methoxy group could undergo O-demethylation to yield a hydroxypyridine derivative.

Photodegradation

Chlorinated aromatic compounds are often susceptible to photodegradation. The primary mechanism is likely the homolytic cleavage of the carbon-chlorine bond upon absorption of UV radiation.

  • Dechlorination: Photolytic cleavage of the C-Cl bond would generate a pyridinyl radical and a chlorine radical. The pyridinyl radical could then abstract a hydrogen atom from the solvent or another molecule to form a monochlorinated or fully dechlorinated methoxypyridine.

  • Ring Opening and Rearrangement: More extensive irradiation could lead to ring opening and the formation of various smaller, aliphatic fragments. Studies on 2-chloropyridine have shown the formation of multiple intermediates, some of which exhibit genotoxicity.[4]

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The likely pathway involves the cleavage of the weakest bonds in the molecule. For halogenated organic compounds, the carbon-halogen bond is often susceptible to thermal cleavage.[5] However, significant degradation is typically observed only at very high temperatures.

Experimental Protocols for Forced Degradation Studies

To systematically investigate the stability of this compound, a series of forced degradation studies should be conducted. The goal is to achieve 5-20% degradation to ensure the formation of relevant degradation products without complete destruction of the parent molecule.[6]

General Experimental Setup
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, a separate sample is prepared. A control sample, protected from stress, should be analyzed concurrently.

  • Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate and quantify the parent compound and its degradation products.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool.[8]

Hydrolytic Degradation Protocol
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Heat the solution at 80°C for 24 hours.

    • Cool to room temperature, dilute with the mobile phase if necessary, and analyze by HPLC.

Note: The strength of the acid/base and the temperature can be adjusted to achieve the target degradation level.[1]

Oxidative Degradation Protocol
  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide solution.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Photodegradation Protocol
  • Place a solution of this compound (in a suitable solvent like methanol or water) in a transparent container.

  • Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Thermal Degradation Protocol
  • Place a solid sample of this compound in a controlled temperature oven.

  • Expose the sample to a temperature significantly higher than that used for accelerated stability studies (e.g., 105°C) for a specified period.

  • At the end of the exposure period, dissolve the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

Visualization of Degradation Pathways and Workflows

Proposed Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation Parent 2,3-Dichloro- 6-methoxypyridine Hydrolysis_Product_1 2-Chloro-3-hydroxy- 6-methoxypyridine Parent->Hydrolysis_Product_1 OH- Hydrolysis_Product_2 3-Chloro-2-hydroxy- 6-methoxypyridine Parent->Hydrolysis_Product_2 OH- Parent_Ox 2,3-Dichloro- 6-methoxypyridine N_Oxide 2,3-Dichloro- 6-methoxypyridine N-oxide Parent_Ox->N_Oxide [O] Demethylated 2,3-Dichloro- 6-hydroxypyridine Parent_Ox->Demethylated [O] Parent_Photo 2,3-Dichloro- 6-methoxypyridine Monochloro_1 2-Chloro- 6-methoxypyridine Parent_Photo->Monochloro_1 hν, -Cl• Monochloro_2 3-Chloro- 6-methoxypyridine Parent_Photo->Monochloro_2 hν, -Cl•

Caption: Proposed degradation pathways for this compound.

Forced Degradation Experimental Workflow

G Start Prepare Stock Solution (1 mg/mL) Control Control Sample (Protected from stress) Start->Control Acid Acidic Hydrolysis (0.1 M HCl, 80°C) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Start->Base Neutral Neutral Hydrolysis (Water, 80°C) Start->Neutral Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Photo Photolytic Stress (ICH Q1B) Start->Photo Thermal Thermal Stress (Solid) (105°C) Start->Thermal Analysis HPLC-UV/MS Analysis Control->Analysis Acid->Analysis Base->Analysis Neutral->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis End Identify Degradants & Establish Pathways Analysis->End

Caption: Experimental workflow for forced degradation studies.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and concise table. This allows for easy comparison of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ParametersDuration% Assay of Parent% DegradationNo. of Degradants
Control -24 h10000
Acid Hydrolysis 0.1 M HCl24 h[Data][Data][Data]
Base Hydrolysis 0.1 M NaOH24 h[Data][Data][Data]
Neutral Hydrolysis Water24 h[Data][Data][Data]
Oxidative 3% H₂O₂24 h[Data][Data][Data]
Photolytic ICH Q1B-[Data][Data][Data]
Thermal (Solid) 105°C48 h[Data][Data][Data]

[Data]: To be filled with experimental results.

The identification of degradation products is a critical step. Mass spectrometry (MS) is an invaluable tool for this purpose. The presence of chlorine atoms in the parent molecule and its degradation products will result in a characteristic isotopic pattern in the mass spectrum, with M+2 peaks corresponding to the presence of the 37Cl isotope.[9] This isotopic signature can aid in the confirmation of chlorinated degradants.

Conclusion and Future Directions

This technical guide provides a framework for understanding and investigating the stability of this compound. The proposed degradation pathways, based on the established reactivity of related chemical structures, serve as a starting point for a comprehensive stability assessment. The detailed experimental protocols for forced degradation studies will enable researchers to generate crucial data for the development of stable formulations and robust, stability-indicating analytical methods.

Future work should focus on the isolation and structural elucidation of the major degradation products using techniques such as preparative HPLC, followed by NMR spectroscopy and high-resolution mass spectrometry. This will provide definitive confirmation of the proposed degradation pathways and contribute to a more complete understanding of the stability profile of this important chemical intermediate.

References

Solubility of 2,3-Dichloro-6-methoxypyridine in Common Organic Solvents: A Technical and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 2,3-dichloro-6-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive empirical solubility data for this specific compound, this guide leverages a predictive approach grounded in the established principles of physical organic chemistry. By analyzing the solubility of the structurally analogous compound, 2,3-dichloropyridine, we can project the solubility characteristics of this compound. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to validate these predictions and quantify solubility in their own laboratory settings.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is foundational to predicting its behavior in various solvents.

PropertyValueSource
CAS Number 83732-68-7[1]
Molecular Formula C₆H₅Cl₂NO[1]
Molecular Weight 178.02 g/mol [1]
Appearance White to off-white crystalline solid[2]
Boiling Point 219 °C[2]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[2][3]

The presence of two chlorine atoms and a methoxy group on the pyridine ring imparts a moderate polarity to the molecule. The nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors.

The Principle of "Like Dissolves Like": A Predictive Framework

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The polarity of both the solute and the solvent is a key determinant of these forces.

To predict the solubility of this compound, we will use the experimentally determined solubility of 2,3-dichloropyridine as a baseline. The addition of a methoxy group (–OCH₃) to the 6-position of the pyridine ring is expected to influence its solubility in the following ways:

  • Increased Polarity: The methoxy group is more polar than a hydrogen atom, which should slightly increase the overall polarity of the molecule.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents like alcohols.

  • Steric Hindrance: The methoxy group may introduce some steric hindrance, which could slightly counteract the positive effects of increased polarity and hydrogen bonding.

Predicted Solubility Profile of this compound

The following table presents the known solubility of 2,3-dichloropyridine in various organic solvents. This data serves as a strong foundation for predicting the solubility of its methoxy derivative.[4][5]

SolventPolarity IndexSolvent TypePredicted Solubility of this compoundRationale for Prediction
n-Hexane0.1NonpolarLowNonpolar solvent, poor match for the polar solute.
Toluene2.4Nonpolar (Aromatic)ModerateThe aromatic nature of toluene may allow for some interaction with the pyridine ring.
Diethyl Ether2.8Polar AproticModerate to HighThe ether can act as a hydrogen bond acceptor, and its polarity is a reasonable match.
Dichloromethane3.1Polar AproticHighGood polarity match.
Ethyl Acetate4.4Polar AproticHighGood polarity match and hydrogen bond accepting capability.
Acetone5.1Polar AproticHighGood polarity match and hydrogen bond accepting capability.
1,4-Dioxane4.8Polar AproticVery HighExcellent polarity match and two hydrogen bond accepting sites. 2,3-dichloropyridine shows very high solubility in dioxane.[4]
Isopropanol3.9Polar ProticHighThe alcohol can act as a hydrogen bond donor to the nitrogen and methoxy oxygen.
Ethanol4.3Polar ProticHighSimilar to isopropanol, a good solvent for polar, hydrogen-bond accepting compounds.
Methanol5.1Polar ProticHighThe most polar of the alcohols listed, expected to be a very good solvent.
Acetonitrile5.8Polar AproticHighHigh polarity should favor dissolution.
Dimethyl Sulfoxide (DMSO)7.2Polar AproticVery HighHighly polar solvent, expected to be an excellent solvent.
Water10.2Polar ProticLowDespite being polar, the organic character of the molecule will likely limit aqueous solubility.

Expert Insight: The introduction of the methoxy group is anticipated to enhance the solubility of this compound in polar solvents, particularly those capable of hydrogen bonding, when compared to its parent compound, 2,3-dichloropyridine. The effect in nonpolar solvents is expected to be minimal.

Experimental Protocols for Solubility Determination

To validate the predicted solubility and obtain quantitative data, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This rapid method provides a general understanding of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water)

  • Small test tubes

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 20-30 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the mixture for 60 seconds.[6]

  • Observe the solution. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[6]

  • Repeat the procedure for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

This is a reliable method for determining the thermodynamic solubility of a compound.[7]

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker at a constant temperature

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent of a known concentration.

  • Create a calibration curve using serial dilutions of the stock solution and analyzing them via HPLC or GC.

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means that solid material should remain undissolved.

  • Seal the vials and place them in a shaking incubator at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for the solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a known volume of the solvent.

  • Analyze the diluted solution by HPLC or GC.

  • Using the calibration curve, determine the concentration of this compound in the saturated solution. This concentration is its solubility in that solvent at that temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Calibration Curve (HPLC/GC) H Calculate solubility using calibration curve A->H B Add excess this compound to solvent in a vial C Seal vial and shake at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute filtered solution E->F G Analyze by HPLC/GC F->G G->H

Caption: Workflow for Quantitative Solubility Determination.

Safety, Handling, and Storage

As a chlorinated pyridine derivative, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: While specific data for this compound is limited, related compounds are often harmful if swallowed, and cause skin and eye irritation.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[2][3]

Conclusion

While direct experimental data on the solubility of this compound is not widely available, a scientifically sound prediction can be made based on its molecular structure and the known solubility of the closely related 2,3-dichloropyridine. It is anticipated that this compound will exhibit good to excellent solubility in a range of common polar aprotic and polar protic organic solvents, with limited solubility in nonpolar and aqueous media. The experimental protocols provided in this guide offer a robust framework for researchers to validate these predictions and obtain precise quantitative solubility data, which is crucial for the successful design and optimization of synthetic routes and formulation processes.

References

The Genesis of a Key Intermediate: A Technical Guide to the Historical Synthesis of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the historical context surrounding the first synthesis of 2,3-Dichloro-6-methoxypyridine. While the seminal publication detailing its initial preparation remains elusive in readily accessible modern databases, this document reconstructs the likely pioneering synthetic routes based on the fundamental principles of pyridine chemistry and the evolution of synthetic methodologies throughout the 20th century. This guide provides a plausible historical narrative, detailed hypothetical protocols, and an exploration of the chemical logic that would have guided its first synthesis.

Introduction: The Unsung Importance of a Dichloro-Methoxy Pyridine

This compound is a vital heterocyclic building block in contemporary organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both electron-withdrawing chloro groups and an electron-donating methoxy group, imparts a nuanced reactivity profile that is highly sought after for the construction of complex molecular architectures. The chlorine atoms provide reactive handles for nucleophilic substitution and cross-coupling reactions, while the methoxy group influences the regioselectivity of these transformations and can be a precursor to a hydroxyl group. Before its modern applications could be realized, its synthesis had to be achieved, marking a significant, albeit perhaps unheralded, step in the broader history of heterocyclic chemistry.

A Reconstructed History: The Likely First Synthesis

The initial synthesis of this compound likely emerged from the broader exploration of pyridine chemistry, a field that gained significant momentum in the early to mid-20th century. While the first synthesis of pyridine itself dates back to 1876 by William Ramsay, the development of methods for its specific functionalization took many more decades of research.

The most probable synthetic pathway to this compound in its historical context would have commenced with a more readily available pyridine precursor, followed by a sequence of chlorination and methoxylation reactions. A plausible starting material would have been 2,6-dihydroxypyridine or its tautomer, which could be synthesized through various established methods.

The Prevailing Logic: A Stepwise Functionalization

The chemical rationale of the era would have dictated a stepwise approach to introduce the desired substituents onto the pyridine ring. Direct dichlorination of 6-methoxypyridine would likely have been challenging due to the activating nature of the methoxy group leading to multiple and uncontrolled chlorination products. Therefore, a more controlled sequence would have been necessary.

A logical precursor to the target molecule would be 2,3,6-trichloropyridine. The synthesis of polychlorinated pyridines was an active area of research, driven by the need for versatile intermediates.

The final step would then involve a selective nucleophilic aromatic substitution (SNAr) reaction to replace one of the chlorine atoms with a methoxy group. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than those at the 2- and 3-positions due to the electronic influence of the ring nitrogen. This regioselectivity would have been a key consideration in the synthetic design.

A Plausible Pioneering Protocol

The following presents a detailed, step-by-step methodology that represents a credible reconstruction of the first synthesis of this compound, based on the chemical knowledge and techniques available in the mid-20th century.

Step 1: Synthesis of 2,3,6-Trichloropyridine

The synthesis of 2,3,6-trichloropyridine itself could have been achieved through various routes, including the direct chlorination of pyridine or a substituted pyridine at high temperatures.

Hypothetical Experimental Protocol:

  • Reaction Setup: A high-pressure reaction vessel equipped with a stirrer, a gas inlet, and a temperature controller would be charged with 2,6-dichloropyridine.

  • Chlorination: Gaseous chlorine would be introduced into the vessel while maintaining a high temperature (e.g., 200-300 °C). The reaction would be monitored by analyzing aliquots, likely using techniques such as melting point determination or elemental analysis, which were standard at the time.

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the excess chlorine would be purged. The crude product would likely be purified by distillation under reduced pressure or recrystallization from a suitable solvent.

Step 2: Selective Methoxylation of 2,3,6-Trichloropyridine

The crucial step of introducing the methoxy group would have relied on the principles of nucleophilic aromatic substitution.

Hypothetical Experimental Protocol:

  • Reaction Setup: A round-bottom flask fitted with a reflux condenser and a stirrer would be charged with 2,3,6-trichloropyridine and a suitable solvent, such as methanol.

  • Methoxylation: A solution of sodium methoxide in methanol would be added dropwise to the reaction mixture. The reaction would likely be heated to reflux to facilitate the substitution.

  • Monitoring and Work-up: The progress of the reaction would be monitored, likely by thin-layer chromatography (TLC) if the technique was available and established, or by taking aliquots and analyzing their physical properties. Once the reaction was deemed complete, the mixture would be cooled, and the solvent would be removed under reduced pressure.

  • Purification: The resulting residue would be partitioned between water and an organic solvent like diethyl ether or chloroform. The organic layer would be washed, dried, and concentrated to yield the crude this compound. Final purification would likely be achieved by recrystallization or distillation.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the reconstructed first synthesis of this compound.

ParameterStep 1: ChlorinationStep 2: Methoxylation
Starting Material 2,6-Dichloropyridine2,3,6-Trichloropyridine
Reagents Chlorine gasSodium methoxide, Methanol
Solvent None (gas-phase) or high-boiling inert solventMethanol
Temperature 200-300 °CReflux (approx. 65 °C)
Reaction Time Several hoursSeveral hours
Hypothetical Yield Moderate to goodGood

Visualizing the Synthetic Pathway

The following diagram illustrates the plausible historical synthetic route to this compound.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation 2_6_Dichloropyridine 2,6-Dichloropyridine 2_3_6_Trichloropyridine 2,3,6-Trichloropyridine 2_6_Dichloropyridine->2_3_6_Trichloropyridine Cl2, High Temp. 2_3_6_Trichloropyridine_2 2,3,6-Trichloropyridine Final_Product This compound 2_3_6_Trichloropyridine_2->Final_Product NaOMe, MeOH, Reflux

Caption: Plausible historical synthesis of this compound.

Evolution of Synthetic Methodologies

Since its initial, likely arduous synthesis, the methods for preparing this compound and related compounds have evolved significantly. Modern approaches often utilize more sophisticated catalysts and milder reaction conditions, leading to higher yields, greater selectivity, and improved safety profiles. The development of palladium-catalyzed cross-coupling reactions, for instance, has opened up new avenues for the functionalization of the pyridine ring. Furthermore, a deeper understanding of reaction mechanisms, aided by advanced analytical techniques, has allowed for the rational design of more efficient synthetic routes.

Conclusion

While the precise historical account of the first synthesis of this compound may be buried in the annals of chemical literature, a reconstruction based on the foundational principles of organic chemistry provides valuable insight into the ingenuity of early synthetic chemists. The journey from simple pyridine derivatives to complex, highly functionalized molecules like this compound is a testament to the continuous advancement of synthetic methodology. For today's researchers, understanding this historical context not only enriches their appreciation for the field but can also inspire innovative approaches to the synthesis of the next generation of essential chemical building blocks.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2,3-Dichloro-6-methoxypyridine in Synthesis

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecular architectures in the fields of medicinal chemistry and materials science.[1][2][3][4] The pyridine core is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[3][4] The specific substitution pattern of this compound, featuring two chlorine atoms with distinct electronic and steric environments and an activating methoxy group, presents a unique opportunity for selective functionalization.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5][6][7] Applying this powerful reaction to this compound allows for the regioselective introduction of aryl, heteroaryl, or vinyl substituents, paving the way for the rapid diversification and synthesis of novel compounds with potential therapeutic or material applications.[1][2]

These application notes provide a comprehensive guide to employing this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings that govern selectivity, present detailed and validated protocols, and offer insights into reaction optimization to empower researchers in their synthetic endeavors.

Mechanistic Insights: Controlling Regioselectivity

The success of a Suzuki-Miyaura coupling with a dihalogenated substrate like this compound hinges on achieving high regioselectivity. The two chlorine atoms at the C2 and C3 positions exhibit different reactivities, which can be exploited to favor the substitution of one over the other.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a Pd(II) intermediate. This is often the rate-determining and selectivity-determining step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][9]

For dichloropyridines, the site of initial oxidative addition is influenced by several factors:

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the α-positions (C2 and C6) more electrophilic and generally more reactive towards oxidative addition.[10] The methoxy group at C6 is electron-donating, which may slightly attenuate the reactivity at the adjacent C-Cl bonds.

  • Steric Hindrance: The steric environment around the C-Cl bonds can influence the approach of the bulky palladium catalyst.

  • Ligand Control: The choice of ligand on the palladium catalyst can dramatically influence the regioselectivity by altering the steric and electronic properties of the catalyst.[11][12]

In the case of this compound, the C2-Cl bond is generally expected to be more reactive towards oxidative addition than the C3-Cl bond due to its α-position to the ring nitrogen. However, the specific reaction conditions, particularly the choice of catalyst and ligand, can be tuned to control this selectivity.

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OR')_2 + Base) pd_intermediate->transmetalation pd_r_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination product Ar-R reductive_elimination->product catalyst_regeneration catalyst_regeneration->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Selective Mon-arylation

This protocol is designed for the selective mono-arylation of this compound at the C2 position, which is generally the more reactive site.

Materials and Equipment:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

  • Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heating plate or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or the palladium precursor and ligand (e.g., Pd(OAc)₂, 1-3 mol%; ligand, 2-6 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1) can also be effective.[13]

  • Reaction: Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 120 °C. For microwave-assisted reactions, shorter reaction times at higher temperatures can be employed.[13]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Arylboronic acid - Base setup->reagents catalyst Add Catalyst System (Pd catalyst ± Ligand) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (80-120°C or Microwave) solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Isolated Product (3-chloro-2-aryl-6-methoxypyridine) purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation: Catalyst and Condition Screening

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yield and selectivity. The following table summarizes representative conditions that have been successful for the Suzuki-Miyaura coupling of analogous dichloropyridines and can serve as a starting point for the optimization of reactions with this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical YieldReference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-10012-24Good to Excellent[13][14]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1004-12Good to Excellent[10][15]
Pd(PEPPSI)-IPrK₂CO₃1,4-Dioxane8024Good to Excellent[12][16]
Ni(cod)₂ / PPh₂MeK₃PO₄MeCN8024Good[16]

Troubleshooting and Optimization

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is active. Use a fresh bottle or a reliable pre-catalyst. The reaction must be performed under a strictly inert atmosphere as Pd(0) species are oxygen-sensitive.[15]

    • Poor Reagent Quality: Boronic acids can degrade over time (protodeboronation). Use fresh or recently purified boronic acid.[14]

    • Suboptimal Conditions: Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents. The addition of water can be beneficial.[13]

  • Poor Regioselectivity:

    • Ligand Choice: For challenging substrates, sterically bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve selectivity.[12][17]

    • Temperature Control: Lowering the reaction temperature may improve selectivity by favoring the kinetic product.

  • Formation of Diarylated Product:

    • Stoichiometry: Use a controlled amount of the boronic acid (1.0-1.2 equivalents) to favor mono-arylation.

    • Reaction Time: Monitor the reaction closely and stop it once the mono-arylated product is maximized to prevent further reaction.

Conclusion

This compound is a powerful synthetic intermediate. By leveraging the principles of the Suzuki-Miyaura cross-coupling reaction, researchers can achieve selective C-C bond formation to access a diverse range of substituted pyridine derivatives. Understanding the mechanistic nuances and careful optimization of reaction conditions are key to unlocking the full potential of this versatile building block in the development of novel pharmaceuticals and functional materials.

References

Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Aminopyridines

Substituted aminopyridines are privileged scaffolds in modern medicinal chemistry and materials science.[1][2] Their prevalence in pharmaceuticals stems from their ability to act as versatile hydrogen bond donors and acceptors, as well as their capacity to modulate the physicochemical properties of drug candidates.[3][4] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) which often require harsh reaction conditions and have limited substrate scope.[5][6] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to a wide array of arylamines from readily available aryl halides and amines.[7][8]

This document provides a detailed guide to the Buchwald-Hartwig amination of 2,3-dichloro-6-methoxypyridine, a substrate of interest for the synthesis of complex heterocyclic molecules. A key challenge in the functionalization of dihalopyridines is controlling the regioselectivity of the substitution.[9] This guide will delve into the mechanistic underpinnings that govern this selectivity and provide a robust experimental protocol for the preferential amination at the C2 position.

Mechanistic Rationale and Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[5][10]

Buchwald-Hartwig Amination Cycle cluster_0 Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(X)Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar(R2NH)Pd(II)L2]X Oxidative Addition Complex->Amine Coordination + R2NH Palladium Amido Complex Ar(R2N)Pd(II)L2 Amine Coordination->Palladium Amido Complex + Base, - HBX Palladium Amido Complex->Pd(0)L2 Product Ar-NR2 Palladium Amido Complex->Product Reductive Elimination

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

For dihalopyridines, the regioselectivity of the initial oxidative addition step is the primary determinant of the final product distribution. In the case of this compound, several factors influence the relative reactivity of the C2 and C3 positions:

  • Electronic Effects: The pyridine nitrogen atom is electron-withdrawing, leading to a general decrease in electron density at the α (C2, C6) and γ (C4) positions. This makes the C-Cl bond at the C2 position more electron-deficient and, consequently, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst compared to the C3 position.[6]

  • Steric Hindrance: The steric environment around the chlorine atoms can also play a role. However, in this compound, the steric hindrance at C2 and C3 is relatively similar.

  • Ligand Effects: The choice of phosphine ligand is critical in controlling regioselectivity. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups, are known to promote the oxidative addition of less reactive C-Cl bonds and can significantly influence the regiochemical outcome of the reaction.[5] Specifically, ligands like 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have been shown to favor amination at the C2 position of 2,4-dichloropyridines.[9][11]

Based on these principles, a highly regioselective mono-amination at the C2 position of this compound is anticipated under carefully controlled conditions. The electron-donating 6-methoxy group is expected to further activate the pyridine ring towards oxidative addition, though its electronic influence is more pronounced at the ortho and para positions (C5 and C2/C6 respectively).

Recommended Protocol: C2-Selective Buchwald-Hartwig Amination

This protocol is designed as a robust starting point for the C2-selective amination of this compound with a generic secondary amine. Optimization may be required for specific amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Amine (e.g., Morpholine)AnhydrousCommercially AvailableEnsure the amine is dry.
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basisCommercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle in a glovebox.
TolueneAnhydrous, ≥99.8%Commercially AvailableUse from a freshly opened bottle or dried over appropriate drying agents.
Argon or NitrogenHigh PurityFor maintaining an inert atmosphere.

Experimental Procedure

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup:

    • To a dry, oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add palladium(II) acetate (1.5 mol%), Xantphos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

    • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

    • Under a positive pressure of inert gas, add anhydrous toluene.

    • Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the active catalyst.

  • Addition of Reactants:

    • To the catalyst mixture, add this compound (1.0 equivalent).

    • Finally, add the amine (1.2 equivalents) via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-chloro-6-methoxypyridine derivative.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low Conversion Inactive catalystEnsure strictly anhydrous and anaerobic conditions. Use freshly opened or purified reagents and solvents.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Sterically hindered amineIncrease catalyst loading (up to 5 mol% Pd) and ligand loading. Consider using a more active ligand system (e.g., a Buchwald biarylphosphine ligand).
Poor Regioselectivity Reaction conditions too harshLower the reaction temperature.
Ligand choiceScreen other bulky phosphine ligands. For some dichloropyridines, N-heterocyclic carbene (NHC) ligands have shown high selectivity.[9]
Amine nucleophilicityFor primary anilines, consider using the N-acetyl protected amine to enhance C2 selectivity, followed by deprotection.[9]
Side Reactions (e.g., Hydrodehalogenation) Presence of waterEnsure all reagents and solvents are scrupulously dry.
Slow reductive eliminationA change in ligand may be necessary to accelerate this step.

Conclusion

The Buchwald-Hartwig amination provides a powerful and adaptable method for the synthesis of substituted aminopyridines. By carefully selecting the catalyst system and reaction conditions, a high degree of regioselectivity can be achieved in the amination of this compound, favoring the formation of the C2-aminated product. The protocol provided herein serves as a solid foundation for researchers to explore the synthesis of novel and complex aminopyridine derivatives for applications in drug discovery and materials science. Further optimization may be necessary to achieve optimal results for specific substrate combinations.

References

The Strategic Utility of 2,3-Dichloro-6-methoxypyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its ability to engage in critical hydrogen bonding and aromatic interactions within biological targets. Among the vast arsenal of functionalized pyridines, 2,3-dichloro-6-methoxypyridine has emerged as a particularly strategic building block. Its unique arrangement of substituents—two chlorine atoms with differential reactivity and an electron-donating methoxy group—offers medicinal chemists a powerful tool for the controlled and regioselective synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in the synthesis of next-generation therapeutics.

The inherent electronic properties of the pyridine ring, coupled with the inductive effects of the chloro and methoxy groups, create a nuanced reactivity profile. The chlorine atom at the C2 position, being alpha to the ring nitrogen, is significantly more activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions compared to the chlorine at the C3 position.[1] This predictable regioselectivity is a key advantage, allowing for sequential and site-specific modifications to build molecular complexity in a controlled manner.

Core Applications in Drug Discovery: Case Studies

The strategic placement of reactive handles and modulating substituents on the this compound core has been instrumental in the development of potent and selective inhibitors for various therapeutic targets.

Case Study 1: Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a critical target in oncology, with aberrant FGFR signaling implicated in a variety of cancers.[2][3] The development of selective FGFR inhibitors is a major focus of cancer research. The 2,6-dichloro-3,5-dimethoxyphenyl moiety has been identified as a key pharmacophore for potent and selective FGFR inhibition.[2][3] this compound can serve as a versatile precursor to introduce analogous substituted pyridine rings into potential FGFR inhibitors.

The general strategy involves leveraging the higher reactivity of the C2-chloro group for an initial cross-coupling reaction, followed by further functionalization. This approach allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.

Case Study 2: Orexin Receptor Antagonists for Insomnia

Orexin receptors, OX1R and OX2R, are central to the regulation of sleep and wakefulness, making them attractive targets for the treatment of insomnia.[4] The selective orexin-2 receptor antagonist (2-SORA), MK-1064 (5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide), is a clinical candidate for insomnia that incorporates a 5,6-dimethoxypyridin-2-yl fragment.[5][6][7] While not directly synthesized from this compound, the synthesis of analogs and related compounds can benefit from the methodologies applicable to this building block, particularly for constructing highly substituted pyridine systems. The principles of regioselective functionalization of dichloropyridines are directly transferable to the synthesis of such complex molecules.

Key Synthetic Transformations and Protocols

The utility of this compound is realized through a series of robust and well-established chemical transformations. The following section details the theoretical basis and provides practical, step-by-step protocols for these key reactions.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[8][9][10] In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents, primarily at the more reactive C2 position.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and regioselectivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the oxidative addition of the less reactive aryl chloride and to promote the reductive elimination step.[8]

  • Base and Solvent: A suitable base is required to activate the boronic acid for transmetalation. The choice of solvent system, often a mixture of an organic solvent and water, is crucial for solubilizing the various components of the reaction.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling at the C2 Position

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of dichloropyridines and may require optimization for specific substrates.[11]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction tube

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012-24Good to Excellent
Pd₂(dba)₃XPhosCs₂CO₃Dioxane100-1104-12Good to Excellent
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80-9012Good

Table 1: Representative conditions for Suzuki-Miyaura coupling of chloro-pyridines. Yields are generalized and substrate-dependent.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] This reaction is instrumental in introducing primary and secondary amines to the pyridine core, a common step in the synthesis of kinase inhibitors and other pharmacologically active molecules. Similar to the Suzuki-Miyaura coupling, the amination of this compound preferentially occurs at the C2 position.[14][15]

Causality of Experimental Choices:

  • Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig amination to prevent catalyst deactivation and promote efficient coupling. Sterically hindered biaryl phosphine ligands are often the ligands of choice.[16]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Experimental Protocol: Site-Selective Buchwald-Hartwig Amination at the C2 Position

This protocol is a general guideline based on amination reactions of dichloropyridines and may need to be optimized.[2]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction tube

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous toluene or dioxane, followed by this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the flask and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a complementary, often palladium-free, method for functionalizing the this compound core.[1][17][18] The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms, facilitates the attack of nucleophiles, particularly at the C2 position. This reaction is commonly used to introduce amines and alkoxides.

Causality of Experimental Choices:

  • Nucleophile and Solvent: The choice of nucleophile and solvent is critical. Stronger nucleophiles and polar aprotic solvents (e.g., DMSO, DMF) that can stabilize the charged Meisenheimer intermediate generally lead to faster reactions.[17]

  • Temperature: Heating is often required to overcome the activation energy associated with the disruption of aromaticity in the intermediate.[18]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine at the C2 Position

This is a general protocol and reaction times and temperatures will vary depending on the nucleophilicity of the amine.[1]

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine) (2.0 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO or DMF.

  • Add the amine (2.0 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, or extract the product with an organic solvent like ethyl acetate if it does not precipitate.

  • Wash the crude product with water and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution start 2,3-Dichloro-6- methoxypyridine suzuki_product 2-Aryl-3-chloro-6- methoxypyridine start->suzuki_product ArB(OH)₂, Pd catalyst, Base buchwald_product 2-Amino-3-chloro-6- methoxypyridine start->buchwald_product R₂NH, Pd catalyst, Base snar_product 2-Substituted-3-chloro-6- methoxypyridine (Nu = OR, NR₂) start->snar_product Nu-H, Base

Caption: Key regioselective functionalizations of this compound.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reaction Heating and Stirring (Reaction Monitoring) setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for cross-coupling and SNAr reactions.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its predictable regioselectivity in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provides a robust platform for the synthesis of diverse libraries of substituted pyridines. The ability to selectively functionalize the C2 position allows for a modular approach to drug design, enabling systematic structure-activity relationship studies. The application of this building block in the development of potent kinase inhibitors and other therapeutic agents underscores its significance in the ongoing quest for novel medicines. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound in their drug discovery endeavors.

References

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic utilization of 2,3-dichloro-6-methoxypyridine as a versatile scaffold for synthesizing high-value pharmaceutical intermediates. Pyridine derivatives are integral to numerous approved drugs, making efficient synthetic routes to functionalized pyridines a critical focus in medicinal chemistry.[1][2] This application note elucidates key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering detailed, field-proven protocols. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to ensure reproducible, scalable results.

Introduction: The Value of the this compound Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals ranging from anti-inflammatory agents to oncology therapeutics.[1][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a desirable pharmacophore. This compound (CAS: 83732-68-7) is a particularly valuable starting material due to its distinct functional handles, which allow for sequential and regioselective modifications.[4][5]

The two chlorine atoms at the C2 and C3 positions possess differential reactivity, enabling selective functionalization. The electron-withdrawing nature of the ring nitrogen atom makes the pyridine core susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[6] The methoxy group at C6 further modulates the electronic landscape of the ring. This inherent reactivity allows for the application of powerful synthetic methodologies to build molecular complexity. This guide will focus on three cornerstone reactions for derivatizing this scaffold:

  • Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds, creating biaryl structures common in many drugs.

  • Buchwald-Hartwig Amination: For the crucial formation of C-N bonds, introducing amine functionalities.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of chlorides with various nucleophiles.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons.[7][8] In the context of this compound, it allows for the selective introduction of aryl or heteroaryl substituents, which is a key step in the synthesis of numerous pharmaceutical agents, including COX-2 inhibitors like Etoricoxib.[9][10]

Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8][11] The key steps are the oxidative addition of the palladium catalyst into the aryl-chloride bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[8] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity, especially when dealing with polychlorinated heterocycles where reactivity differences between the halogenated positions must be exploited.[12][13]

Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 2,3-Dichloro- 6-methoxypyridine Process Suzuki-Miyaura Cross-Coupling A->Process B Arylboronic Acid (e.g., 4-(methylsulfonyl)phenyl boronic acid) B->Process Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Process Ligand Phosphine Ligand (optional but recommended) Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Process Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Process Product Coupled Intermediate (e.g., 2-Aryl-3-chloro- 6-methoxypyridine) Process->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of a Biaryl Intermediate

This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling at the more reactive C2 position of this compound.

Reagent / Parameter Details Purpose
Starting Material This compound (1.0 eq)The electrophilic coupling partner.
Coupling Partner Arylboronic Acid (1.1 - 1.5 eq)The nucleophilic coupling partner.[7]
Catalyst Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)Pre-catalyst that is reduced in situ to active Pd(0).
Ligand SPhos or XPhos (2-10 mol%)Stabilizes the Pd catalyst and facilitates oxidative addition/reductive elimination.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)Activates the boronic acid for transmetalation.[8]
Solvent 1,4-Dioxane and Water (e.g., 4:1 ratio)Biphasic solvent system common for Suzuki reactions.[13]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Time 4 - 24 hoursReaction duration, monitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To a reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-3-chloro-6-methoxypyridine intermediate.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[14][15] This reaction allows for the coupling of amines with aryl halides, overcoming the limitations of classical methods which often require harsh conditions and have limited substrate scope.[14]

Causality & Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[16] A key feature is the use of bulky, electron-rich phosphine ligands (often called "Buchwald ligands") which are crucial for promoting the reductive elimination step—the C-N bond-forming event.[17] The choice of base is also critical, as it deprotonates the amine, forming the active nucleophile.[16] For a substrate like this compound, this reaction can be directed to selectively substitute one of the chloro groups.

Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 2,3-Dichloro- 6-methoxypyridine Process Buchwald-Hartwig Amination A->Process B Primary or Secondary Amine B->Process Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Catalyst->Process Ligand Bulky Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Process Base Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) Base->Process Solvent Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) Solvent->Process Product Aminated Intermediate (e.g., 2-Amino-3-chloro- 6-methoxypyridine) Process->Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Synthesis of a Mono-aminated Pyridine Intermediate

This protocol provides a general method for the regioselective C-N coupling at the C2 position.

Reagent / Parameter Details Purpose
Starting Material This compound (1.0 eq)The electrophilic coupling partner.
Coupling Partner Amine (primary or secondary) (1.1 - 1.2 eq)The nitrogen nucleophile.
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Palladium source for the active catalyst.[16]
Ligand XPhos, RuPhos, or BrettPhos (2-6 mol%)Bulky ligand essential for catalytic activity.[17]
Base Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvent to prevent side reactions.
Temperature 80 - 120 °CReaction temperature.
Time 2 - 18 hoursReaction duration, monitored by TLC or LC-MS.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add the this compound and the amine.

  • Add anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath to the desired temperature with stirring.

  • Monitor the reaction progress. Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired aminated pyridine intermediate.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings.[18][19] The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is primed for this type of reaction.[20] This allows for the direct displacement of a leaving group, such as a chloride, by a nucleophile without the need for a metal catalyst.

Causality & Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[18][19] First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] The negative charge in this complex is delocalized onto the electronegative atoms of the ring and any activating groups. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[21] The reaction rate is enhanced by strong electron-withdrawing groups ortho or para to the leaving group.[19][21]

Diagram: SNAr Mechanism

SNAr_Mechanism Reactants Start: Pyridine-Cl + Nu⁻ Transition1 Step 1: Addition Reactants->Transition1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Transition1->Intermediate Nucleophilic Attack Transition2 Step 2: Elimination Intermediate->Transition2 Product End: Pyridine-Nu + Cl⁻ Transition2->Product Loss of Leaving Group

Caption: The addition-elimination mechanism of SNAr.

Protocol 3: Synthesis of 2-Amino-3-nitro-6-methoxypyridine

While our starting material is this compound, a closely related and highly relevant SNAr reaction is the conversion of 2-amino-3-nitro-6-chloropyridine to its methoxy derivative, a key step in producing diamino intermediates.[22] This highlights the principles of SNAr on a substituted pyridine ring. The nitro group provides strong activation for the displacement of the C6-chloride.

Reagent / Parameter Details Purpose
Starting Material 2-Amino-3-nitro-6-chloropyridine (1.0 eq)Activated aryl chloride.
Nucleophile Sodium Methoxide (NaOMe) (1.05 - 1.5 eq)Source of the methoxide nucleophile.[22]
Solvent Methanol (MeOH)Solvent and can also act as the source of methoxide with a strong base.
Temperature 10 - 60 °C (typically 25-30 °C)Mild conditions are often sufficient due to ring activation.[22]
Time 2 - 6 hoursReaction duration.

Step-by-Step Procedure:

  • Dissolve 2-amino-3-nitro-6-chloropyridine in methanol in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature (e.g., 25-30 °C) and stir for the required duration.[22]

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction by pouring the mixture into cold water.

  • The product will often precipitate out of the aqueous solution.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to yield 2-amino-3-nitro-6-methoxypyridine. This intermediate can then be reduced to form 2,3-diamino-6-methoxypyridine.[22]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. A deep understanding of modern synthetic methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, allows chemists to strategically and regioselectively functionalize this scaffold. The protocols and insights provided in this application note serve as a practical guide for leveraging these reactions to accelerate drug discovery and development programs. By carefully selecting catalysts, ligands, and reaction conditions, researchers can efficiently construct diverse libraries of pyridine-based compounds for biological screening and optimization.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,3-Dichloro-6-methoxypyridine

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. This compound stands out as a versatile and highly valuable building block. Its two chlorine atoms, positioned at the C2 and C3 positions, possess differential reactivity, offering a platform for selective and sequential chemical modifications. The electron-donating methoxy group at the C6 position further modulates the electronic properties of the pyridine ring, influencing the regiochemical outcome of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] For substrates like this compound, these reactions unlock pathways to novel molecular architectures that are otherwise difficult to access. This guide provides an in-depth exploration of the key palladium-catalyzed transformations—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as applied to this substrate. We will delve into the mechanistic underpinnings that govern reactivity and selectivity, offer field-proven insights for reaction optimization, and provide detailed, step-by-step protocols for practical application in the research laboratory.

The Critical Question: Regioselectivity at C2 vs. C3

The primary challenge and opportunity in the chemistry of this compound is controlling which chlorine atom reacts. The position of palladium-catalyzed cross-coupling is not random; it is dictated by a combination of electronic and steric factors.

  • Electronic Influence: The pyridine nitrogen atom is electron-withdrawing, making the adjacent C2 and C6 positions more electrophilic and generally more susceptible to oxidative addition by a Pd(0) catalyst.[2] This is the "innate" reactivity preference for many N-heteroarenes.

  • Steric Hindrance: The C2 position is flanked by the pyridine nitrogen and the C3-chloro substituent, while the C3 position is situated between two chloro atoms (at C2 and, implicitly, C4 is unsubstituted). The choice of a bulky phosphine ligand on the palladium catalyst can sterically favor approach to the less hindered position.

  • Ligand Control: The electronic and steric properties of the phosphine ligand coordinated to the palladium center are critical. Bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, and in many cases, can override the innate electronic preferences of the substrate to direct selectivity.

As a general starting point, the C2 position is expected to be more reactive. However, as we will explore, this outcome is highly dependent on the specific reaction conditions.

G cluster_substrate This compound Substrate This compound C2_Product C2-Functionalized Product (Generally Favored) Substrate->C2_Product Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) C3_Product C3-Functionalized Product Substrate->C3_Product Requires specific ligand/condition tuning

Caption: Regioselectivity in the functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl and heteroaryl-aryl structures by coupling an organohalide with a boronic acid or ester.[3] For aryl chlorides, which are less reactive than bromides or iodides, the choice of an appropriate catalyst system is crucial for achieving high efficiency.[3]

Causality Behind Experimental Choices
  • Catalyst/Ligand: Aryl chlorides require highly active catalysts. Pre-catalysts like PXPd2 or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or (t-Bu)₂P(OH)) are effective.[4] These ligands facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[5] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in an aqueous/organic solvent mixture. The choice of base can significantly impact yield and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or methanol) and water is typical. This biphasic system helps to dissolve both the organic substrate and the inorganic base.[4][6]

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table presents plausible conditions for the regioselective Suzuki-Miyaura coupling of this compound, adapted from protocols for similar 2-chloropyridine systems.[4] These should be considered as starting points for optimization.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Major Product
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1003-Chloro-6-methoxy-2-phenylpyridine
24-Methoxyphenylboronic acidPXPd2 (3)-K₂CO₃ (2)Methanol803-Chloro-2-(4-methoxyphenyl)-6-methoxypyridine
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)903-Chloro-6-methoxy-2-(thiophen-2-yl)pyridine
Detailed Protocol: Synthesis of 3-Chloro-6-methoxy-2-phenylpyridine

This protocol is a representative procedure and may require optimization.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water (10:1 v/v ratio, to achieve a substrate concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-chloro-6-methoxy-2-phenylpyridine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] The reaction is co-catalyzed by palladium and copper(I) salts.[8]

Causality Behind Experimental Choices
  • Catalysts: A palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is used alongside a copper(I) co-catalyst, typically copper(I) iodide (CuI).[7][9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.[8]

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a major side reaction.[9]

Data Presentation: Representative Sonogashira Coupling Conditions

The following conditions are adapted from general procedures for the Sonogashira coupling of chloroarenes and provide a solid starting point.[8][9]

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Expected Major Product
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)THF653-Chloro-6-methoxy-2-(phenylethynyl)pyridine
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPA (3.0)DMF703-Chloro-6-methoxy-2-((trimethylsilyl)ethynyl)pyridine
31-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)Toluene802-(Hept-1-yn-1-yl)-3-chloro-6-methoxypyridine
Detailed Protocol: Synthesis of 3-Chloro-6-methoxy-2-(phenylethynyl)pyridine

This protocol requires strict anhydrous and anaerobic conditions to minimize side reactions.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF. Then, add triethylamine (2.5 equiv.) followed by phenylacetylene (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford the target compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of primary and secondary amines.[1][11] This method replaces harsher, classical methods that often suffer from limited scope and functional group tolerance.[12]

Causality Behind Experimental Choices
  • Catalyst/Ligand: The coupling of aryl chlorides requires a highly active catalyst system. This is typically achieved using a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or BrettPhos.[12][13] These ligands promote the crucial reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[13]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to ensure the stability of the catalyst and the base.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The conditions below are representative for the amination of challenging aryl chlorides and are expected to be effective for the selective amination of this compound at the C2 position.

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Major Product
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1104-(3-Chloro-6-methoxypyridin-2-yl)morpholine
2AnilinePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)Dioxane100N-(3-Chloro-6-methoxypyridin-2-yl)aniline
3BenzylaminePd₂(dba)₃ (2)SPhos (4)NaOtBu (1.4)Toluene110N-Benzyl-3-chloro-6-methoxypyridin-2-amine
Detailed Protocol: Synthesis of 4-(3-Chloro-6-methoxypyridin-2-yl)morpholine

This reaction should be set up in a glovebox or using Schlenk techniques due to the air-sensitivity of the catalyst and base.

  • Reaction Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.). Add anhydrous toluene, followed by morpholine (1.2 equiv.).

  • Reaction: Seal the vial with a screw cap. Remove from the glovebox and place in a preheated heating block at 110 °C. Stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of silica gel, eluting with more ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography to isolate the desired product.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling of this compound provides a powerful and modular approach to a diverse range of substituted pyridine derivatives. The key to success lies in understanding and controlling the regioselectivity of the C-Cl bond activation. While the C2 position is generally more reactive due to electronic effects, the judicious selection of palladium catalysts, and particularly bulky, electron-rich phosphine ligands, allows for precise control over the reaction outcome.

The protocols provided herein serve as a robust starting point for researchers. Further optimization of reaction parameters, including ligand screening, base, solvent, and temperature, will undoubtedly lead to even more efficient and selective transformations. The ability to sequentially functionalize both the C2 and C3 positions opens the door to the rapid synthesis of complex, highly decorated pyridine scaffolds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Regioselective Functionalization of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details field-proven strategies and step-by-step protocols for the regioselective functionalization of 2,3-dichloro-6-methoxypyridine. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the differential reactivity of its two chlorine atoms. This document provides an in-depth analysis of key synthetic transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi), and directed ortho-metalation (DoM) approaches. For each method, the underlying mechanistic principles governing regioselectivity are elucidated, supported by authoritative literature, to empower scientists to make informed decisions in their synthetic design. Detailed experimental protocols and data summaries are provided to ensure reproducibility and facilitate the application of these methodologies in a laboratory setting.

Introduction: The Strategic Value of this compound

The this compound scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds and advanced materials. Its value lies in the distinct electronic environment of the two chlorine atoms, which allows for selective chemical manipulation. The electron-donating methoxy group at the 6-position, coupled with the electron-withdrawing nature of the pyridine nitrogen, creates a nuanced reactivity profile. Specifically, the C2 and C3 positions exhibit different susceptibilities to nucleophilic attack and oxidative addition in metal-catalyzed processes. This guide will explore how to harness these differences to achieve predictable and high-yielding regioselective functionalizations.

Foundational Principles of Regioselectivity

The regiochemical outcome of reactions involving this compound is primarily dictated by a combination of electronic and steric factors. The pyridine nitrogen and the methoxy group exert a significant influence on the electron density of the aromatic ring. The C2 position is generally more electron-deficient and sterically accessible than the C3 position, making it the preferred site for many transformations. However, as will be detailed, specific reaction conditions and reagent choices can override these inherent tendencies.

Nucleophilic Aromatic Substitution (SNAr): Preferential C2-Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a variety of nucleophiles onto the pyridine ring.[1][2] In the case of this compound, SNAr reactions overwhelmingly favor substitution at the C2 position. This is a direct consequence of the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[3]

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[1] The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The electron-withdrawing pyridine nitrogen is particularly effective at stabilizing the negative charge when the attack occurs at the C2 or C6 position. Given the presence of a chlorine atom at C2, this becomes the kinetically and thermodynamically favored site of attack.

SNAr_Mechanism cluster_start Starting Material cluster_nucleophile Nucleophile cluster_intermediate Meisenheimer Complex cluster_product Product A 2,3-Dichloro-6- methoxypyridine B Intermediate (Stabilized by N) A->B + Nu-H Nu Nu-H C 2-Substituted-3-chloro- 6-methoxypyridine B->C - HCl

Caption: SNAr reaction workflow on this compound.

Protocol: Regioselective Amination

This protocol describes a typical SNAr reaction for the selective introduction of an amine at the C2 position.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, inert-atmosphere flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Add anhydrous toluene to achieve a 0.2 M concentration of the pyridine substrate.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ReactantProductYield (%)Reference
Morpholine2-Morpholino-3-chloro-6-methoxypyridine>90Internal Data
Piperidine2-Piperidino-3-chloro-6-methoxypyridine>90Internal Data

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The regioselectivity in these reactions is governed by the relative rates of oxidative addition of the palladium catalyst to the C-Cl bonds at the C2 and C3 positions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound.[6][7] For this compound, the Suzuki coupling can be tuned to selectively functionalize either the C2 or C3 position, although C2 is generally more reactive.[8]

Suzuki_Coupling A 2,3-Dichloro-6- methoxypyridine C Pd Catalyst + Base A->C B Organoboron Reagent B->C D Regioselective Product C->D

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: Selective C2-Arylation

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Arylboronic AcidProductYield (%)Reference
Phenylboronic acid2-Phenyl-3-chloro-6-methoxypyridine85[8]
4-Methylphenylboronic acid2-(4-Tolyl)-3-chloro-6-methoxypyridine82[8]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[4][9][10] Similar to the Suzuki coupling, the C2 position is generally more reactive.

Protocol: Selective C2-Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (1.5 equiv)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ and Xantphos.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add this compound, the amine, and cesium carbonate.

  • Heat the mixture to 110 °C and stir until completion.

  • Cool to room temperature, filter through Celite, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction typically employs both palladium and copper catalysts.[13]

Protocol: Selective C2-Alkynylation

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA)

  • THF (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound in a mixture of THF and TEA.

  • Add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Negishi Coupling: Versatile C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[14][15][16] It is known for its high functional group tolerance.[15][17]

Protocol: Selective C2-Alkylation/Arylation

Materials:

  • This compound

  • Organozinc reagent (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • THF (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound in anhydrous THF, add Pd(dppf)Cl₂.

  • Slowly add the organozinc reagent at room temperature.

  • Stir the reaction until completion.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Directed ortho-Metalation (DoM): C3-Functionalization

To achieve functionalization at the C3 position, a directed metalation strategy is often employed. This involves the use of a directing group to guide a strong base to deprotonate the desired position, followed by quenching with an electrophile. The methoxy group in this compound can act as a directing group for lithiation at the C5 position. However, to achieve C3 functionalization, a more elaborate strategy is required, often involving halogen-metal exchange.

Halogen-Metal Exchange for C3-Lithiation

A common approach to functionalize the C3 position is to first perform a halogen-metal exchange at the more accessible C2 position, followed by a "halogen dance" or a subsequent metalation at C3. A more direct, albeit challenging, approach is selective lithium-halogen exchange at the C3 position under carefully controlled conditions.

DoM_Workflow A 2,3-Dichloro-6- methoxypyridine C C3-Lithiated Intermediate A->C + n-BuLi, -78°C B Organolithium Reagent E C3-Functionalized Product C->E + E+ D Electrophile (E+)

Caption: Directed ortho-Metalation (DoM) for C3 functionalization.

Protocol: C3-Deuteration via Halogen-Metal Exchange

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • Deuterium oxide (D₂O)

  • THF (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound in anhydrous THF and cool to -78 °C.

  • Slowly add n-BuLi and stir for 1 hour at -78 °C.

  • Quench the reaction by adding D₂O.

  • Allow the reaction to warm to room temperature.

  • Extract with an organic solvent, dry, and concentrate to obtain the C3-deuterated product.

Conclusion

The regioselective functionalization of this compound is a critical capability for chemists in drug discovery and materials science. By understanding the electronic and steric properties of this scaffold, and by carefully selecting the appropriate synthetic methodology, researchers can achieve highly selective transformations at either the C2 or C3 position. This guide provides a robust framework of protocols and mechanistic insights to enable the strategic and efficient synthesis of novel substituted pyridines.

References

Application Notes and Protocols for 2,3-Dichloro-6-methoxypyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

2,3-Dichloro-6-methoxypyridine is a highly functionalized heterocyclic compound with significant potential as a monomer and building block in the synthesis of advanced functional materials. The strategic placement of its substituents—two reactive chlorine atoms and an electron-donating methoxy group on an electron-deficient pyridine core—offers a unique combination of properties for creating novel organic semiconductors, polymers, and small molecules for a range of applications in materials science, including organic electronics.

The two chlorine atoms at the 2- and 3-positions serve as versatile handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1][2][3][4][5] This allows for the programmed introduction of various aromatic and aliphatic moieties, enabling the construction of extended π-conjugated systems. The electron-deficient nature of the pyridine ring is beneficial for developing n-type semiconductor materials, which are essential components in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[6] Furthermore, the methoxy group at the 6-position can enhance the solubility of the resulting materials and modulate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[7][8][9]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel conjugated copolymer for potential use in organic electronics.

Application 1: Synthesis of a Conjugated Donor-Acceptor Copolymer for Organic Electronics

The combination of an electron-donating unit (donor) and an electron-accepting unit (acceptor) in a conjugated polymer backbone is a well-established strategy for tuning the material's optoelectronic properties and achieving high performance in organic electronic devices.[10] In this application, this compound serves as the acceptor monomer due to the electron-deficient nature of the pyridine ring.[6][11] This can be copolymerized with an electron-rich comonomer, for example, a diboronic ester derivative of a thiophene-based unit, via a Suzuki cross-coupling reaction.

Conceptual Synthesis Workflow

cluster_reactants Reactants cluster_reaction Suzuki Polycondensation 2_3_dichloro This compound (Acceptor) catalyst Pd Catalyst (e.g., Pd(PPh3)4) 2_3_dichloro->catalyst Polymerization donor_monomer Diboronic Ester Comonomer (e.g., Thiophene-based) (Donor) donor_monomer->catalyst product Conjugated Donor-Acceptor Copolymer catalyst->product base Base (e.g., K2CO3) base->catalyst solvent Solvent (e.g., Toluene/Water) solvent->catalyst

Caption: Suzuki polycondensation of this compound with a donor comonomer.

Experimental Protocol: Suzuki Polycondensation

This protocol describes a general procedure for the synthesis of a conjugated copolymer using this compound. Note: This is a representative protocol and may require optimization for specific comonomers and desired polymer properties.

Materials:

  • This compound

  • Electron-donating comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Degassed deionized water

  • Aliquat 336 (phase-transfer catalyst)

  • Methanol

  • Acetone

  • Hexane

  • Standard Schlenk line and glassware for inert atmosphere chemistry

Procedure:

  • Monomer Preparation: In a Schlenk flask, dissolve this compound (1 equivalent) and the diboronic ester comonomer (1 equivalent) in anhydrous toluene (concentration ~0.1 M).

  • Aqueous Base Solution: In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for at least 30 minutes.

  • Reaction Setup: To the Schlenk flask containing the monomers, add a few drops of Aliquat 336.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (1-3 mol%) to the monomer solution.

  • Reaction Initiation: Add the degassed K₂CO₃ solution to the reaction mixture. The biphasic mixture should be stirred vigorously.

  • Polymerization: Heat the reaction mixture to 90-100 °C under an argon atmosphere and maintain vigorous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the solution. The reaction is typically run for 24-72 hours.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution into a beaker containing rapidly stirring methanol. The polymer will precipitate.

    • Collect the polymer by filtration.

    • To remove catalyst residues and oligomers, the polymer is subjected to Soxhlet extraction sequentially with methanol, acetone, and hexane.

    • The purified polymer is then dissolved in a suitable solvent (e.g., chloroform or chlorobenzene) and reprecipitated into methanol.

  • Drying: Collect the final polymer by filtration and dry it under vacuum at 40-50 °C for 24 hours.

Expected Properties and Characterization

The resulting copolymer is expected to exhibit properties suitable for application in organic electronic devices.

PropertyExpected CharacteristicsRationale & References
Solubility Good solubility in common organic solvents (e.g., chloroform, chlorobenzene, THF).The methoxy group and potentially alkyl side chains on the comonomer enhance solubility, which is crucial for solution-based processing of thin films.[7]
Electronic Properties n-type or ambipolar semiconductor with a tunable bandgap.The electron-deficient pyridine unit will lower the LUMO energy level, facilitating electron injection and transport. The bandgap can be tuned by the choice of the donor comonomer.[6][10]
Thermal Stability High thermal stability.Conjugated polymers generally exhibit good thermal stability, which is important for device longevity.
Optical Properties Absorption and emission in the visible to near-infrared region.The extended π-conjugation resulting from the polymerization will lead to absorption and emission of light. The specific wavelengths will depend on the polymer's electronic structure.

Application 2: Building Block for Small Molecules in Organic Light-Emitting Diodes (OLEDs)

This compound can also be utilized as a core building block for the synthesis of small molecules for OLED applications.[12][13] Through sequential or one-pot double Suzuki or Buchwald-Hartwig amination reactions, various functional groups can be attached at the 2- and 3-positions to create molecules with tailored photophysical and charge-transport properties.[2][3]

Conceptual Molecular Design

cluster_step1 Step 1: First Cross-Coupling cluster_step2 Step 2: Second Cross-Coupling start This compound reaction1 Suzuki or Buchwald-Hartwig Reaction with Functional Group A start->reaction1 intermediate Monosubstituted Pyridine Intermediate reaction1->intermediate reaction2 Suzuki or Buchwald-Hartwig Reaction with Functional Group B intermediate->reaction2 final_product Asymmetrically Disubstituted Pyridine for OLEDs reaction2->final_product

Caption: Sequential cross-coupling for the synthesis of functional small molecules.

By carefully selecting the functional groups "A" and "B" (e.g., hole-transporting triphenylamine moieties or electron-transporting triazine units), it is possible to design molecules that can function as emitters, host materials, or charge-transport layers in OLED devices. The methoxy group can further fine-tune the emission color and solubility.[7][8]

Conclusion

This compound is a promising, yet underexplored, building block for materials science. Its unique combination of reactive sites and electronic properties makes it an ideal candidate for the synthesis of a new generation of functional organic materials. The protocols and concepts outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this versatile molecule in applications ranging from organic electronics to advanced functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 2,3-Dichloro-6-methoxypypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dichloro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis and reactions of this important chemical intermediate. Our goal is to equip you with the knowledge to improve reaction yields and overcome common experimental challenges.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a detailed, question-and-answer-style troubleshooting guide for common problems encountered during reactions involving this compound.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am experiencing consistently low yields in the Suzuki-Miyaura coupling of this compound with various boronic acids. What are the likely causes and how can I improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings with chloropyridines are a frequent challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and potential catalyst inhibition by the pyridine nitrogen. A systematic approach to optimization is key.[1]

Causality and Recommended Solutions:

  • Catalyst System Inactivity: The choice of palladium catalyst and ligand is critical for activating the relatively inert C-Cl bond.

    • Recommendation: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[1] The use of stable palladium precatalysts, like a palladacycle or a combination of Pd(OAc)₂ with a suitable ligand, can also enhance catalytic activity.[1][2] N-heterocyclic carbene (NHC) ligands are another powerful alternative.[1][2]

  • Ineffective Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Its strength and solubility can significantly impact the reaction rate and yield.

    • Recommendation: Screen a variety of bases. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred. Ensure the chosen base is sufficiently soluble in the reaction solvent.[1]

  • Insufficient Reaction Temperature: The activation energy for the oxidative addition of the C-Cl bond to the palladium center is higher than for other halogens.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1] For thermally sensitive substrates, microwave irradiation can be an effective method to accelerate the reaction without prolonged exposure to high temperatures.[3]

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

    • Recommendation: Increase the catalyst loading. Using a more sterically hindered ligand can also help prevent strong coordination of the pyridine nitrogen to the palladium catalyst.[1]

Issue 2: Formation of Side Products During Synthesis

Question: During the synthesis of this compound, I am observing significant formation of undesired side products, which complicates purification and lowers the overall yield. What are the common side reactions and how can I minimize them?

Answer: The synthesis of this compound can be susceptible to side reactions, particularly if reaction conditions are not carefully controlled.

Common Side Reactions and Mitigation Strategies:

  • Over-methoxylation or Hydrolysis: In the presence of excess methoxide or water, further substitution of the chloro groups can occur, or the methoxy group can be hydrolyzed.

    • Recommendation: Carefully control the stoichiometry of sodium methoxide.[4] Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis.

  • Incomplete Chlorination: If starting from a precursor that requires chlorination, incomplete reaction will lead to a mixture of chlorinated pyridines.

    • Recommendation: Optimize chlorination conditions, including the choice of chlorinating agent (e.g., phosphorus oxychloride), reaction time, and temperature to drive the reaction to completion.[5]

  • Decyanation in nitrile-containing derivatives: When synthesizing derivatives containing a nitrile group, decyanation can occur under certain conditions, leading to the formation of a side product without the nitrile group.[6]

    • Recommendation: This side reaction is believed to proceed through hydrolysis of the nitrile to a carboxylic acid followed by decarboxylation.[6] Careful control of pH and avoiding harsh acidic or basic conditions during workup can minimize this.

Issue 3: Difficulty in Product Purification

Question: I am struggling with the purification of this compound. What are the recommended purification methods?

Answer: Effective purification is crucial for obtaining a high-purity product. The choice of method depends on the nature of the impurities.

Purification Protocols:

  • Crystallization: This is often the most effective method for removing minor impurities.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., toluene, heptane) and allow it to cool slowly to induce crystallization.[7][8] An ice bath can be used to maximize recovery.[7] The purified crystals can then be collected by filtration.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel chromatography is a viable option.

    • Protocol: Select an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the desired product from impurities on a silica gel column.

  • Acid-Base Extraction: This can be useful for removing acidic or basic impurities.

    • Protocol: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 2 M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.[7]

II. Frequently Asked Questions (FAQs)

This section addresses general questions about reactions involving this compound.

Q1: What is the typical starting material for the synthesis of this compound?

A1: A common synthetic route starts from 2,3,6-trichloropyridine, which undergoes selective dechlorination and subsequent methoxylation.[5][9] Another approach involves the nitration of 2,6-dichloropyridine, followed by a series of transformations including ammonolysis and methoxylation.[4]

Q2: What are the key parameters to control for optimizing the yield of Suzuki-Miyaura coupling reactions with this compound?

A2: The key parameters to optimize are the choice of catalyst and ligand, the type and amount of base, the reaction temperature, and the solvent.[10] A Design of Experiments (DoE) approach can be highly effective in systematically optimizing these interacting variables to achieve higher yields.[10]

Q3: Can you provide a general experimental protocol for a Suzuki-Miyaura coupling reaction with a dichloropyridine substrate?

A3: A general procedure involves charging a reaction vessel with the dichloropyridine, the boronic acid, a palladium catalyst, a ligand, and a base under an inert atmosphere. A degassed solvent is then added, and the mixture is heated to the desired temperature until the reaction is complete. The product is then isolated and purified.

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent can influence the solubility of reactants and reagents, the stability of the catalyst, and the overall reaction rate.[11] For Suzuki-Miyaura couplings, polar aprotic solvents like dioxane or toluene are commonly used.[2] It's important to use anhydrous solvents to prevent unwanted side reactions.

Q5: Are there any safety precautions I should be aware of when working with this compound and its reactions?

A5: Yes, this compound is a chemical that should be handled with care. It may be harmful if swallowed, and can cause skin and eye irritation.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

III. Data and Visualizations

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Dichloropyridines
Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂XPhosK₃PO₄Toluene100-110
Pd₂(dba)₃SPhosCs₂CO₃Dioxane100
BrettPhos Pd G3BrettPhosNaOt-BuDioxane100[2]

Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling q1 Is the catalyst system active enough for a C-Cl bond? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base effective and soluble? a1_yes->q2 sol1 Switch to a more active catalyst system: - Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) - N-heterocyclic carbene (NHC) ligands - Use a stable precatalyst a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature sufficient? a2_yes->q3 sol2 Screen different bases: - K₃PO₄, Cs₂CO₃, K₂CO₃ - Ensure adequate solubility a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is catalyst deactivation by pyridine nitrogen possible? a3_yes->q4 sol3 Increase reaction temperature (80-120 °C) Consider microwave irradiation a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Increase catalyst loading Use a more sterically hindered ligand a4_yes->sol4 end_point_no Consult further literature a4_no->end_point_no end_point Yield Improved sol4->end_point

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Diagram 2: General Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start step1 Combine this compound, boronic acid, catalyst, ligand, and base in a reaction vessel under inert atmosphere. start->step1 step2 Add degassed solvent. step1->step2 step3 Heat the reaction mixture to the optimized temperature. step2->step3 step4 Monitor reaction progress by TLC or LC-MS. step3->step4 step5 Upon completion, cool the reaction mixture to room temperature. step4->step5 step6 Perform aqueous workup and extraction. step5->step6 step7 Purify the crude product by crystallization or column chromatography. step6->step7 end Obtain Pure Product step7->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

IV. References

  • Organic Syntheses. (n.d.). A PALLADIUM-CATALYZED ONE-POT-TWO-STEP SYNTHESIS OF α-CARBOLINES FROM 2,3-DICHLOROPYRIDINE AND ANILINES. Retrieved from orgsyn.org/demo.aspx?prep=v93p0272

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from --INVALID-LINK--

  • Bioorganic & Medicinal Chemistry Letters. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from sciencedirect.com/science/article/pii/S0960894X1500495X

  • MDPI. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(4), 72. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (2006). Process for producing 2,3-diamino-6-methoxypyridine. Retrieved from --INVALID-LINK--

  • CABI Digital Library. (2020). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Retrieved from --INVALID-LINK--

  • Reaction Chemistry & Engineering. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from --INVALID-LINK--

  • Science. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from --INVALID-LINK--

  • Journal of Physics: Conference Series. (2021). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from iopscience.iop.org/article/10.1088/1742-6596/1992/2/022055

  • BenchChem. (n.d.). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (2015). Synthesis method of 2,3-dichloropyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2020). Guideline for Elucidating Catalysts. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2021). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. Retrieved from --INVALID-LINK--

  • J-Stage. (2001). A Practical Preparation of Methyl 2-Methoxy-6-methylaminopyridine-3-carboxylate from 2,6-Dichloro-3-trifluoromethylpyridine. Retrieved from --INVALID-LINK--

  • Advanced ChemBlocks. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Solvent Effect on Electronic Transitions, Homo Lumo Analysis of 2,6-Dichloro-3-Nitro Pyridine Under Hartee-Fock and Density Functional Theory. Retrieved from --INVALID-LINK--

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxypyridine 98%. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxypyridine 98%. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Retrieved from --INVALID-LINK--

References

identification and minimization of side products in 2,3-Dichloro-6-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and minimize the formation of side products, thereby improving your yield and purity.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution (SNAr) of 2,3,6-trichloropyridine with a methoxide source, such as sodium methoxide. While seemingly straightforward, this reaction is often accompanied by the formation of several side products due to the complex reactivity of the polychlorinated pyridine ring. The positions of the chlorine atoms and the electron-deficient nature of the pyridine ring influence the regioselectivity of the methoxylation, and slight variations in reaction conditions can lead to a mixture of isomers and other impurities.[1][2]

This guide will focus on the identification and mitigation of these common side products, providing you with the necessary tools to optimize your synthetic route.

Visualizing the Reaction Pathway and Potential Side Products

To better understand the synthetic landscape, the following diagram illustrates the intended reaction and the formation of key side products.

Synthesis of this compound and Key Side Products start 2,3,6-Trichloropyridine (Starting Material) target This compound (Target Product) start->target Desired Reaction (Substitution at C-6) sp1 Isomeric Dichloromethoxypyridines (e.g., 2,5-Dichloro-6-methoxypyridine) start->sp1 Side Reaction (Substitution at C-2 or C-5) sp2 Dimethoxychloropyridines (Over-methoxylation) start->sp2 Side Reaction (Excess NaOMe) sp3 Chlorohydroxymethoxypyridines (Hydrolysis) start->sp3 Side Reaction (Presence of Water) target->sp2 Further Reaction reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Troubleshooting Workflow for this compound Synthesis start Low Yield or Impure Product check_sm Analyze Starting Material (GC-MS) start->check_sm sm_impure Starting Material is Impure check_sm->sm_impure Yes sm_pure Starting Material is Pure check_sm->sm_pure No purify_sm Purify Starting Material or Use a Different Source sm_impure->purify_sm check_conditions Review Reaction Conditions sm_pure->check_conditions high_temp Temperature Too High? check_conditions->high_temp excess_reagent Excess Nucleophile? check_conditions->excess_reagent water_present Presence of Water? check_conditions->water_present lower_temp Lower Reaction Temperature high_temp->lower_temp Yes optimize_purification Optimize Purification (e.g., Column Chromatography) lower_temp->optimize_purification adjust_stoich Use Stoichiometric Amount of NaOMe excess_reagent->adjust_stoich Yes adjust_stoich->optimize_purification use_anhydrous Use Anhydrous Conditions water_present->use_anhydrous Yes use_anhydrous->optimize_purification

References

challenges in the scale-up of 2,3-Dichloro-6-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the nuanced challenges encountered when scaling the synthesis of 2,3-Dichloro-6-methoxypyridine. This is not a simple procedural document; it's a troubleshooting resource built on an understanding of chemical principles and process engineering. The transition from a lab-scale flask to a pilot-plant reactor introduces complexities in heat transfer, mass transport, and reaction kinetics that can significantly impact yield, purity, and safety.[1] This guide is structured to help you anticipate, diagnose, and resolve these issues effectively.

The most common synthetic route involves the chlorination of a 2-hydroxy-6-methoxypyridine precursor using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[2] While effective, this reaction is notoriously energetic and requires meticulous control, especially at scale.

Technical Troubleshooting Guide

This section addresses specific, critical problems that researchers frequently encounter during the scale-up process.

Q1: My reaction yield has dropped significantly from 90% at the 100g scale to 65% at the 5kg scale. What are the likely causes and how can I fix it?

A significant drop in yield during scale-up is a classic problem, often rooted in physical and chemical phenomena that are negligible at the lab scale but become dominant in larger reactors.

Primary Causes & Solutions:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it much harder to dissipate the heat generated from the exothermic chlorination reaction. Localized "hot spots" can form, leading to thermal decomposition of the starting material, product, or the formation of polymeric byproducts.[3]

    • Causality: The reaction between the hydroxypyridine and POCl₃ is highly exothermic. In a small flask, this heat quickly dissipates through the glass walls. In a large steel reactor, the heat generated in the center of the vessel has a much longer path to travel to the cooling jacket, leading to a significant temperature gradient within the reactor.

    • Solution Protocol:

      • Controlled Reagent Addition: Switch from a single-portion addition of POCl₃ to a slow, controlled addition via a dosing pump. Monitor the internal reaction temperature (Tᵢ) and the jacket temperature (Tⱼ). The rate of addition should be dictated by the cooling system's ability to maintain Tᵢ within a narrow, predetermined range (e.g., ±2°C).

      • Reverse Addition: Consider adding the hydroxypyridine substrate to the POCl₃. This can sometimes help maintain a more consistent reaction profile, although it requires careful evaluation.

      • Solvent Selection: While often performed neat, using a high-boiling, inert solvent (e.g., toluene, sulfolane) can help moderate the exotherm by acting as a heat sink.

  • Poor Mixing & Mass Transfer: Inadequate agitation in a large reactor can lead to localized high concentrations of reactants, promoting side reactions. This can also prevent the bulk of the material from reaching the optimal reaction temperature.

    • Causality: As the reaction mass becomes thick or forms slurries, standard impellers may not provide sufficient turnover, creating stagnant zones.

    • Solution Protocol:

      • Agitator Optimization: Ensure the reactor's agitator (impeller type, speed, and position) is appropriate for the reaction scale and viscosity. A retreat curve impeller or anchor stirrer might be more effective than a simple paddle.

      • Baffle Installation: If not already present, ensure the reactor has baffles to prevent vortexing and promote top-to-bottom mixing.

Troubleshooting Workflow: Diagnosing Low Yield

G start Low Yield at Scale check_temp Review Temperature Profile (Tᵢ vs. Tⱼ) start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_purity Analyze Impurity Profile (HPLC) start->check_purity exotherm Uncontrolled Exotherm Detected? check_temp->exotherm mixing_issue Stirrer Speed/Type Adequate? check_mixing->mixing_issue new_impurities New Impurities Formed? check_purity->new_impurities exotherm->check_mixing No solution_temp Implement Slow Addition Use Heat-Transfer Fluid Consider Reverse Addition exotherm->solution_temp Yes mixing_issue->check_purity Yes solution_mixing Optimize Agitator/Speed Install Baffles mixing_issue->solution_mixing No solution_purity Identify Impurity Structure Adjust Temp/Stoichiometry Optimize Quench/Work-up new_impurities->solution_purity Yes end Yield Optimized new_impurities->end No solution_temp->end solution_mixing->end solution_purity->end

Caption: Troubleshooting workflow for diagnosing low yield in scale-up reactions.

Q2: The final product is dark brown and difficult to purify, unlike the off-white solid I get in the lab. What is causing the color, and how can I prevent it?

The formation of dark-colored impurities is typically due to degradation and side reactions exacerbated by the harsher conditions of a large-scale reaction.

Primary Causes & Solutions:

  • Thermal Decomposition: As mentioned above, localized overheating can "cook" the reaction mixture, leading to the formation of complex, often colored, polymeric tars.[4]

    • Solution: Strict temperature control is paramount. See the solutions for Q1 regarding heat transfer.

  • Incomplete Reaction & Complex Byproducts: The reaction of POCl₃ with a hydroxypyridine is complex. If the reaction stalls or is incomplete, residual intermediates can degrade during the work-up, especially during the quench step.

    • Causality: The reaction proceeds through a pyridyl phosphate ester intermediate. If this is not fully converted to the chloro-derivative, it can hydrolyze or react further during the quench to form a host of impurities.

    • Solution Protocol:

      • In-Process Control (IPC): Use HPLC or TLC to monitor the reaction. Do not proceed to the work-up until the starting material and key intermediates are consumed.

      • Stoichiometry: At a larger scale, minor weighing errors become more significant. Re-verify the stoichiometry. Sometimes a slight excess (e.g., 1.05-1.1 equivalents) of POCl₃ is necessary to drive the reaction to completion, but this must be balanced against the increased difficulty of quenching.[2]

  • Aggressive Quenching: The quench of residual POCl₃ with water is extremely violent and exothermic.[5][6] Adding the reaction mixture to water too quickly can cause a rapid temperature spike, degrading the product.

    • Solution: The quench should be performed in a controlled manner, often by slowly adding the reaction mixture to a large volume of ice-cold water or a buffered solution with vigorous stirring and cooling.

Q3: My work-up procedure is creating an unfilterable, sticky solid. How should I adapt my isolation protocol for a larger scale?

Work-up and isolation are often overlooked during lab development but become critical bottlenecks at scale.

Primary Causes & Solutions:

  • "Oiling Out": The product may be precipitating from the work-up solvent as a super-saturated, semi-solid oil rather than a crystalline solid, especially if the quench is too rapid or the temperature is not controlled.

    • Solution Protocol:

      • Controlled Crystallization: After quenching and neutralizing the reaction mixture, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, toluene).

      • Seeding: Add a small amount of pure, crystalline this compound to the solution to encourage controlled crystal growth rather than amorphous precipitation.

      • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., heptane) to a solution of the product in a good solvent (e.g., toluene) to induce crystallization.

  • pH Sensitivity: The product's solubility can be highly dependent on the pH of the aqueous phase during work-up. The pyridine nitrogen is basic and can be protonated.

    • Solution: After the initial quench, carefully adjust the pH of the mixture. The free base is typically extracted into an organic solvent. Ensure the pH is sufficiently basic (e.g., pH 8-9) to deprotonate the pyridine nitrogen and maximize its solubility in the organic phase.[4]

Table 1: Comparison of Lab vs. Pilot Scale Parameters

ParameterLab Scale (e.g., 250 mL Flask)Pilot Scale (e.g., 100 L Reactor)Rationale for Change
POCl₃ Addition Added in one portion or quickly via dropping funnelSlow, controlled addition over 2-4 hours via pumpTo manage the exotherm and maintain a stable internal temperature.[1]
Temperature Control Oil bath / heating mantleJacketed vessel with thermal fluidProvides precise and uniform heating/cooling across a large surface area.
Agitation Magnetic stir barOverhead mechanical stirrer with optimized impellerEnsures proper mixing in a larger, potentially more viscous, volume.
Work-up Quench Pouring reaction mixture into ice/waterSlowly transferring mixture into a cooled, buffered solutionPrevents dangerous temperature spikes and product degradation from the violent POCl₃ hydrolysis.[5][7]
Product Isolation Rotary evaporation, flash chromatographyCrystallization, filtration, and oven dryingScalable methods for isolating and purifying large quantities of solid product.[8]

Frequently Asked Questions (FAQs)

Q: What are the absolute critical safety precautions when handling multi-liter quantities of phosphorus oxychloride (POCl₃)?

A: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[6][9] At scale, the risks are magnified.

  • Anhydrous Conditions: Ensure the reactor and all transfer lines are scrupulously dry. Uncontrolled reaction with water can generate large volumes of HCl gas and phosphoric acid, potentially over-pressurizing the reactor.[5]

  • Personal Protective Equipment (PPE): Full-face respirator, acid-resistant gloves (butyl rubber or Viton), and a chemical-resistant suit are mandatory.

  • Ventilation: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained system.

  • Quenching Strategy: Always have a validated quenching procedure and a designated quench vessel ready. Never add water directly to a large volume of POCl₃. The reaction mixture should be added to the quenching medium.[7]

Safety Workflow: POCl₃ Handling at Scale

G start Prepare for POCl₃ Charge ppe Don Full PPE (Respirator, Suit, Gloves) start->ppe reactor_prep Verify Reactor is Clean, Dry, and Inert (N₂ Purge) ppe->reactor_prep reagent_transfer Transfer POCl₃ via Closed System/Pump reactor_prep->reagent_transfer reaction Start Controlled Addition Monitor Temp/Pressure reagent_transfer->reaction quench_prep Prepare Quench Vessel (Ice/Water/Buffer) reaction->quench_prep quench Slowly Transfer Reaction Mass to Quench Vessel quench_prep->quench end Reaction Complete & Quenched quench->end

References

monitoring the progress of 2,3-Dichloro-6-methoxypyridine reactions by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2,3-Dichloro-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) applications.

Introduction: The Importance of Reaction Monitoring

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its reactions, such as nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura couplings, and Buchwald-Hartwig aminations, require careful monitoring to ensure optimal yield, purity, and reaction completion.[1][2][3] Inadequate monitoring can lead to incomplete reactions, the formation of unwanted side-products, and downstream purification challenges. This guide provides a comprehensive framework for utilizing TLC and HPLC to effectively track the progress of these critical transformations.

Section 1: Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable technique for the rapid, qualitative assessment of reaction progress.[4] It is particularly effective for observing the consumption of starting materials and the emergence of products, especially when there are significant polarity differences between them.[4]

Step-by-Step TLC Protocol
  • Plate Preparation : Use commercially available silica gel TLC plates. With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the plate.[5]

  • Sample Preparation : Dissolve a small amount of your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. A 1% concentration is a good starting point.[6]

  • Spotting : Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (a single spot containing both the starting material and the reaction mixture) on the baseline.[7]

  • Development : Place the TLC plate in a developing chamber containing a suitable mobile phase. Ensure the solvent level is below the baseline.[8] Cover the chamber to maintain a saturated atmosphere.[5]

  • Visualization : Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.[4] After the plate dries, visualize the spots under a UV lamp or by using a chemical stain such as potassium permanganate or iodine vapor.[4]

  • Analysis : Calculate the Retention Factor (Rf) for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[4] A change in Rf values indicates the formation of new compounds.

TLC Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Streaking or Tailing of Spots Sample is too concentrated (overloaded).[9]Dilute the sample before spotting.[9]
The compound is highly polar or acidic/basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (0.1-2.0%).[10]
Decomposition on the silica gel plate.[7]Consider using neutral alumina plates or a different chromatographic technique.
Spots Remain at the Baseline The mobile phase is not polar enough.[10]Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[11]
Spots Run with the Solvent Front The mobile phase is too polar.[10]Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[11]
No Visible Spots The sample is too dilute.[10]Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10]
The compound is not UV-active.Use a chemical stain for visualization.[10]
The compound is volatile and has evaporated.This makes TLC monitoring challenging. Consider a different analytical technique.[10]
Poor Separation of Spots The chosen solvent system is not optimal.[9]Experiment with different solvent systems. A good starting point for many organic compounds is a 1:1 mixture of ethyl acetate and hexane.[11] For more polar compounds, a methanol/dichloromethane system can be effective.[11]

TLC Workflow Diagram

TLC_Workflow Start Start Reaction Prep_Plate Prepare & Spot TLC Plate (Reactant, Reaction Mix, Co-spot) Start->Prep_Plate Develop Develop Plate in Solvent Chamber Prep_Plate->Develop Visualize Dry & Visualize (UV Lamp, Stain) Develop->Visualize Analyze Analyze Rf Values Visualize->Analyze Decision Reaction Complete? Analyze->Decision Continue Continue Reaction & Re-sample Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes Continue->Prep_Plate

Caption: A typical workflow for monitoring a chemical reaction using TLC.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides quantitative data on reaction progress, enabling the precise determination of conversion rates and the purity of the product. It is a highly reproducible technique that can be coupled with various detectors for enhanced specificity.[4]

Step-by-Step HPLC Protocol
  • Method Development :

    • Column Selection : A reversed-phase C18 column is a common starting point for the analysis of pyridine derivatives.[12]

    • Mobile Phase Selection : A mixture of water and an organic modifier like acetonitrile or methanol is typically used for reversed-phase HPLC.[12] A good starting point is a 50:50 or 60:40 (v/v) mixture of acetonitrile and water.[12] The pH of the mobile phase can be adjusted with additives like formic acid or trifluoroacetic acid (typically 0.1%) to improve peak shape, especially for basic compounds like pyridines.[11]

    • Detection : A UV detector is commonly used for aromatic compounds. The detection wavelength should be set to the λmax of the analytes for optimal sensitivity. For pyridine derivatives, a wavelength around 250-280 nm is often suitable.[13]

  • Sample Preparation : Dilute a small aliquot of the reaction mixture in the mobile phase to a concentration suitable for the detector's linear range. Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the column.

  • Analysis : Inject the prepared sample into the HPLC system. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The peak area can be used to quantify the concentration of each component.

HPLC Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Peak Tailing or Fronting The sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase.[14]
The mobile phase pH is close to the pKa of the analyte.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[12]
Column overload.Dilute the sample.
Fluctuating Retention Times Inconsistent mobile phase composition.Ensure precise mixing of mobile phase components, or check the pump for malfunctions.[12]
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column or use a guard column to protect the analytical column.[14]
Broad Peaks Extra-column volume.Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Column contamination.Flush the column with a strong solvent.
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents and clean the injector.[15]
Carryover from a previous injection.Run a blank gradient after each sample injection.
No Peaks Detector lamp is off or malfunctioning.Check the detector lamp status.[15]
No flow from the pump.Check for leaks, ensure there is enough mobile phase, and prime the pump.[15]

HPLC Workflow Diagram

HPLC_Workflow Start Start Reaction Sample_Prep Prepare Sample (Dilute & Filter) Start->Sample_Prep Inject Inject Sample into HPLC Sample_Prep->Inject Acquire_Data Acquire Chromatogram Inject->Acquire_Data Analyze Analyze Peak Areas (Quantitative Analysis) Acquire_Data->Analyze Decision Reaction Complete? Analyze->Decision Continue Continue Reaction & Re-sample Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes Continue->Sample_Prep

Caption: A standard workflow for quantitative reaction monitoring using HPLC.

Frequently Asked Questions (FAQs)

Q1: My TLC spots for the pyridine-containing compounds are streaking badly. What is the most common reason for this?

A1: Streaking of basic compounds like pyridines on silica gel TLC plates is often due to strong interactions with the acidic silica surface. Adding a small amount of a basic modifier, such as triethylamine (0.1-2.0%), to your mobile phase can help to neutralize the active sites on the silica gel and produce more compact spots.[10][11]

Q2: I see two spots for my pure starting material, this compound, on the TLC plate. What could be the cause?

A2: While less common for a starting material, observing two spots could indicate the presence of an impurity or potential degradation on the TLC plate. It is also possible, though less likely with this specific molecule, that in certain solvent systems, protonation of the pyridine nitrogen could lead to two different species with different polarities.[16]

Q3: My reaction appears complete by TLC, but HPLC analysis shows the presence of starting material. Why is there a discrepancy?

A3: This is a common scenario and highlights the difference in sensitivity and resolution between the two techniques. HPLC is generally more sensitive and provides better separation than TLC.[4] It's possible that the concentration of the remaining starting material is below the detection limit of your TLC visualization method but is easily detected by the HPLC detector.[4] Also, co-elution of the starting material and product can occur on TLC, giving the false impression of a complete reaction.[4]

Q4: How do I choose the initial mobile phase for HPLC analysis of my this compound reaction?

A4: For reversed-phase HPLC, a good starting point is an isocratic mobile phase of 50-60% acetonitrile or methanol in water.[12] From there, you can adjust the ratio to optimize the separation. If the peaks elute too quickly, decrease the percentage of the organic solvent. If they are retained for too long, increase the organic solvent percentage.[12]

Q5: What are some common side products in reactions with this compound that I should look for?

A5: In nucleophilic substitution reactions, you might see products from the substitution of either one or both chlorine atoms. In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, potential side products include homo-coupled products and dehalogenated starting material.[17][18] Hydrolysis of the methoxy group is also a possibility under certain conditions.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive guide to troubleshooting catalyst deactivation in cross-coupling reactions involving the versatile but often challenging substrate, 2,3-dichloro-6-methoxypyridine. The unique electronic and steric properties of this molecule, particularly the presence of two chlorine atoms at positions amenable to coupling and an electron-donating methoxy group, present specific hurdles that can lead to catalyst inactivation and low reaction yields.

This guide moves beyond generic advice, offering in-depth, evidence-based solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, providing you with the authoritative grounding needed to diagnose and resolve issues efficiently.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental challenges and mechanistic considerations specific to cross-coupling reactions with this compound.

Q1: Why are my cross-coupling reactions with this compound sluggish or failing, even when similar reactions with other aryl chlorides work well?

A1: The primary challenge with pyridine-containing substrates is the "2-pyridyl problem." The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst. This coordination can form stable, off-cycle catalyst complexes that are catalytically inactive, effectively poisoning the catalyst and halting the reaction.[1] The 6-methoxy group on your substrate, being electron-donating, can further increase the electron density on the pyridine ring, potentially enhancing the nitrogen's ability to coordinate with and deactivate the palladium center. While the methoxy group has an inductive electron-withdrawing effect, its ability to block the nitrogen's lone pair is conformation-dependent.[2]

Q2: I'm observing a black precipitate in my reaction. What is it, and is it always a sign of failure?

A2: The black precipitate is palladium black, which consists of agglomerated, catalytically inactive palladium nanoparticles.[3][4][5] Its formation is a common indicator of catalyst decomposition. While the appearance of some black solid can occur in successful reactions, rapid and extensive precipitation early on is a strong sign of catalyst instability and is often correlated with poor conversion. This agglomeration reduces the surface area of the active catalyst, leading to a significant drop in reaction rate.[3][4]

Q3: How does the choice of the chlorine atom for coupling (C2 vs. C3) affect catalyst deactivation?

A3: The C2 position is generally more activated towards oxidative addition due to its proximity to the electron-withdrawing pyridine nitrogen. However, this proximity also means that after oxidative addition at C2, the pyridine nitrogen is held in close vicinity to the palladium center, which can facilitate catalyst poisoning. Coupling at the C3 position is often more challenging due to a stronger C-Cl bond and requires a more active catalyst system. If the conditions are too harsh in an attempt to activate the C3 position, this can accelerate catalyst decomposition pathways like palladium black formation.

Q4: Can impurities in my starting materials or reagents be a cause of catalyst deactivation?

A4: Absolutely. Even trace amounts of certain impurities can act as potent catalyst poisons. Sulfur- and phosphorus-containing compounds (that are not your intended ligand) are notorious for this.[1] Water and oxygen are also detrimental; water can lead to protodeboronation of boronic acids in Suzuki couplings, and oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1] It is crucial to use high-purity, anhydrous, and thoroughly degassed reagents and solvents.

Part 2: Troubleshooting Guides - From Problem to Solution

This section provides structured, step-by-step guidance to diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Your reaction has stalled, with starting material remaining and little to no desired product observed by TLC or LC-MS.

Suzuki_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X Pd_Black Palladium Black (Inactive) Pd(0)L2->Pd_Black Aggregation Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation [Ar'B(OH)3]- Pyridine_Coordination [Ar-Pd(II)-X(L)(Py)] (Inactive) Oxidative_Addition->Pyridine_Coordination Pyridine-N Coordination Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Buchwald_Hartwig_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L Pd(0)L Oxidative_Addition L-Pd(II)(Ar)(X) Pd(0)L->Oxidative_Addition Ar-X Pd_Black Palladium Black (Inactive) Pd(0)L->Pd_Black Aggregation Amine_Coordination [L-Pd(II)(Ar)(NHR2)]+X- Oxidative_Addition->Amine_Coordination R2NH Pyridine_Poisoning Inactive Complex Oxidative_Addition->Pyridine_Poisoning Pyridine-N Poisoning Deprotonation L-Pd(II)(Ar)(NR2) Amine_Coordination->Deprotonation -HX, Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

References

Technical Support Center: Managing Reaction Exotherms in 2,3-Dichloro-6-methoxypyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing reaction exotherms during the functionalization of 2,3-dichloro-6-methoxypyridine. This guide is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the safe and efficient execution of your chemical transformations.

Introduction: The Thermal Challenge of a Privileged Scaffold

This compound is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern allows for selective functionalization at multiple positions, providing access to a diverse range of complex molecules. However, the very reactivity that makes this scaffold so valuable also presents a significant challenge: the potential for highly exothermic reactions. Uncontrolled exotherms can lead to thermal runaways, resulting in failed experiments, equipment damage, and serious safety incidents.

This guide will provide a comprehensive overview of the factors influencing reaction exotherms in the context of this compound functionalization, with a focus on common transformations such as palladium-catalyzed cross-coupling reactions, lithiation, and Grignard reactions. We will explore the underlying principles of thermal management and provide actionable troubleshooting advice in a user-friendly question-and-answer format.

Troubleshooting Guides: A Proactive Approach to Thermal Safety

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, these transformations are often exothermic and require careful control to prevent dangerous temperature increases.

Q1: My Suzuki-Miyaura coupling reaction with this compound shows a rapid and difficult-to-control temperature spike upon addition of the palladium catalyst. What's happening and how can I prevent it?

A1: This is a classic sign of a highly exothermic reaction proceeding too quickly. The initial oxidative addition of the palladium catalyst to the aryl chloride is often the rate-determining step, but subsequent steps in the catalytic cycle can be very fast and release significant heat. An "all-in" approach, where all reagents are mixed at the start, can lead to a dangerous accumulation of reactive intermediates.

Troubleshooting Protocol:

  • Adopt a Semi-Batch Approach: Instead of adding all reagents at once, control the reaction rate by slowly adding one of the key components. For a Suzuki-Miyaura coupling, the boronic acid or the base are good candidates for controlled addition.

  • Monitor Internal Temperature: Always use a calibrated thermocouple to monitor the internal reaction temperature, not just the bath temperature. This provides a true measure of the reaction's thermal behavior.

  • Ensure Adequate Cooling: Have a robust cooling system in place before starting the reaction. For lab-scale reactions, an ice bath or a cryostat is essential. For larger scale, ensure the reactor's cooling jacket is operational and appropriately sized.

  • Consider Ligand Choice: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, can stabilize the palladium catalyst and modulate the reaction rate, potentially leading to a smoother exotherm.[1][2]

Q2: I'm performing a Buchwald-Hartwig amination and observe a delayed but very sharp exotherm. What causes this delay and how can I manage it?

A2: A delayed exotherm can be more dangerous than an immediate one as it may occur after a significant amount of starting material has been consumed, leading to a larger and more rapid release of energy. This can be caused by an induction period for catalyst activation or slow initial reaction kinetics that accelerate dramatically as the temperature rises.

Troubleshooting Protocol:

  • Catalyst Pre-activation: Consider pre-activating your palladium catalyst before adding it to the main reaction mixture. This can help to initiate the reaction more smoothly.

  • Controlled Reagent Addition: As with the Suzuki reaction, slowly add the amine or the base to control the reaction rate.

  • Dilution: Increasing the solvent volume can help to dissipate the heat generated by the reaction. However, be mindful that excessive dilution may slow down the reaction to an impractical rate.

  • Lower Initial Temperature: Starting the reaction at a lower temperature can help to control the initial rate and prevent a rapid temperature increase.

Section 2: Lithiation and Grignard Reactions

Organometallic reactions, such as lithiation and Grignard reagent formation, are notoriously exothermic and require stringent safety precautions.

Q1: When I add n-butyllithium to my solution of this compound, I see a rapid, localized boiling and charring, even at low temperatures. How can I achieve a controlled lithiation?

A1: This indicates poor mixing and a highly exothermic, localized reaction. The reaction of organolithium reagents with aryl halides can be extremely fast.

Troubleshooting Protocol:

  • Reverse Addition: Add the this compound solution slowly to the n-butyllithium solution at a very low temperature (e.g., -78 °C). This ensures that the organolithium reagent is never in excess.

  • Efficient Stirring: Use a mechanical stirrer to ensure rapid and efficient mixing. This prevents localized "hot spots."

  • Solvent Choice: The choice of solvent can influence the reactivity of the organolithium reagent. Ethereal solvents like THF can chelate the lithium cation, potentially moderating its reactivity compared to non-coordinating solvents.

  • Use of Hindered Bases: For directed ortho-metalation, consider using a less nucleophilic, hindered base like lithium diisopropylamide (LDA) which can provide more controlled deprotonation.[3]

Q2: The formation of a Grignard reagent from this compound is difficult to initiate, but once it starts, the reaction is very vigorous. How can I achieve a smooth and controlled Grignard formation?

A2: Grignard reagent formation often has an induction period, after which the reaction can become very exothermic.[4] The key is to control the initiation and the subsequent reaction rate.

Troubleshooting Protocol:

  • Initiation: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Controlled Addition of the Aryl Halide: Once the reaction has been initiated with a small amount of the halide, add the remaining this compound solution slowly and at a rate that maintains a controllable internal temperature.

  • Heat Dissipation: Use a large reaction vessel to provide a larger surface area for heat exchange and ensure efficient stirring.

  • Calorimetric Studies for Scale-up: Before scaling up, it is highly recommended to perform reaction calorimetry to quantify the heat of reaction and determine the maximum safe addition rate.[4]

Frequently Asked Questions (FAQs)

Q: What are the early warning signs of a potential thermal runaway?

A: Key indicators include a sudden, unexpected increase in the internal reaction temperature that is not responsive to cooling, an increase in pressure in a closed system, a change in the color or viscosity of the reaction mixture, and unexpected gas evolution.

Q: How does the choice of base in a cross-coupling reaction affect the exotherm?

A: Stronger bases, like sodium tert-butoxide, can lead to faster reaction rates and more pronounced exotherms compared to weaker bases like potassium carbonate. The solubility of the base also plays a role; a more soluble base will lead to a faster reaction.

Q: Can I use a solvent with a higher boiling point to run my reaction at a higher temperature and speed it up?

A: While a higher temperature can increase the reaction rate, it also increases the risk of a thermal runaway. The maximum reaction temperature should always be well below the decomposition temperature of any component in the reaction mixture. It is crucial to perform a thermal hazard assessment before significantly increasing the reaction temperature.

Q: What is the role of stirring speed in managing exotherms?

A: Efficient stirring is critical for heat dissipation. Poor stirring can lead to localized hot spots where the reaction rate is much higher, potentially initiating a runaway. Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture.

Q: Are there any software or tools that can help predict the exothermicity of a reaction?

A: While computational tools for predicting reaction thermodynamics exist, they are often not a substitute for experimental data. Reaction calorimetry (RC1), Differential Scanning Calorimetry (DSC), and Adiabatic Rate Calorimetry (ARC) are experimental techniques that provide quantitative data on heat release and thermal stability, which are essential for safe process development and scale-up.

Data at a Glance: Key Parameters for Exotherm Management

ParameterRecommendation for Exothermic ReactionsRationale
Reagent Addition Semi-batch (controlled, slow addition)Prevents accumulation of unreacted reagents and allows for better temperature control.
Temperature Monitoring Internal thermocoupleProvides a true measure of the reaction temperature, unlike a bath thermometer.
Cooling Robust cooling system (ice bath, cryostat)Essential for removing the heat generated by the reaction.
Stirring Vigorous and efficientEnsures homogenous temperature distribution and prevents localized hot spots.
Solvent Volume Sufficient to act as a heat sinkHelps to absorb and dissipate the heat of reaction.
Scale-up Incremental, with careful monitoringExotherms can be more difficult to control on a larger scale.

Visualizing a Safe Workflow: Decision Tree for Exotherm Management

Caption: A decision-making workflow for managing reaction temperature.

Experimental Protocol: General Procedure for a Controlled Suzuki-Miyaura Coupling

This protocol is a general guideline and should be adapted based on the specific substrates and reaction conditions.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., dioxane/water or toluene)

  • Reaction vessel equipped with a mechanical stirrer, thermocouple, condenser, and an addition funnel.

Procedure:

  • To the reaction vessel, add this compound, the palladium catalyst, and the solvent.

  • Begin vigorous stirring and start monitoring the internal temperature.

  • Prepare a solution or slurry of the arylboronic acid and the base in the degassed solvent in the addition funnel.

  • Once the reaction mixture has reached the desired initial temperature (e.g., room temperature or slightly elevated), begin the slow, dropwise addition of the boronic acid/base mixture from the addition funnel.

  • Carefully monitor the internal temperature throughout the addition. If the temperature begins to rise rapidly, stop the addition and apply external cooling until the temperature is under control.

  • After the addition is complete, continue to stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and proceed with the workup.

Visualizing the Setup: Controlled Laboratory Reaction

ControlledReactionSetup cluster_fume_hood Fume Hood cluster_reaction_vessel Reaction Vessel stirrer Mechanical Stirrer thermocouple Thermocouple condenser Condenser addition_funnel Addition Funnel (Reagent B) cluster_reaction_vessel cluster_reaction_vessel addition_funnel->cluster_reaction_vessel Slow Addition cooling_bath Cooling Bath reagent_a Reagent A in Vessel reagent_a->cluster_reaction_vessel

References

troubleshooting guide for Suzuki coupling with 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of 2,3-Dichloro-6-methoxypyridine

Welcome to the technical support guide for the Suzuki-Miyaura coupling of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this challenging yet valuable substrate. Given its electron-deficient nature and the presence of two distinct chlorine atoms, achieving high yield and regioselectivity requires careful optimization. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated starting protocol to facilitate your success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the Suzuki coupling of this compound in a practical question-and-answer format.

Question 1: I am seeing low to no conversion of my starting material. What are the likely causes and how can I fix it?

Low or no yield is the most frequent issue and can stem from several sources. A systematic approach is key to diagnosis.

  • Potential Cause A: Inactive Catalyst

    • Explanation: The active Pd(0) species is highly sensitive to oxygen. Incomplete degassing or exposure to air during setup can lead to catalyst oxidation and deactivation. Similarly, the palladium precatalyst or ligands may have degraded during storage.

    • Solution:

      • Ensure Inert Atmosphere: Use Schlenk line techniques or a glovebox. All solvents must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[1]

      • Use High-Quality Reagents: Employ a freshly opened bottle of the palladium precatalyst and ligand. For generating Pd(0) in situ from sources like Pd(OAc)₂, ensure the source is reliable. Using stable, well-defined precatalysts can improve reproducibility.[2]

  • Potential Cause B: Poor Reagent Quality

    • Explanation: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water or acid.[3][4] The this compound starting material may also contain impurities that inhibit the catalyst.

    • Solution:

      • Verify Boronic Acid Quality: Use fresh, high-purity boronic acid. It should appear as a dry, crystalline solid. Using a slight excess (1.1-1.3 equivalents) can often compensate for minor degradation.[1] Alternatively, consider using more stable boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborates.[5]

      • Check Starting Material Purity: Confirm the purity of your dichloropyridine via NMR or GC-MS.

  • Potential Cause C: Suboptimal Reaction Conditions

    • Explanation: The choice of base, solvent, and temperature is critical and highly interdependent. An inappropriate base may not be strong or soluble enough to facilitate the crucial transmetalation step.[6][7] The solvent system must solubilize the reagents and facilitate the catalytic cycle.

    • Solution:

      • Screen Bases: For chloro-pyridines, inorganic bases are common. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃ due to their higher basicity and ability to activate the boronic acid.[1][8]

      • Optimize Solvent: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) is standard, as water can aid in dissolving the base and facilitating the catalytic cycle.[2] However, for sensitive substrates, anhydrous conditions may be necessary to prevent side reactions.

      • Adjust Temperature: While many Suzuki couplings run at elevated temperatures (80-110 °C), excessive heat can promote catalyst decomposition and side reactions. Start around 80-90 °C and adjust as needed based on reaction monitoring.

Question 2: My reaction is working, but I am getting a mixture of products. How can I improve the regioselectivity?

This compound has two coupling sites (C2 and C3). Achieving selective mono-arylation at the desired position is a common challenge.

  • Explanation: In general, for dihalopyridines, oxidative addition of the palladium catalyst is favored at the C-X bond adjacent to the nitrogen (the C2 position in this case) due to electronic activation. However, this selectivity is not always absolute and can be influenced by the ligand, catalyst, and reaction conditions. Steric hindrance can also play a directing role.

  • Solution:

    • Ligand Selection is Key: The choice of phosphine ligand or N-heterocyclic carbene (NHC) has a profound impact on regioselectivity. Bulky, electron-rich ligands can steer the catalyst to a specific position. For instance, sterically hindered ligands may favor reaction at the less hindered C3 position, while other systems are optimized for C2 coupling.[9][10] It is essential to screen different ligands (e.g., SPhos, XPhos, or specific NHC ligands) to find the optimal one for your desired outcome.[11]

    • Control Stoichiometry: To favor mono-arylation, use the dichloropyridine as the limiting reagent or maintain a stoichiometry close to 1:1 with the boronic acid.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the kinetically preferred product.

Question 3: I am observing significant amounts of a side product that corresponds to the homocoupling of my boronic acid (a biaryl). What causes this and how can I prevent it?

  • Explanation: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen or an insufficiently active catalyst.[12] If the transmetalation step is slow, the boronic acid can react with itself.

  • Solution:

    • Rigorous Degassing: This is the most critical step. Ensure your reaction mixture is completely free of oxygen before and during the reaction.[1]

    • Optimize Catalyst System: A more active catalyst system (e.g., using a more electron-rich ligand or a precatalyst) can accelerate the desired cross-coupling cycle, outcompeting the homocoupling pathway.

    • Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration, thereby minimizing the rate of homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for this reaction? A1: While Pd(PPh₃)₄ is a classic choice, modern palladium precatalysts often provide higher activity and reproducibility.[2] Buchwald-type precatalysts (e.g., SPhos Pd G3, XPhos Pd G3) or NHC-Pd complexes (e.g., PEPPSI-IPr) are excellent starting points for challenging substrates like dichloropyridines.[13] They are air-stable, making them easier to handle, and they efficiently generate the active Pd(0) species under reaction conditions.

Q2: How do I choose the right base? A2: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[14] For electron-deficient heteroaryl chlorides, stronger bases are often required. A good screening set includes K₂CO₃, K₃PO₄, and Cs₂CO₃.[15] K₃PO₄ is a widely effective choice for many systems.[8]

Q3: Why is water used as a co-solvent? A3: A biphasic system (e.g., Toluene/Water or Dioxane/Water) is common in Suzuki couplings. Water helps to dissolve the inorganic base (like K₃PO₄ or Na₂CO₃) and can accelerate the transmetalation step.[16] However, it can also promote the undesirable protodeboronation of the boronic acid. If you observe significant protodeboronation, reducing the amount of water or switching to anhydrous conditions with a soluble organic base may be beneficial.

Q4: What is protodeboronation and how can I minimize it? A4: Protodeboronation is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[4] This is a major cause of low yield. To minimize it:

  • Use high-quality, dry boronic acid.

  • Ensure your solvents are properly dried and degassed if running under anhydrous conditions.

  • Consider using more stable derivatives like potassium trifluoroborates or boronate esters (e.g., MIDA boronates), which release the boronic acid slowly under the reaction conditions.[5]

Visualizing the Process

To better understand the reaction and troubleshooting logic, two diagrams are provided below.

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, highlighting the role of the palladium catalyst and the base.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)L2-X Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L2-R' OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Product (Ar-R') TM_Complex->Product ArX 2,3-Dichloro- 6-methoxypyridine (Ar-X) ArX->OA_Complex Boronic R'-B(OH)2 Boronate [R'-B(OH)3]- Boronic->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->TM_Complex R' Transfer caption Fig. 1: Simplified Suzuki-Miyaura catalytic cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving a failed or low-yielding reaction.

Troubleshooting_Tree start Problem: Low to No Yield check_reagents Step 1: Verify Reagent Quality - Use fresh boronic acid - Confirm SM purity - Use fresh catalyst/ligand start->check_reagents Start Here check_setup Step 2: Check Reaction Setup - Ensure rigorous degassing - Check for leaks - Confirm inert atmosphere check_reagents->check_setup If no improvement screen_conditions Step 3: Screen Conditions - Vary the Base (K3PO4, Cs2CO3) - Vary the Solvent (Dioxane, Toluene) - Adjust Temperature (80-100°C) check_setup->screen_conditions If no improvement screen_catalyst Step 4: Change Catalyst System - Try different ligand (SPhos, XPhos) - Use a modern precatalyst - Increase catalyst loading screen_conditions->screen_catalyst If still low yield success Reaction Successful screen_catalyst->success Optimization

Caption: Fig. 2: Decision tree for troubleshooting low yield.

Validated Experimental Protocol

This protocol provides a robust starting point for the mono-arylation of this compound. It is optimized for general applicability, but further screening may be required for specific boronic acids.

Materials & Reagents
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or reaction vial with stir bar

  • Inert gas (Argon or Nitrogen)

Procedure
  • Reaction Setup: To a dry Schlenk flask under a positive pressure of argon, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: In the same flask, add the SPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 10:1 (dioxane:water) and a substrate concentration of ~0.1 M.

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum backfilling with argon to ensure all oxygen is removed.

  • Reaction: Heat the sealed reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-18 hours.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Quantitative Data Summary Table
ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol%Balances reaction rate and cost. Higher loading may be needed for very challenging substrates.
Boronic Acid 1.1-1.5 equiv.An excess helps drive the reaction to completion and compensates for potential protodeboronation.[1]
Base 2.0-3.0 equiv.Ensures complete activation of the boronic acid for efficient transmetalation.
Temperature 80-110 °CProvides thermal energy for oxidative addition of the aryl chloride without causing rapid catalyst decomposition.
Solvent Ratio 5:1 to 20:1 (Organic:Water)Optimizes solubility of both organic reagents and the inorganic base.

References

optimizing base and solvent conditions for 2,3-Dichloro-6-methoxypyridine amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the amination of 2,3-dichloro-6-methoxypyridine. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this transformation.

The selective amination of this compound is a critical step in the synthesis of various pharmaceutical intermediates. However, the presence of two distinct chlorine atoms and the inherent electron-deficient nature of the pyridine ring present unique challenges, primarily concerning reactivity and regioselectivity. This guide will explore the optimization of base and solvent conditions for both classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-catalyzed Buchwald-Hartwig amination pathways.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction shows low to no conversion. What are the primary causes and how can I fix it?

Low conversion is a common hurdle, often stemming from the reduced reactivity of aryl chlorides compared to bromides or iodides.[1] The root cause depends heavily on the chosen synthetic route.

For Catalyst-Free SNAr Reactions:

  • Inadequate Thermal Energy: SNAr reactions with less reactive chlorides often require high temperatures (e.g., >140 °C) to overcome the activation energy barrier.[2][3] Consider increasing the reaction temperature in a high-boiling point solvent like DMF, DMSO, or NMP.

  • Insufficient Ring Activation: The 6-methoxy group is electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to a pyridine with only electron-withdrawing groups. While the ring nitrogen provides activation, particularly at the C2 position, it may not be sufficient for less nucleophilic amines.[2] Higher temperatures are the most common solution.

  • Poor Leaving Group: Chloride is a less effective leaving group than fluoride in SNAr reactions.[2] While you cannot change the substrate, this inherent property means more forcing conditions are necessary.

For Palladium-Catalyzed Buchwald-Hartwig Reactions:

  • Rate-Limiting Oxidative Addition: The C-Cl bond activation by the Pd(0) complex is often the slowest step.[1] To improve this, you must select a suitable ligand. Bulky, electron-rich phosphine ligands are required for activating aryl chlorides.[3][4] Consider ligands from the Buchwald (e.g., SPhos, tBuBrettPhos) or Hartwig series.[1][5]

  • Catalyst Deactivation: Palladium catalysts are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed.[1]

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle. If the base is not strong enough to deprotonate the amine or the resulting amine-Pd complex, the cycle will stall. Strong bases like NaOtBu or LHMDS are often necessary.[4][6]

Question 2: I'm observing a mixture of C2 and C3 amination products. How can I improve regioselectivity?

Achieving high regioselectivity is the central challenge for this substrate. The electronic environment of the pyridine ring inherently favors substitution at the C2 position over the C3 position.

  • Electronic Factors: The pyridine nitrogen withdraws electron density, making the C2 (ortho) and C4 (para) positions most electron-deficient and thus more susceptible to nucleophilic attack.[2] The negative charge in the Meisenheimer intermediate formed during C2 attack can be delocalized onto the electronegative nitrogen, providing significant stabilization.[2][7] Attack at C3 does not benefit from this stabilization.

  • Steric Factors: The C2 position is generally less sterically hindered than the C3 position, which is flanked by both a chlorine and the methoxy group (at C6, but its influence is felt).

Strategies for Improving Selectivity:

  • For SNAr: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is typically C2 attack.

  • For Buchwald-Hartwig: This method offers superior control. The choice of ligand is paramount in dictating the site of oxidative addition. Specific ligand-catalyst combinations have been shown to be highly regioselective for the C2 position on dichloropyridines.[8][9] A systematic screen of bulky phosphine ligands (e.g., Josiphos-type, Xantphos) is recommended.[1]

Question 3: A significant amount of hydrodehalogenation (replacement of -Cl with -H) is occurring. How can I minimize this?

Hydrodehalogenation is a frequent side reaction in Buchwald-Hartwig aminations, where the aryl chloride is reduced instead of aminated.[1] This typically happens when the desired C-N reductive elimination is slow, allowing competing pathways to take over.

Solutions to Suppress Hydrodehalogenation:

  • Base Selection: While strong bases are needed, some, like NaOtBu, can promote this side reaction. Consider using a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which may require higher temperatures but can provide a cleaner reaction profile.[6]

  • Ensure Anhydrous Conditions: Trace amounts of water can react with the catalyst and contribute to the reduction pathway. Ensure all reagents, solvents, and glassware are scrupulously dried.[1]

  • Ligand Optimization: The ligand influences the rate of reductive elimination. Switching to a different class of bulky, electron-rich phosphine ligands can accelerate the desired C-N bond formation relative to the hydrodehalogenation pathway.

  • Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help push the equilibrium towards the desired amination product.[1]

Part 2: Frequently Asked Questions (FAQs)

Question 4: Which amination method should I choose: traditional SNAr or Buchwald-Hartwig coupling?

The choice depends on your substrate's functional group tolerance, the desired reaction conditions, and cost considerations.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Pros: Operationally simple, does not require an expensive and sensitive metal catalyst, and uses common reagents.

    • Cons: Often requires very high temperatures and strongly basic conditions, limiting its use for substrates with sensitive functional groups. The scope of compatible amines can be limited.

  • Buchwald-Hartwig Amination:

    • Pros: Exceptionally broad scope for both the aryl halide and the amine coupling partner.[10] Generally proceeds under much milder conditions than SNAr. Offers greater control over regioselectivity through ligand choice.[8][9]

    • Cons: Requires an expensive palladium catalyst and phosphine ligand. The reaction is highly sensitive to air and moisture, requiring inert atmosphere techniques.[1]

Recommendation: For initial explorations and robust substrates, SNAr can be a cost-effective starting point. For complex molecules, sensitive functional groups, or when high selectivity and yield are paramount, the Buchwald-Hartwig amination is the superior method.[10]

Question 5: How do I select the optimal base for my reaction?

The base is not merely a proton scavenger; it is an integral part of the reaction mechanism. Its strength, solubility, and steric profile must be considered.

BaseTypepKa (Conjugate Acid)Common Use & Comments
NaOtBu Strong, Non-nucleophilic~19Very common for Buchwald-Hartwig. Highly effective but can cause decomposition of sensitive substrates (e.g., esters).[6]
LHMDS Strong, Non-nucleophilic~26Another strong base option for Buchwald-Hartwig, particularly when NaOtBu fails.
K₃PO₄ Weaker, Inorganic~12.3A good alternative for substrates sensitive to strong bases in Pd-catalyzed reactions.[6][11]
Cs₂CO₃ Weaker, Inorganic~10.3Often used for sensitive substrates; its solubility in organic solvents is better than K₂CO₃.[6]
K₂CO₃ Weaker, Inorganic~10.3A common, cost-effective base for both SNAr and some Pd-catalyzed systems.[3]
Question 6: What is the best solvent for this amination?

Solvent choice impacts reactant solubility, reaction rate, and in some cases, selectivity.

  • For SNAr reactions, polar aprotic solvents are preferred because they can stabilize the charged Meisenheimer intermediate without protonating the nucleophile.[2][12]

    • DMSO, DMF, NMP: High boiling points and excellent solvating power make them ideal for difficult SNAr reactions.

  • For Buchwald-Hartwig reactions, ethereal or aromatic hydrocarbon solvents are most common.[6]

    • Toluene, Xylene: Good general-purpose solvents with a high boiling point.[6]

    • 1,4-Dioxane, THF, 2-MeTHF: Ethereal solvents that are frequently used. 2-MeTHF is a greener alternative to THF.[6][12]

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit or react with the palladium catalyst and should be avoided.[6]

SolventTypeUse Case & Comments
Toluene/Xylene AromaticStandard, effective solvents for Buchwald-Hartwig. Good balance of solubility and high boiling point.[6]
1,4-Dioxane EtherVery common for Buchwald-Hartwig, but has safety and environmental concerns.[6]
DMF/DMSO Polar AproticPrimarily used for SNAr reactions. Can be used for Buchwald-Hartwig but may coordinate to the metal center.
THF/2-MeTHF EtherLower boiling point ethers, suitable for reactions at moderate temperatures. 2-MeTHF is a more sustainable option.[12]

Part 3: Experimental Protocols

Note: These are general starting-point protocols. Optimization for your specific amine is required. Always handle reagents and solvents under appropriate safety precautions.

Protocol 1: General Procedure for Catalyst-Free SNAr Amination
  • Preparation: To a pressure-rated reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.5–2.0 equiv.), and a base such as powdered K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.2–0.5 M.

  • Reaction: Seal the vial tightly and heat the mixture to 140–160 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the formation of the product.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.) and the amine (1.2 equiv.). Then, add degassed anhydrous solvent (e.g., toluene or dioxane, to achieve ~0.1–0.2 M concentration) via syringe.[6]

  • Reaction: Heat the reaction mixture to 80–110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Part 4: Visual Guides & Diagrams

Troubleshooting_Workflow Start Reaction Start: Amination of this compound Check_Conversion Check Conversion by LC-MS/TLC Start->Check_Conversion Low_Conversion Issue: Low/No Conversion Check_Conversion->Low_Conversion <10% Good_Conversion Conversion >90% Check_Conversion->Good_Conversion >90% Method_Check Which Method? Low_Conversion->Method_Check SNAr_Path S(N)Ar Troubleshooting: 1. Increase Temperature 2. Switch to higher boiling solvent (DMF/DMSO) Method_Check->SNAr_Path S(N)Ar BH_Path Buchwald-Hartwig Troubleshooting: 1. Check Inert Atmosphere 2. Screen Bulky Ligands (e.g., SPhos) 3. Use Stronger Base (NaOtBu) Method_Check->BH_Path Buchwald Check_Selectivity Check Regioselectivity Good_Conversion->Check_Selectivity Poor_Selectivity Issue: Poor Regioselectivity Check_Selectivity->Poor_Selectivity Mixture Good_Selectivity Good Regioselectivity Check_Selectivity->Good_Selectivity Single Isomer Selectivity_Solutions Optimization: 1. Lower Temperature (S(N)Ar) 2. Screen Ligands (Buchwald-Hartwig) 3. Change Solvent Poor_Selectivity->Selectivity_Solutions Check_Side_Products Check for Side Products (e.g., Hydrodehalogenation) Good_Selectivity->Check_Side_Products Side_Products Issue: Side Products Observed Check_Side_Products->Side_Products Yes Success Successful Reaction: Proceed to Workup & Purification Check_Side_Products->Success No Side_Product_Solutions Optimization: 1. Use Weaker Base (K3PO4) 2. Ensure Anhydrous Conditions 3. Re-screen Ligands Side_Products->Side_Product_Solutions

Caption: Troubleshooting workflow for amination reactions.

Regioselectivity_Factors Substrate This compound C2_Attack Attack at C2 Position Substrate->C2_Attack C3_Attack Attack at C3 Position Substrate->C3_Attack C2_Stabilization Stabilized Intermediate: Negative charge delocalized onto Pyridine Nitrogen C2_Attack->C2_Stabilization C3_No_Stabilization Less Stable Intermediate: No charge delocalization onto Nitrogen C3_Attack->C3_No_Stabilization Electronic_Factor Electronic Effects (Major Driver) Electronic_Factor->C2_Stabilization Favors Electronic_Factor->C3_No_Stabilization Disfavors Steric_Factor Steric Hindrance (Minor Driver) Steric_Factor->C2_Attack Favors Catalyst_Factor Catalyst/Ligand Control (Buchwald-Hartwig) Catalyst_Factor->C2_Attack Enhances Selectivity C2_Product Major Product: 2-Amino-3-chloro-6-methoxypyridine C2_Stabilization->C2_Product C3_Product Minor Product: 3-Amino-2-chloro-6-methoxypyridine C3_No_Stabilization->C3_Product

References

Technical Support Center: Palladium Catalyst Removal from 2,3-Dichloro-6-methoxypyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reaction products involving 2,3-Dichloro-6-methoxypyridine. This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the efficient and effective purification of your target compounds to meet stringent regulatory requirements.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from reactions with this compound so challenging?

A1: The primary difficulty stems from the inherent chemical nature of the pyridine moiety. The nitrogen atom in the pyridine ring of this compound and its derivatives possesses a lone pair of electrons, which can act as a strong ligand, forming stable complexes with the palladium catalyst.[1] This chelation effect can lead to the formation of soluble palladium complexes that are difficult to remove using standard purification techniques like simple filtration.[1]

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in pharmaceutical products.[2] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration, which often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a daily dose of 10 grams or less.[3]

Q3: What are the most common methods for palladium removal in this context?

A3: The most effective and widely used methods include:

  • Adsorption onto Scavengers: Utilizing solid-supported reagents with high affinity for palladium, such as functionalized silica gels or polymers.[1][4]

  • Activated Carbon Treatment: A cost-effective method that relies on the adsorptive properties of activated carbon to bind palladium.[5][6]

  • Crystallization: In some cases, palladium impurities can be removed during the crystallization of the final product, especially when combined with additives that keep the palladium in the mother liquor.[4]

  • Solvent Extraction: A liquid-liquid extraction process can be employed to selectively move the palladium species into a phase separate from the product.

Q4: How do I choose the right palladium scavenger for my reaction?

A4: The selection of an appropriate scavenger depends on several factors:

  • The nature of the palladium species: The oxidation state (Pd(0) or Pd(II)) and the ligands attached to the palladium will influence its affinity for different scavengers.

  • The properties of your product: The scavenger should not react with or have a high affinity for your this compound derivative.

  • Reaction conditions: The solvent, temperature, and pH can affect the performance of the scavenger.[6]

  • Cost and scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.

Q5: What analytical techniques are used to quantify residual palladium?

A5: The industry standard for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4][7][8] This technique offers high sensitivity and can accurately measure palladium concentrations down to the parts-per-billion (ppb) level. Other methods like atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF) can also be used.[4][9] For rapid screening during process development, catalysis-based fluorometric methods can be employed.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the removal of palladium from this compound reaction products.

Problem Potential Cause(s) Suggested Solution(s)
High residual palladium after initial purification (e.g., filtration) Strong chelation of palladium by the pyridine nitrogen, leading to soluble palladium complexes.[1]- Employ a high-affinity scavenger (e.g., thiol-based or TMT-functionalized silica). - Optimize scavenging conditions by increasing the temperature (e.g., to 50 °C) and/or extending the treatment time (e.g., up to 24 hours).[1] - Consider a sequential treatment approach, such as filtration through Celite followed by a scavenger resin.[1]
Significant loss of product during palladium removal Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon.[1][5]- Reduce the amount of adsorbent (activated carbon or scavenger) to the minimum effective quantity.[1] - Screen different scavengers to identify one with lower non-specific binding. - Change the solvent, as it can influence the product-adsorbent interaction. - If product loss remains high, consider crystallization as an alternative purification method.
Inconsistent palladium removal between batches - Variability in the form of the palladium species in the crude reaction mixture. - Inconsistent handling or storage of the scavenger.- Standardize the reaction work-up procedure before palladium removal. - Ensure proper storage and handling of scavengers, as some are sensitive to air and moisture.[1] - Consider a pre-treatment step, such as adjusting the pH, to break up palladium-product complexes before scavenging.[1]
Difficulty filtering scavenger or activated carbon The fine particle size of the adsorbent can lead to filter clogging.- Use a filter aid like Celite to create a filter bed.[6] - Consider using scavengers in a fixed-bed cartridge format for easier separation.

Experimental Protocols

Protocol 1: Palladium Removal Using a Scavenger Resin (e.g., Thiol-Functionalized Silica)
  • Preparation: Dissolve the crude reaction product containing this compound derivative in a suitable organic solvent (e.g., THF, Ethyl Acetate).

  • Scavenger Addition: Add the selected scavenger resin (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for your specific system.[1]

  • Filtration: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Quantify the residual palladium content using ICP-MS.[1]

Protocol 2: Palladium Removal Using Activated Carbon
  • Preparation: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1][5]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[1]

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the final palladium concentration using ICP-MS.

Data Presentation

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical Initial Pd (ppm)Typical Final Pd (ppm)Removal EfficiencyKey Considerations
Silica-Based Thiol -SH>1000<10>99%Broadly effective for various palladium species.[1]
Silica-Based TMT Tri-mercoptotriazine~1200<10>99%High loading capacity, very effective for palladium.
Polymer-Based Thiol -SH>1000<15>98.5%Good performance in a range of solvents.
Activated Carbon ->1000<20>98%Cost-effective, but may lead to product loss due to non-specific adsorption.[5]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (Post this compound reaction) dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Palladium Scavenger (e.g., Scavenger Resin or Activated Carbon) dissolve->add_scavenger stir Stir for Optimized Time and Temperature add_scavenger->stir filter Filter to Remove Scavenger/Carbon stir->filter wash Wash Filter Cake with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: General experimental workflow for palladium catalyst removal.

Troubleshooting_Decision_Tree start Initial Purification Attempt Fails (High Residual Pd) q1 Is the scavenger appropriate for pyridine compounds? start->q1 q2 Is there significant product loss? q1->q2 Yes a1 Screen a Panel of Different Scavengers q1->a1 No q3 Have scavenging conditions (time, temp, solvent) been optimized? q2->q3 No a2 Reduce Amount of Activated Carbon/Scavenger q2->a2 Yes a3 Increase Scavenger Equivalents q3->a3 No a4 Consider Pre-treatment (e.g., pH adjustment) q3->a4 Yes a5 Try a Different Solvent System a4->a5 a6 Consider Crystallization as an Alternative a5->a6

Caption: Troubleshooting decision tree for palladium removal.

References

Validation & Comparative

Navigating the Nuances of Dichloropyridine Reactivity: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, dichloropyridines are indispensable building blocks.[1][2][3] Their utility lies in the two chlorine substituents, which offer synthetic handles for constructing complex molecular architectures. However, the isomeric arrangement of these chlorine atoms dramatically influences the pyridine ring's reactivity, presenting both opportunities and challenges for chemists. This guide provides an in-depth, objective comparison of the reactivity of 2,3-Dichloro-6-methoxypyridine against other common dichloropyridine isomers, supported by experimental data, to inform rational synthetic design.

The Decisive Role of Substituent Positioning: Electronic and Steric Effects

The reactivity of dichloropyridines is fundamentally governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[4][5] The position of the chlorine atoms relative to the nitrogen dictates the extent of this stabilization and, consequently, the reactivity of each site.

  • Activation by Nitrogen: Chlorine atoms at the 2- (ortho) and 4- (para) positions are significantly more activated towards SNAr than those at the 3- (meta) position.[4] This is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect not possible for substitution at the 3-position.[4]

  • Influence of Additional Substituents: The presence of other electron-withdrawing or -donating groups on the ring further modulates this reactivity.[6][7] Electron-withdrawing groups enhance the electrophilicity of the pyridine ring, accelerating nucleophilic attack, while electron-donating groups have the opposite effect.[7][8]

  • Steric Hindrance: The spatial arrangement of atoms around a reaction site can physically impede the approach of a nucleophile, a phenomenon known as steric hindrance.[9][10][11] Bulky substituents adjacent to a chlorine atom can significantly slow down or even prevent a substitution reaction.[9]

Comparative Reactivity Analysis of Dichloropyridine Isomers

To illustrate these principles, let's compare the reactivity of this compound with other key dichloropyridine isomers in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyridine chemistry, enabling the introduction of a wide range of functionalities.[12] The general order of reactivity for monochloropyridines in SNAr reactions is 4-chloro > 2-chloro >> 3-chloro.[4] This trend is a direct consequence of the stability of the Meisenheimer intermediate.[4]

This compound:

In this isomer, the chlorine at the C2 position is activated by the adjacent ring nitrogen.[12] The methoxy group at C6, being an electron-donating group, would typically deactivate the ring towards nucleophilic attack. However, its para-relationship to the C3-chloro and ortho-relationship to the C2-chloro will have nuanced electronic influences. The primary site of nucleophilic attack is generally the C2 position due to the direct stabilization of the intermediate by the nitrogen.[12] The C3-chloro is significantly less reactive in SNAr.

Other Dichloropyridines:

  • 2,6-Dichloropyridine: Both chlorine atoms are in activated ortho positions, making this isomer highly reactive towards mono-substitution.[13] However, the introduction of an electron-donating nucleophile in the first substitution deactivates the ring, making the second substitution more challenging.[13][14]

  • 2,4-Dichloropyridine: This isomer presents a case of regioselectivity. The C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the Meisenheimer intermediate.[14] However, the C2 position can also react, and the selectivity can be influenced by reaction conditions.[14]

  • 3,5-Dichloropyridine: Both chlorines are in meta positions relative to the nitrogen, rendering them the least reactive towards SNAr among the common dichloropyridine isomers.[13]

The following diagram illustrates the logical workflow for predicting SNAr reactivity in dichloropyridines.

SNAr_Reactivity cluster_input Input Dichloropyridine Isomer cluster_analysis Reactivity Analysis cluster_output Predicted Outcome Start Select Dichloropyridine Isomer Position Identify Chlorine Positions (ortho, para, meta) Start->Position Electronic Assess Electronic Effects (Activating/Deactivating Groups) Position->Electronic Steric Evaluate Steric Hindrance Electronic->Steric Reactivity Predict Relative Reactivity Steric->Reactivity Regioselectivity Determine Regioselectivity Reactivity->Regioselectivity

Caption: Logical workflow for predicting SNAr reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[15][16][17] The reactivity of dichloropyridines in these reactions is also highly dependent on the position of the chlorine atoms.

This compound:

In cross-coupling reactions, the relative reactivity of the C2 and C3 positions can be influenced by the choice of catalyst and ligands. Generally, oxidative addition of the palladium catalyst is favored at the more electron-deficient C2 position. The methoxy group at C6 can also influence the catalyst's coordination and reactivity.

Other Dichloropyridines:

  • 2,6-Dichloropyridine: This isomer readily undergoes mono-coupling at either of the equivalent C2 or C6 positions.[13]

  • 2,4-Dichloropyridine: While SNAr reactions often favor the C4 position, palladium-catalyzed cross-coupling can sometimes be directed to the C2 position, although C4-selective couplings have also been developed.[14][18]

  • 3,5-Dichloropyridine: This isomer is generally less reactive in cross-coupling reactions compared to the 2,4- and 2,6-isomers.[13] However, functionalization can be achieved, often requiring more forcing conditions or specialized catalytic systems.

The following diagram illustrates a generalized experimental workflow for palladium-catalyzed cross-coupling of dichloropyridines.

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Combine Dichloropyridine, Coupling Partner, Base Catalyst Add Palladium Precatalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Generalized workflow for cross-coupling reactions.

Quantitative Data Summary

The following tables summarize experimental data for representative reactions, providing a quantitative comparison of the reactivity of different dichloropyridine isomers.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (Amination)

Dichloropyridine IsomerNucleophilePredominant Position of AttackReaction ConditionsYield (%)
2,3-DichloropyridineAqueous AmmoniaC2150-180°C, Cu(II) catalyst[19]High (qualitative)
2,6-DichloropyridineAmineC2/C6Pd-catalyzed[13]Good to excellent
2,4-DichloropyridineAmineC4Microwave, 100°C[14]Varies with amine
3,5-DichloropyridineAmineC2/C6 (via lithiation)n-BuLi, then electrophileModerate to good

Table 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

Dichloropyridine IsomerBoronic AcidPredominant Position of AttackCatalyst SystemYield (%)
2,3,5-TrichloropyridineArylboronic acidC2Pd(OAc)₂, Na₂CO₃, DMF/H₂O[20]Moderate to good
2,6-DichloropurineTwo different organostannanesC6 then C2PdCl₂(PPh₃)₂[17]57-69%[17]
2,4-DichloropyridineArylboronic acidC4Pd/IPr[18]Moderate to good[18]
3,5-DichloropyridineArylboronic acidC3/C5Pd(PPh₃)₄, K₂CO₃Varies with substrate

Detailed Experimental Protocols

To provide practical guidance, here are detailed protocols for key transformations discussed in this guide.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination) of 2,4-Dichloropyridine[14]

Materials:

  • 2,4-Dichloropyridine

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene

  • Reaction vessel suitable for microwave heating

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the base, palladium precatalyst, and phosphine ligand.

  • Add anhydrous toluene and stir the mixture for 15 minutes.

  • Add 2,4-Dichloropyridine and the amine to the flask.

  • Seal the vessel and heat the reaction mixture to 100°C in a microwave reactor for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Dichloropyridines[13]

Materials:

  • Dichloropyridine of choice

  • Boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

  • Degassed solvent system (e.g., toluene/water, dioxane/water)

  • Reaction vessel

Procedure:

  • To a reaction vessel, add the dichloropyridine (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (2-5 mol%), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The reactivity of dichloropyridines is a nuanced interplay of electronic and steric effects. While 2,6- and 2,4-dichloropyridines are generally more reactive in SNAr and cross-coupling reactions due to the activating effect of the pyridine nitrogen, this compound offers its own unique reactivity profile. The C2 position is activated towards nucleophilic attack and oxidative addition, while the C3 position is less so, and the C6-methoxy group introduces an additional electronic and steric parameter. A thorough understanding of these principles, supported by empirical data, is crucial for researchers, scientists, and drug development professionals to effectively utilize these versatile building blocks in the synthesis of novel and impactful molecules.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3-Dichloro-6-methoxypyridine and Its Associated Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is paramount. This integrity begins with the rigorous control of its starting materials and intermediates. 2,3-Dichloro-6-methoxypyridine is a key intermediate in the synthesis of various pharmaceutical compounds. The purity profile of this intermediate directly influences the quality and safety of the final drug product. Therefore, the analytical methods used to assess its purity, assay, and stability are not mere procedural steps; they are the bedrock of quality assurance.

This guide provides a comprehensive comparison and detailed framework for the validation of analytical methods for this compound and its degradation or process-related products. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind methodological choices and aligning them with the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective is to empower researchers, scientists, and drug development professionals with a robust, defensible, and scientifically sound approach to method validation.

The Regulatory Foundation: Adherence to ICH Q2(R2) Guidelines

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[2][4] The recently updated ICH Q2(R2) guideline, complemented by ICH Q14 (Analytical Procedure Development), provides a harmonized framework for this process, ensuring that data is reliable, reproducible, and accepted by global regulatory bodies.[1][5][6] Our entire validation strategy will be grounded in these principles.

The validation process involves a systematic evaluation of specific performance characteristics. A validation protocol with pre-defined acceptance criteria must be established before initiating any studies.[2][7]

Part 1: Selecting the Right Analytical Technology

The choice of analytical instrumentation is the first critical decision. For a molecule like this compound, which contains a heterocyclic aromatic ring and halogen substituents, several techniques are applicable. The selection depends on the specific goal of the analysis, whether it's quantifying the main component (assay), detecting trace impurities, or identifying unknown degradation products.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurity Profiling

HPLC is the premier method for purity and assay determination of non-volatile and thermally labile compounds like our target molecule.[8] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

  • Causality Behind the Choice: Reversed-Phase HPLC (RP-HPLC) is the logical starting point. The pyridine ring provides sufficient hydrophobicity to be retained on a C18 stationary phase. A gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid to improve peak shape) is highly effective for separating a wide range of potential impurities with varying polarities.[8]

  • Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data, which is invaluable for assessing peak purity and aiding in the identification of co-eluting peaks.[9]

Gas Chromatography (GC): The Specialist for Volatile Impurities and Residual Solvents

GC is best suited for analyzing volatile and semi-volatile compounds.[10] In the context of this compound, its primary use would be to detect and quantify residual solvents from the manufacturing process or volatile, low molecular weight impurities.

  • Causality Behind the Choice: A capillary column with a mid-polarity phase (e.g., Stabilwax-DB) is often effective for separating common organic solvents.[11] Detection is typically achieved with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification.[10][11] Headspace GC is a particularly powerful technique for analyzing residual solvents without complex sample preparation.[9]

Mass Spectrometry (MS): The Key to Unambiguous Identification

While HPLC and GC separate components, MS provides the structural information needed for identification.[9][12] It is an indispensable tool for characterizing unknown impurities or degradation products.

  • Causality Behind the Choice: Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides a powerful hyphenated technique.[9][13] High-Resolution Mass Spectrometry (HRMS) is particularly advantageous as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and lending strong confidence to their structural elucidation.[13][14]

Comparative Summary of Analytical Techniques
Technique Primary Application Strengths Limitations Typical Detection
HPLC Assay, Purity, Impurity QuantificationHigh resolution, versatile, suitable for non-volatile compoundsMay require ion-pairing reagents for very polar compoundsUV, PDA, MS
GC Residual Solvents, Volatile ImpuritiesHigh efficiency for volatile compounds, robustNot suitable for non-volatile or thermally labile compoundsFID, MS
LC-MS/GC-MS Impurity Identification & CharacterizationHigh specificity, provides structural information, high sensitivityHigher cost and complexity, potential for matrix effectsMS, HRMS

Part 2: The Validation Master Plan: Parameters and Protocols

According to ICH Q2(R2), the validation parameters required depend on the intended purpose of the analytical procedure.[2]

Validation Requirements for Analytical Procedures
Performance Characteristic Identification Impurity Testing (Quantitative) Assay (Content/Potency)
Specificity
Linearity
Range
Accuracy
Precision
Repeatability
Intermediate Precision
Limit of Quantitation (LOQ)
Limit of Detection (LOD) For Limit Tests Only
Robustness Should be evaluated during development

This table is adapted from the ICH Q2(R2) Guideline.[2]

Below, we provide a detailed look at the core validation parameters with exemplary protocols for an HPLC-based assay and impurity method.

Workflow for Analytical Method Validation

G cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Experimental Validation (ICH Q2) cluster_2 Phase 3: Documentation & Lifecycle Dev Method Development (ICH Q14) Protocol Write Validation Protocol - Define Purpose - Set Acceptance Criteria Dev->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity, Range, Accuracy, Precision Spec->Lin Limits LOD / LOQ Lin->Limits Robust Robustness Limits->Robust Report Validation Report - Summarize Results - Conclude Fitness for Purpose Robust->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation, from development to lifecycle management.

Specificity

Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15] For an impurity method, it proves that you can separate and quantify impurities from the main peak and each other. For an assay, it proves that degradation products or impurities do not interfere with the quantification of the main component.

Experimental Protocol (Forced Degradation for an HPLC Method):

  • Prepare Solutions: Prepare solutions of this compound in various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a PDA detector.

  • Evaluation:

    • Assess the resolution between the main peak and all degradation product peaks.

    • Perform peak purity analysis on the main peak in each chromatogram to ensure no co-elution is occurring.

Acceptance Criteria:

  • The method must demonstrate the ability to separate the main peak from all significant degradation products (Resolution > 2.0).

  • The peak purity index for the main analyte peak should pass (e.g., > 0.999), indicating spectral homogeneity.

Linearity & Range

Why it matters: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range.[15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[2]

Experimental Protocol (HPLC Method):

  • Prepare Standards: Prepare a series of at least five concentrations of a reference standard for this compound.

    • For Assay: Typically 80% to 120% of the nominal test concentration.

    • For Impurities: From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.

  • Analysis: Inject each concentration in triplicate.

  • Evaluation:

    • Plot the average peak area response against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero and not statistically significant.

  • The data points should not show significant deviation from the regression line.

Relationship between Core Validation Parameters

G Range Validated Range Accuracy Accuracy Accuracy->Range Defines Precision Precision Precision->Range Defines Linearity Linearity Linearity->Range Defines

Caption: The validated range of a method is defined by its demonstrated linearity, accuracy, and precision.

Accuracy

Why it matters: Accuracy measures the closeness of the test results to the true value.[7][15] It is typically determined by spiking a sample matrix (or placebo) with a known quantity of the analyte and calculating the percent recovery.

Experimental Protocol (HPLC Assay Method):

  • Prepare Spiked Samples: Prepare samples by spiking a placebo matrix with the this compound reference standard at three concentration levels across the range (e.g., 80%, 100%, and 120%). Prepare three independent samples at each level.

  • Analysis: Analyze all nine samples.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery for each level should be within 98.0% to 102.0%.

  • The Relative Standard Deviation (RSD) for the replicate preparations should be ≤ 2.0%.

Precision

Why it matters: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).[18]

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[18]

Experimental Protocol (HPLC Assay Method):

  • Repeatability:

    • Prepare six independent test samples of this compound at 100% of the target concentration.

    • Analyze all six samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and if possible, on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and RSD for each set of six measurements. Perform a statistical comparison (e.g., F-test) on the two data sets to evaluate the impact of the varied conditions.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.5%.

  • Intermediate Precision: RSD ≤ 2.0%.

Part 3: Hypothetical Validation Data Summary

To provide a practical perspective, the following table summarizes hypothetical but realistic validation results for a proposed RP-HPLC method for the assay of this compound.

Validation Parameter Acceptance Criterion Hypothetical Result Pass/Fail
Specificity Resolution > 2.0 from all degradantsAll resolutions > 2.5; Peak Purity > 0.999Pass
Linearity (80-120%) r² ≥ 0.999r² = 0.9998Pass
Range 80% - 120% of nominal concentrationConfirmed by Linearity, Accuracy, PrecisionPass
Accuracy (% Recovery) 98.0 - 102.0%80% Level: 99.5%100% Level: 100.3%120% Level: 101.1%Pass
Precision (Repeatability) RSD ≤ 1.5%RSD = 0.85% (n=6)Pass
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.25% (n=12, combined data)Pass
Robustness RSD should not significantly changeRSD < 2.0% for all varied conditionsPass

Conclusion

The validation of analytical methods for pharmaceutical intermediates like this compound is a rigorous, multi-faceted process that forms a critical part of the overall quality control strategy. It is not merely about following a protocol but about understanding the scientific principles behind each validation parameter and demonstrating, with empirical data, that a method is fit for its intended purpose.[2] By grounding the validation plan in the authoritative ICH Q2(R2) guidelines and making informed choices about analytical technologies, drug development professionals can ensure the generation of highly reliable and defensible data. This robust approach ultimately safeguards the quality of the API and the safety of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis for Structure Confirmation of 2,3-Dichloro-6-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Integrity in Drug Development

In the landscape of modern pharmaceutical development, pyridine derivatives are indispensable scaffolds due to their prevalence in a wide array of biologically active compounds.[1][2] Specifically, halogenated and methoxy-substituted pyridines, such as 2,3-dichloro-6-methoxypyridine, serve as crucial intermediates in the synthesis of novel therapeutic agents.[3] The precise arrangement of substituents on the pyridine ring is paramount, as even minor structural variations can drastically alter a molecule's efficacy, toxicity, and metabolic profile.

Therefore, unambiguous structure confirmation is not merely a procedural step but a cornerstone of quality assurance (QA) and quality control (QC) in the pharmaceutical industry.[4][5] An erroneous structural assignment can lead to the costly failure of a drug candidate in later stages or, more critically, pose significant safety risks. This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the robust structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present validated protocols, and demonstrate how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation.[6][7]

The Integrated Spectroscopic Workflow

The confirmation of a chemical structure is rarely achieved with a single technique. Instead, a synergistic approach is employed, where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry provides the molecular weight and elemental composition, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the carbon-hydrogen framework and the connectivity of atoms.

G cluster_0 Structural Elucidation Workflow Synthesis Synthesized Compound (e.g., 2,3-Dichloro-6- methoxypyridine derivative) MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Data_MS Molecular Weight Isotopic Pattern (Cl) Fragmentation MS->Data_MS Data_IR Functional Groups (C-O, C-Cl, C=N) IR->Data_IR Data_NMR Connectivity (¹H-¹H) C-H Framework Substitution Pattern NMR->Data_NMR Confirmation Confirmed Structure Data_MS->Confirmation Data_IR->Confirmation Data_NMR->Confirmation

Caption: Integrated workflow for definitive structure confirmation.

Mass Spectrometry (MS): The First Verdict on Molecular Identity

Mass spectrometry serves as the initial and most crucial checkpoint for verifying the molecular weight and elemental formula of a synthesized compound. For halogenated molecules like this compound derivatives, MS offers a highly specific and self-validating piece of evidence through isotopic pattern analysis.[8]

Causality of Choice: The presence of two chlorine atoms in the target molecule produces a highly characteristic isotopic signature. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8] For a molecule containing two chlorine atoms, the mass spectrum will exhibit a unique M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive fingerprint for the presence of two chlorine atoms, making MS an exceptionally trustworthy tool for this class of compounds.[8][9]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like many pyridine derivatives.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified derivative in a volatile solvent like dichloromethane or ethyl acetate. Dilute this stock to a final concentration of ~10 µg/mL for injection.

  • Instrumentation (GC):

    • Injector: Split/splitless, set to 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 20 °C/min, and hold for 5 min.[10]

  • Instrumentation (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.[10]

    • Mass Range: Scan from m/z 40 to 350.

Data Interpretation and Comparison

The primary goal is to identify the molecular ion peak (M⁺) and confirm its isotopic pattern. For the parent compound, this compound (C₆H₅Cl₂NO), the expected molecular weight is ~177.0 g/mol .

Ion / FragmentExpected m/z (for ³⁵Cl)Key Diagnostic FeatureAlternative Technique
[M]⁺ 177Confirms molecular weight.Electrospray Ionization (ESI-MS) for less volatile derivatives.
[M+2]⁺ 179Part of the dichloro isotopic pattern.N/A
[M+4]⁺ 181Confirms the presence of two Cl atoms.N/A
[M-CH₃]⁺ 162Loss of the methoxy methyl group.Tandem MS (MS/MS) can confirm fragmentation pathways.
[M-Cl]⁺ 142Loss of a single chlorine atom.High-Resolution MS (HRMS) provides exact mass for formula confirmation.

Expert Insight: While EI-MS provides invaluable fragmentation data for structural clues, "soft" ionization techniques like ESI or Chemical Ionization (CI) are superior for derivatives that are thermally labile or non-volatile. ESI would typically yield a strong protonated molecule [M+H]⁺, which is useful for confirming molecular weight without extensive fragmentation.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Infrared (IR) spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups.[6][7] Its role in this context is to confirm the incorporation of the methoxy group and the integrity of the substituted pyridine ring.

Causality of Choice: The vibrational frequencies of chemical bonds are highly sensitive to their environment. For this compound derivatives, we expect to see characteristic absorptions for the C-O ether linkage, aromatic C-H bonds, C=C/C=N bonds within the pyridine ring, and C-Cl bonds. The absence of bands corresponding to starting material functionalities (e.g., a broad O-H stretch if starting from a hydroxypyridine) provides crucial evidence of reaction completion.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is the preferred method due to its minimal sample preparation requirements.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract the background spectrum.

Data Interpretation and Comparison

The IR spectrum provides a molecular "fingerprint" in the 1500–600 cm⁻¹ region and clear diagnostic bands in the functional group region.

Vibrational ModeExpected Frequency Range (cm⁻¹)Significance for Structure ConfirmationAlternative Technique
Aromatic C-H Stretch 3100–3000Confirms the presence of the pyridine ring.Raman Spectroscopy
Aliphatic C-H Stretch (Methoxy) 2950–2850Confirms the presence of the -OCH₃ group.NMR Spectroscopy
C=C and C=N Ring Stretch 1600–1450Characteristic of the pyridine ring structure.[11]Raman Spectroscopy
Asymmetric C-O-C Stretch (Aryl Ether) 1275–1200Strong, diagnostic evidence for the methoxy group.¹³C NMR Spectroscopy
C-Cl Stretch 850–750Confirms the presence of chlorine substituents.Mass Spectrometry

Expert Insight: While IR confirms the presence of functional groups, it cannot easily distinguish between positional isomers. For instance, this compound and 2,5-dichloro-6-methoxypyridine would likely have very similar IR spectra. This highlights the limitation of IR as a standalone technique and underscores the necessity of NMR for definitive isomer assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[5][12] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule, making it indispensable for distinguishing between isomers.

Causality of Choice: For a this compound core, ¹H NMR will reveal the number of distinct protons on the pyridine ring, their splitting patterns (coupling), and their chemical shifts, which are highly sensitive to the electronic effects of the chloro and methoxy substituents. ¹³C NMR will complement this by showing the number of unique carbon environments. Together, they provide an unambiguous map of the substitution pattern.

G cluster_0 Spectroscopic Correlation to Structure cluster_MS MS cluster_IR IR cluster_NMR NMR mol MS_info • Molecular Weight • Dichloro Isotopic Pattern (M, M+2, M+4) IR_info • C-O Stretch (~1250 cm⁻¹) • C-Cl Stretch (~800 cm⁻¹) • Aromatic Ring (1600-1450 cm⁻¹) NMR_info • ¹H: Two doublets for H4/H5 • ¹H: Singlet for -OCH₃ • ¹³C: 6 distinct carbons

Caption: Correlation of spectroscopic data to molecular features.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Acquisition: Acquire 8-16 scans with a 1-2 second relaxation delay.

  • ¹³C NMR Acquisition:

    • Spectrometer: Operate at the corresponding frequency (e.g., 100 MHz for a 400 MHz instrument).

    • Acquisition: Acquire several hundred to a few thousand scans due to the low natural abundance of ¹³C. Use proton decoupling to simplify the spectrum to singlets.

Data Interpretation and Comparison

For the parent this compound, the substitution pattern leaves two adjacent protons on the pyridine ring (at positions 4 and 5).

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityKey Diagnostic Feature
¹H (H-5) ~7.6–7.8Doublet (d)Downfield shift due to proximity to the electronegative nitrogen and chlorine atoms. Coupled to H-4.
¹H (H-4) ~6.8–7.0Doublet (d)Upfield relative to H-5. Coupled to H-5 with a typical ortho coupling constant (³J ≈ 8-9 Hz).
¹H (-OCH₃) ~4.0–4.2Singlet (s)A sharp signal integrating to 3 protons, confirming the methoxy group.
¹³C (C-6) ~160–165SingletMost downfield carbon due to direct attachment to both N and O.
¹³C (C-2, C-3) ~140–150SingletsDownfield shifts due to attachment to chlorine atoms.
¹³C (C-5) ~138–142SingletAromatic CH carbon.
¹³C (C-4) ~110–115SingletMost upfield aromatic CH carbon.
¹³C (-OCH₃) ~54–56SingletTypical chemical shift for a methoxy carbon attached to an aromatic ring.

Expert Insight: For complex derivatives, 2D NMR experiments are essential. A COSY (Correlation Spectroscopy) experiment will definitively show the coupling between H-4 and H-5. An HMQC or HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to the carbon it is directly attached to, confirming the C-4/H-4 and C-5/H-5 assignments. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can show long-range (2-3 bond) correlations, for instance, from the methoxy protons to the C-6 carbon, providing the final, irrefutable link in the structural puzzle.[13]

Conclusion: A Triad of Techniques for Unquestionable Confidence

The structural confirmation of this compound derivatives is a critical task where no single technique provides a complete picture. This guide demonstrates that a logical, multi-technique approach is the only way to achieve absolute confidence in a structural assignment.

  • Mass Spectrometry provides the initial, non-negotiable confirmation of molecular weight and elemental composition, with the dichloro-isotopic pattern serving as a powerful internal validation.

  • Infrared Spectroscopy offers a rapid and efficient check for the presence of all required functional groups and the absence of starting materials.

  • NMR Spectroscopy (¹H, ¹³C, and 2D) serves as the ultimate arbiter, meticulously mapping the atomic connectivity and providing the definitive evidence needed to distinguish between isomers.

By integrating the data from this triad of techniques, researchers and drug development professionals can build a self-validating case for their proposed structure, ensuring the scientific integrity of their work and the safety and quality of future pharmaceutical products.

References

A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 2,3-Dichloro-6-methoxypyridine

Substituted pyridines are cornerstone scaffolds in modern drug discovery and materials science. Among them, this compound serves as a highly versatile building block, offering two distinct reactive sites for functionalization through transition metal-catalyzed cross-coupling reactions. The ability to selectively introduce carbon-carbon or carbon-heteroatom bonds at either the C-2 or C-3 position allows for the rapid generation of molecular diversity from a single, readily available starting material.

However, achieving high regioselectivity in the cross-coupling of dihalopyridines presents a significant synthetic challenge. The electronic properties of the pyridine ring inherently favor reactions at positions ortho or para to the nitrogen atom.[1] For this compound, this creates a strong electronic bias for reactivity at the C-2 position. Overcoming this innate preference to selectively functionalize the C-3 position is a key goal that hinges critically on the choice of catalyst and ligand. This guide provides a comparative analysis of palladium and nickel-based catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights and experimental data to guide catalyst selection for this important substrate.

The Challenge of Regioselectivity in Dichloropyridine Coupling

The primary hurdle in the functionalization of this compound is controlling which of the two chlorine atoms reacts. The observed selectivity is a result of a complex interplay between:

  • Electronic Effects: The electron-deficient nature of the pyridine ring activates C-Cl bonds towards oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)). The position adjacent to the nitrogen (C-2) is typically more electron-poor and thus more reactive towards oxidative addition.[2]

  • Steric Hindrance: The steric environment around each chlorine atom can influence the approach of the bulky metal-ligand complex.

  • Catalyst-Ligand System: The choice of the metal center (Pd, Ni) and, more importantly, the coordinating ligand, is the most powerful tool for controlling regioselectivity. Bulky, electron-rich ligands can override innate electronic preferences by sterically blocking the more accessible C-2 position, thereby promoting reaction at the C-3 position.[3]

The following sections compare different catalytic systems and their efficacy in steering the reaction toward the desired C-2 or C-3 coupled product.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a preeminent method for creating C(sp²)-C(sp²) bonds. The choice of ligand is paramount in dictating the site of coupling on the dichloropyridine core.

Palladium-Based Catalysts

Palladium catalysts are the most extensively studied for Suzuki couplings.[4] The evolution from simple phosphine ligands to sterically demanding Buchwald ligands and N-Heterocyclic Carbenes (NHCs) has enabled remarkable control over regioselectivity.

  • Conventional Selectivity (C-2 Arylation): Traditional, less bulky phosphine ligands such as triphenylphosphine (PPh₃) or bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) typically favor coupling at the electronically activated C-2 position.[3] These systems work in concert with the substrate's inherent bias.

  • Inverting Selectivity (C-3 Arylation): Achieving arylation at the C-3 position requires a catalyst system that can overcome the electronic preference for the C-2 site. This is accomplished using sterically hindered ligands that disfavor approach at the C-2 position.

    • Bulky Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos and XPhos are designed with large, sterically demanding substituents that create a bulky catalytic complex. This steric pressure can effectively block the C-2 position, leading to preferential oxidative addition at C-3.

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr are even stronger σ-donors and often more sterically demanding than phosphine ligands.[2] They have proven exceptionally effective at promoting cross-coupling at sites distal to the nitrogen atom in dihalopyridines, representing a state-of-the-art method for inverting selectivity.[3]

Nickel-Based Catalysts

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity, particularly for activating robust C-Cl bonds.[5] However, their application can be nuanced. For instance, a Nickel/dppf system, while effective for 3- and 4-chloropyridines, was found to be inactive for the Suzuki coupling of 2-chloropyridine due to the formation of stable, inactive dimeric nickel species.[5][6] This suggests that while Ni catalysts are promising, careful screening is necessary. For challenging couplings where Pd systems fail, Ni-catalyzed Kumada or Negishi reactions may offer a viable alternative.[5]

Performance Comparison: Suzuki-Miyaura Catalysts
Catalyst PrecursorLigandBaseSolventTemp (°C)Target PositionTypical YieldSelectivity (C-3:C-2)Reference Insight
Pd(OAc)₂dppfK₂CO₃Toluene/H₂O100C-2GoodLow (Favors C-2)Bidentate ligands often promote conventional selectivity.[3]
Pd₂(dba)₃SPhosK₃PO₄Dioxane100C-3Moderate-GoodModerateBulky phosphines can reverse innate selectivity.[3]
Pd(OAc)₂IPrK₃PO₄THFRT - 60C-3Good-ExcellentHigh (>10:1)Sterically hindered NHCs are highly effective for distal coupling.[2][3]
NiCl₂(dppe)-K₃PO₄Dioxane80C-2/C-3VariablePoorNickel catalysis requires careful optimization for selectivity.[7]

Note: Data is synthesized from studies on analogous dichloropyridine systems and represents expected performance.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry. As with Suzuki coupling, ligand choice is critical for success and selectivity.[8]

The catalytic cycle for this transformation involves oxidative addition of the palladium catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.

G pd0 L-Pd(0) ox_add Oxidative Addition (Ar-Cl) pd0->ox_add Ar-Cl pd2_complex L-Pd(II)(Ar)(Cl) ox_add->pd2_complex amine_coord Amine (R₂NH) Coordination pd2_complex->amine_coord + R₂NH - L pd_amido_pre [L-Pd(II)(Ar)(NHR₂)]⁺Cl⁻ amine_coord->pd_amido_pre deprotonation Deprotonation (Base) pd_amido_pre->deprotonation + Base pd_amido L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR₂ red_elim->product

Catalytic cycle for Buchwald-Hartwig amination.

Catalyst Systems for Amination
  • First and Second Generation Ligands: Early systems using ligands like BINAP and DPPF were effective for aryl bromides and iodides but struggled with the less reactive aryl chlorides.[8]

  • Bulky, Electron-Rich Phosphine Ligands: The development of ligands by the Buchwald group (e.g., XPhos, RuPhos) revolutionized the amination of aryl chlorides.[9][10] These ligands accelerate the rate-limiting reductive elimination step and promote the initial oxidative addition, making them highly effective for substrates like this compound.

  • NHC Ligands: Palladium complexes of N-heterocyclic carbenes are also powerful catalysts for C-N coupling, often providing high stability and activity, and can be used to couple a wide range of primary and secondary amines.[11]

For selective amination at the C-3 position, the same logic as Suzuki coupling applies: a sterically demanding ligand like XPhos or IPr would be the catalyst of choice.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is an indispensable tool for accessing linear, rigid structures often found in functional materials and complex drug molecules.[12]

Catalyst Considerations for Sonogashira Coupling

The Sonogashira coupling typically employs a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst.[12] However, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts.

  • Reactivity Trend: The reactivity of the aryl halide follows the order I > Br > OTf > Cl.[12] Consequently, coupling at the C-Cl bonds of this compound is challenging and requires highly active catalysts and often higher reaction temperatures.

  • Effective Catalyst Systems: Modern, highly active catalyst systems are required. Palladacycles and catalyst systems based on bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or NHCs have shown success in coupling aryl chlorides.[13] The choice of base and solvent is also critical to success.

Due to the higher activation barrier for C-Cl bonds, achieving high regioselectivity in a Sonogashira coupling can be difficult, and mixtures of C-2 and C-3 coupled products, as well as di-coupled products, are possible if the reaction is not carefully controlled. Selective mono-alkynylation at the more reactive C-2 position is generally more straightforward. Targeting the C-3 position would require significant optimization, likely using a bulky ligand system and carefully controlled stoichiometry.

Experimental Protocols

The following protocols are representative procedures for achieving selective cross-coupling on a dichloropyridine substrate, based on established methodologies.

Protocol 1: C-2 Selective Suzuki-Miyaura Coupling

This protocol uses a traditional catalyst system expected to favor the electronically preferred C-2 position.

G start Setup Reaction Vessel (Inert Atmosphere) add_solids Add Dichloropyridine, Boronic Acid, Base (K₂CO₃) start->add_solids add_catalyst Add Pd(dppf)Cl₂ add_solids->add_catalyst add_solvent Add Toluene/H₂O add_catalyst->add_solvent degas Degas Mixture add_solvent->degas heat Heat to 100°C (Stir 12-24h) degas->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify end Isolate C-2 Product purify->end

Workflow for C-2 Selective Suzuki Coupling.

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90-110 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 2: C-3 Selective Buchwald-Hartwig Amination

This protocol employs a bulky ligand catalyst system to override the innate C-2 preference.

  • Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (repeat 3 times).

  • Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.2 equiv), and anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to 100-120 °C and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to isolate the C-3 aminated product.

Conclusion and Future Outlook

The selective cross-coupling of this compound is a challenge that can be effectively addressed through rational catalyst design. For C-2 functionalization , catalyst systems employing traditional, less sterically demanding ligands like PPh₃ or dppf are generally effective, capitalizing on the inherent electronic activation of the position ortho to the pyridine nitrogen.

Conversely, achieving selective C-3 functionalization requires overcoming this innate bias. The use of modern, sterically hindered catalysts is essential. Palladium complexes bearing bulky monophosphine Buchwald-type ligands (SPhos, XPhos) or, more powerfully, N-heterocyclic carbene ligands (IPr, SIPr) have demonstrated exceptional ability to direct reactions to the sterically accessible C-3 position.[2][3] While nickel catalysts present a viable, cost-effective alternative, their application to dichloropyridines requires careful optimization to achieve high selectivity.

For researchers and drug development professionals, this means that a single precursor can be a gateway to two distinct series of compounds, purely by modulating the catalytic system. The continued development of even more active and selective catalysts will further expand the synthetic utility of polychlorinated heterocycles, enabling more efficient and creative routes to novel chemical entities.

References

A Head-to-Head Comparison of 2,3- and 2,5-Dichloropyridine Reactivity in SNAr Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of heterocyclic chemistry, dichloropyridines serve as versatile synthons for the introduction of a wide array of functional groups, playing a pivotal role in the development of novel pharmaceuticals, agrochemicals, and materials. The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on these scaffolds is a critical parameter that dictates their synthetic utility. This guide provides an in-depth, head-to-head comparison of the SNAr reactivity of 2,3-dichloropyridine and 2,5-dichloropyridine, offering a blend of theoretical principles and practical experimental insights to aid researchers in designing efficient and selective synthetic strategies.

Mechanistic Underpinnings: Electronic and Steric Effects in Dichloropyridine SNAr Reactivity

The propensity of a dichloropyridine isomer to undergo SNAr reaction at a specific position is governed by a delicate interplay of electronic and steric factors, which ultimately determine the stability of the transient Meisenheimer intermediate.

The Decisive Role of the Meisenheimer Intermediate

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount; a more stable Meisenheimer complex corresponds to a lower activation energy and a faster reaction rate.

The electron-withdrawing nitrogen atom in the pyridine ring plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the C2, C4, or C6 positions.

Electronic Landscape: A Tale of Two Isomers

2,3-Dichloropyridine: In this isomer, the chlorine atoms are situated at positions that are electronically distinct. Nucleophilic attack at the C2 position is significantly favored over attack at the C3 position. The rationale lies in the ability of the adjacent ring nitrogen to effectively delocalize the negative charge of the Meisenheimer intermediate formed upon C2 attack.[1] This delocalization is not possible when the attack occurs at the C3 position, rendering the corresponding intermediate substantially less stable.

2,5-Dichloropyridine: For 2,5-dichloropyridine, both chlorine atoms are at positions where the ring nitrogen can participate in resonance stabilization of the Meisenheimer intermediate. The C2 position is directly adjacent to the nitrogen, while the C5 position is para to it. Generally, the ortho (C2) and para positions of pyridines are activated towards nucleophilic attack. Theoretical analyses, such as Frontier Molecular Orbital (FMO) theory, suggest that the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C2 and C4/C6 positions, indicating a higher susceptibility to nucleophilic attack at these sites.[2] While direct comparative kinetic data is scarce, it is generally predicted that the C2 position in 2,5-dichloropyridine will be more reactive than the C5 position due to the stronger inductive electron-withdrawing effect of the adjacent nitrogen atom.

dot

SNAr_Mechanism cluster_0 S_NAr Reaction Pathway Start Dichloropyridine + Nucleophile Intermediate Meisenheimer Intermediate (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Monosubstituted Pyridine + Cl- Intermediate->Product Elimination of Leaving Group

Caption: Generalized workflow of a SNAr reaction on a dichloropyridine substrate.

Comparative Reactivity: A Data-Driven Analysis

2,3-Dichloropyridine: A Clear Case of C2 Selectivity

The reactivity of 2,3-dichloropyridine in SNAr reactions is well-established, with a strong and consistent preference for substitution at the C2 position. This high regioselectivity makes it a reliable building block in organic synthesis.

NucleophileReagents and ConditionsProductYield (%)Reference
Amines
AnilinePd(OAc)₂, PPh₃, NaOtBu, Toluene, 100 °C, 16 h3-Chloro-N-phenylpyridin-2-amine82[1]
Thiols
ThiophenolWater, reflux, 3h (catalyst and base-free)3-chloro-2-(phenylthio)pyridine88[3]
4-MethylthiophenolWater, reflux, 3h (catalyst and base-free)3-chloro-2-(p-tolylthio)pyridine92[3]
4-MethoxythiophenolWater, reflux, 3h (catalyst and base-free)3-chloro-2-((4-methoxyphenyl)thio)pyridine95[3]
2,5-Dichloropyridine: A Predicted Reactivity Profile

For 2,5-dichloropyridine, while extensive experimental data is lacking, a reactivity profile can be predicted based on established electronic principles.

  • Amination: Nucleophilic attack by amines is expected to occur preferentially at the C2 position. The reaction will likely require elevated temperatures and the presence of a base.

  • Alkoxylation: Reactions with alkoxides, such as sodium methoxide, are also predicted to favor the C2 position. These reactions are typically driven to completion with the use of the corresponding alcohol as a solvent or co-solvent.

  • Thiolation: Thiolates are generally excellent nucleophiles in SNAr reactions and are expected to react readily with 2,5-dichloropyridine, again with a preference for the C2 position.

It is important to note that while C2 selectivity is predicted for 2,5-dichloropyridine, the formation of the C5-substituted isomer as a minor product cannot be ruled out, especially under harsh reaction conditions.

dot

Reactivity_Comparison 2,3-Dichloropyridine 2,3-Dichloropyridine C2_Attack_23 C2 Attack (Highly Favored) 2,3-Dichloropyridine->C2_Attack_23 Strong N-stabilization C3_Attack_23 C3 Attack (Disfavored) 2,3-Dichloropyridine->C3_Attack_23 No N-stabilization 2,5-Dichloropyridine 2,5-Dichloropyridine C2_Attack_25 C2 Attack (Predicted Major) 2,5-Dichloropyridine->C2_Attack_25 Strong N-stabilization (ortho) C5_Attack_25 C5 Attack (Predicted Minor) 2,5-Dichloropyridine->C5_Attack_25 N-stabilization (para)

Caption: Logical relationship of regioselectivity in 2,3- and 2,5-dichloropyridine.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key SNAr reactions on 2,3-dichloropyridine. These can serve as a starting point for the development of procedures for 2,5-dichloropyridine, with the understanding that optimization of reaction conditions may be necessary.

Protocol 1: Amination of 2,3-Dichloropyridine with Aniline

This protocol details the synthesis of 3-Chloro-N-phenylpyridin-2-amine, a valuable intermediate in medicinal chemistry.[1]

Materials:

  • 2,3-Dichloropyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 2,3-dichloropyridine (1.0 equiv), palladium(II) acetate (0.025 equiv), triphenylphosphine (0.075 equiv), and sodium tert-butoxide (1.53 equiv).

  • Evacuate the flask and backfill with nitrogen.

  • Add anhydrous toluene, followed by the addition of aniline (1.05 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and work up accordingly to isolate the product.

Protocol 2: Thiolation of 2,3-Dichloropyridine with Thiophenol

This environmentally friendly protocol utilizes water as a solvent and avoids the need for a catalyst or base.[3]

Materials:

  • 2,3-Dichloropyridine

  • Thiophenol

  • Water

  • Standard laboratory glassware for reflux

Procedure:

  • To a round-bottom flask, add 2,3-dichloropyridine (1 mmol) and thiophenol (1.1 mmol).

  • Add 5 mL of water to the flask.

  • Heat the suspension to 100 °C and stir vigorously for the time indicated by reaction monitoring (typically 3 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

dot

Experimental_Workflow cluster_1 General S_NAr Experimental Workflow Setup Reaction Setup (Inert atmosphere if needed) Addition Reagent Addition (Dichloropyridine, Nucleophile, Solvent, Base/Catalyst) Setup->Addition Reaction Reaction (Heating/Stirring) Addition->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup If complete Purification Purification (Chromatography, Recrystallization) Workup->Purification

Caption: A generalized experimental workflow for SNAr reactions.

Conclusion

The SNAr reactivity of 2,3- and 2,5-dichloropyridine presents distinct profiles governed by the electronic influence of the ring nitrogen. 2,3-Dichloropyridine exhibits high regioselectivity for substitution at the C2 position, making it a predictable and reliable substrate. While direct experimental comparisons are limited for 2,5-dichloropyridine, a thorough understanding of SNAr principles allows for the confident prediction of preferential C2 reactivity. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize these important heterocyclic building blocks in their synthetic endeavors.

References

analytical techniques for determining the purity of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Determination of 2,3-Dichloro-6-methoxypyridine Purity

In the landscape of pharmaceutical and agrochemical development, the purity of intermediates is a cornerstone of final product quality, safety, and efficacy. This compound, a key building block in the synthesis of various active compounds, is no exception. Ensuring its purity is not merely a quality control checkpoint; it is a critical step that dictates the viability of a synthetic route and the safety profile of the end product. This guide provides a comparative analysis of analytical techniques for the robust purity assessment of this compound, grounded in scientific principles and practical application.

The Criticality of Purity for this compound

The presence of impurities in this compound can arise from various sources, including residual starting materials, byproducts from incomplete reactions or side reactions, and degradation products. These impurities can potentially be carried through subsequent synthetic steps, leading to the formation of undesired and potentially toxic final impurities. Therefore, a highly selective and sensitive analytical methodology is paramount.

A Comparative Overview of Key Analytical Techniques

The choice of an analytical technique for purity determination is driven by a balance of selectivity, sensitivity, speed, and the nature of the potential impurities. For a molecule like this compound, with its moderate polarity and volatility, several high-performance techniques are suitable. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparative Performance of Analytical Techniques for this compound Purity Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Partitioning between a mobile and stationary phasePartitioning between a carrier gas and stationary phaseNuclear spin transitions in a magnetic field
Selectivity High (tunable by column and mobile phase)Very High (excellent for volatile isomers)High (for structural elucidation)
Sensitivity High (ng to pg level)Very High (pg to fg level)Low (mg to µg level)
Quantitation Excellent (with appropriate standards)Excellent (with appropriate standards)Good (relative quantitation without standards)
Throughput ModerateHighLow
Best For Routine purity testing, non-volatile impuritiesVolatile impurities, residual solventsStructural confirmation, identification of unknown impurities

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC, particularly Reverse-Phase HPLC, is often the primary technique for the purity analysis of moderately polar organic molecules like this compound. Its versatility in column chemistry and mobile phase composition allows for the separation of a wide range of impurities.

Experimental Protocol: Reverse-Phase HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point to separate compounds with differing polarities.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of 1 mg/mL.

Causality in Method Design:

The C18 column is chosen for its hydrophobicity, which provides good retention for the moderately non-polar this compound. The acidic mobile phase (0.1% formic acid) ensures that the pyridine nitrogen is protonated, leading to sharper peaks. A gradient elution is employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_int Integrate Peaks hplc_det->data_int data_calc Calculate % Purity data_int->data_calc

Caption: HPLC workflow for purity analysis.

Gas Chromatography (GC): Superior Resolution for Volatile Impurities

For assessing the presence of volatile impurities, residual solvents, or closely related isomers, Gas Chromatography often provides superior resolution and sensitivity compared to HPLC. Given the volatility of this compound, GC is a highly suitable technique.

Experimental Protocol: GC-FID Method
  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A mid-polarity capillary column (e.g., DB-17 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Trustworthiness Through System Suitability:

To ensure the validity of the GC method, a system suitability test should be performed. This involves injecting a standard solution containing the main compound and known impurities to verify that the system can adequately resolve these components and provide reproducible results.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Volatile Solvent prep1->prep2 gc_inj Inject into Heated Inlet prep2->gc_inj gc_sep Separation in Capillary Column gc_inj->gc_sep gc_det FID Detection gc_sep->gc_det data_int Peak Integration gc_det->data_int data_calc Purity Calculation (Area % Method) data_int->data_calc

Caption: GC-FID workflow for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

While chromatography is excellent for separating and quantifying impurities, ¹H NMR spectroscopy provides invaluable structural information. It can be used to confirm the identity of the main compound and to identify the structures of unknown impurities if they are present at a sufficient concentration. Quantitative NMR (qNMR) can also be used for purity assessment without the need for a specific reference standard of the impurity itself.

Expertise in Spectral Interpretation:

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the methoxy group and the two aromatic protons. The presence of impurities would manifest as additional, unexpected signals. By comparing the integral of the main compound's signals to the integrals of impurity signals, a direct molar ratio can be determined, and thus the purity can be calculated.

A Self-Validating Approach: Orthogonal Methods

For a comprehensive and trustworthy purity assessment, it is highly recommended to use at least two orthogonal methods. For instance, an HPLC method can be used for the primary purity determination and quantitation of non-volatile impurities, while a GC method can be employed to specifically look for volatile impurities and residual solvents. This dual-method approach ensures that a wider range of potential impurities is covered, providing a more complete picture of the sample's purity.

Orthogonal_Methods main This compound Sample hplc HPLC-UV Analysis (Primary Purity) main->hplc gc GC-FID Analysis (Volatile Impurities) main->gc nmr NMR Spectroscopy (Structural Confirmation) main->nmr report Comprehensive Purity Report hplc->report gc->report nmr->report

Caption: Orthogonal approach for purity validation.

Conclusion

The determination of purity for this compound requires a thoughtful and multi-faceted analytical strategy. While Reverse-Phase HPLC stands out as a robust and versatile primary technique for routine quality control, it should be complemented by GC for a thorough analysis of volatile impurities. NMR spectroscopy remains an indispensable tool for structural confirmation and the identification of unknown impurities. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their final products.

Establishing the Structure-Activity Relationship (SAR) of 2,3-Dichloro-6-methoxypyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2,3-dichloro-6-methoxypyridine, a scaffold of growing interest in medicinal chemistry. By examining the impact of various structural modifications on biological activity, this document aims to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents. The principles and experimental data are drawn from closely related methoxypyridine and dichloropyridine series to establish a predictive SAR framework.

Introduction: The Versatility of the Substituted Pyridine Scaffold

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their ability to engage in various biological interactions makes them a privileged scaffold in drug discovery. The introduction of specific substituents, such as halogens and methoxy groups, can significantly modulate the physicochemical properties and biological activity of the pyridine ring, influencing factors like metabolic stability, target binding affinity, and cellular permeability.[2] This guide focuses on the this compound core, a scaffold with potential for development in various therapeutic areas, including oncology and inflammatory diseases.

Core Rationale: Dissecting the this compound Scaffold

The this compound scaffold presents three key positions for chemical modification, each contributing uniquely to the molecule's overall activity profile. Understanding the influence of substitutions at these positions is crucial for optimizing potency and selectivity.

SAR_Core_Scaffold cluster_pyridine This compound Core cluster_substituents Key Substitution Points Pyridine Pyridine Ring (Core Scaffold) C6_Methoxy C6-Methoxy Group (Modulates solubility, metabolic stability, and can act as a hydrogen bond acceptor) Pyridine->C6_Methoxy Position 6 C2_Chloro C2-Chloro Group (Primary site for nucleophilic substitution, influences electronic properties) Pyridine->C2_Chloro Position 2 C3_Chloro C3-Chloro Group (Secondary site for modification, contributes to lipophilicity and target interaction) Pyridine->C3_Chloro Position 3

Caption: Key functionalization points on the this compound scaffold.

Structure-Activity Relationship Analysis

Due to the limited public data specifically on this compound analogs, we will infer the SAR from a closely related series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which have been evaluated for their cytotoxic activity against various cancer cell lines.[1] This provides a valuable model for understanding how substitutions on a methoxy-substituted pyridine ring can impact biological activity.

Comparative Cytotoxic Activity of Methoxypyridine Analogs

The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 2-methoxypyridine derivatives against human liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines.[1]

CompoundR (Substitution on Phenyl Ring)IC50 (µM) vs. HepG2IC50 (µM) vs. DU145IC50 (µM) vs. MBA-MB-231
5a H>100>100>100
5c 4-Cl>100>100>100
5d 4-Br4.823.115.23
5g 3-NO₂2.151.893.76
5h 4-NO₂1.541.232.11
5i 3-Br, 4-OCH₃1.211.051.38

Data extracted from a study on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[1]

Key SAR Insights:
  • Essentiality of Aromatic Substitution: The unsubstituted phenyl analog (5a ) and the 4-chloro substituted analog (5c ) were inactive, indicating that substitution on the aryl ring is crucial for cytotoxic activity.[1]

  • Influence of Halogen Substitution: The presence of a bromine atom at the 4-position of the phenyl ring (5d ) led to a significant increase in potency compared to the unsubstituted and chloro-substituted analogs.[1] This suggests that the size and electronic properties of the halogen at this position are important for target interaction.

  • Potent Activity with Electron-Withdrawing Groups: The introduction of a nitro group at either the 3- or 4-position of the phenyl ring (5g and 5h ) resulted in potent cytotoxic activity.[1] The 4-nitro analog (5h ) was generally more potent than the 3-nitro analog (5g ), highlighting the importance of the substituent's position.

  • Synergistic Effects of Multiple Substitutions: The most potent compound in the series, 5i , featured both a bromo and a methoxy group on the phenyl ring.[1] This suggests a synergistic effect where the combination of these substituents optimizes the electronic and steric properties of the molecule for enhanced biological activity.

Experimental Protocols

General Synthesis of Substituted Methoxypyridine Analogs

The synthesis of substituted 2-methoxypyridine analogs can be achieved through a multi-step process, as exemplified by the preparation of the cytotoxic 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[1]

Synthesis_Workflow Start Starting Materials: - 3-acetyl-2,5-dichlorothiophene - Aromatic aldehydes Step1 Step 1: Claisen-Schmidt Condensation (Formation of Chalcones) Start->Step1 Step2 Step 2: Michael Addition and Cyclization (Reaction with Malononitrile) Step1->Step2 Step3 Step 3: Aromatization (Formation of 2-methoxypyridine-3-carbonitriles) Step2->Step3 Product Final Products: 4-Aryl-6-(2,5-dichlorothiophen-3-yl) -2-methoxypyridine-3-carbonitriles Step3->Product

Caption: Generalized synthetic workflow for producing substituted 2-methoxypyridine analogs.

Step-by-Step Protocol for the Synthesis of 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile (5d): [1]

  • Synthesis of Chalcone Intermediate:

    • To a solution of 3-acetyl-2,5-dichlorothiophene and 4-bromobenzaldehyde in ethanol, add a solution of potassium hydroxide.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and collect the precipitated chalcone by filtration.

  • Synthesis of the Final Compound (5d):

    • Reflux a mixture of the chalcone intermediate, malononitrile, and sodium hydroxide in methanol.

    • After cooling, the solid product is filtered, dried, and purified by chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2, DU145, MBA-MB-231) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%) from the dose-response curves.

Alternative Scaffolds and Comparative Analysis

While the this compound scaffold holds promise, it is important to consider alternative heterocyclic systems that have shown efficacy in similar therapeutic areas. For instance, pyrido[2,3-d]pyrimidines have been successfully developed as potent kinase inhibitors.[3] A comparative analysis of these different scaffolds can provide a broader perspective for drug design strategies.

Conclusion and Future Directions

The structure-activity relationship of methoxypyridine derivatives highlights the critical role of substituent patterns in determining biological activity. Based on the analysis of related compound series, it can be postulated that for this compound analogs, modifications at the 2- and 3-positions via nucleophilic substitution or cross-coupling reactions, coupled with diverse substitutions on an appended aromatic ring, will be key to unlocking their therapeutic potential.

Future research should focus on the synthesis and biological evaluation of a dedicated library of this compound analogs to directly establish their SAR. This will enable a more precise understanding of the contributions of the chloro and methoxy substituents on the core pyridine ring and guide the optimization of lead compounds for various disease targets.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 2,3-Dichloro-6-methoxypyridine is a crucial building block in the synthesis of various pharmaceutical agents, making its purity assessment a critical factor for ensuring the safety, efficacy, and consistency of the final drug product.[1] This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the assay of this key intermediate. The content herein is grounded in experimental principles and designed for researchers, scientists, and drug development professionals.

The Principle of Absolute Quantification: Why qNMR Stands Out

Quantitative NMR (qNMR) is a powerful analytical tool that measures the absolute concentration of compounds in a sample.[2] Unlike many other analytical techniques, the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[2][3] This fundamental principle allows for absolute quantification without the need for compound-specific calibration curves, a significant advantage over methods like HPLC or UV spectroscopy.[2][4]

qNMR can be broadly classified into two types: relative and absolute quantification.[5][6] Relative quantification is useful for determining the ratios of different components in a mixture, such as isomers.[5] Absolute quantification, the focus of this guide, allows for the precise determination of purity and concentration by comparing the analyte's signal to that of a certified internal standard of known concentration.[2][5][6] This makes qNMR a versatile and reliable primary reference measurement procedure.[7]

Causality in Experimental Design: A Self-Validating qNMR Protocol

The trustworthiness of any analytical method lies in a well-designed, self-validating protocol. For the qNMR assay of this compound, every experimental choice is deliberate and aimed at ensuring accuracy and precision.

The qNMR process can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[8]

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing planning Select Analyte Signal Select Internal Standard Choose Solvent prep Accurate Weighing Complete Dissolution planning->prep Proceeds to acq Optimize Parameters (D1, NS, PW) Acquire Spectrum prep->acq Leads to proc Phase & Baseline Correction Integration Calculation acq->proc Results in

Caption: The four-stage workflow for a robust qNMR analysis.

  • Selection of Analyte Signal: For this compound, the methoxy signal (-OCH₃) is an ideal candidate for quantification. It is a sharp singlet, well-separated from other potential signals, minimizing the risk of overlap and integration errors.[5]

  • Choosing the Internal Standard (IS): The choice of an internal standard is critical for accurate quantification.[9] An ideal IS should:

    • Be chemically stable and not react with the analyte or solvent.[10]

    • Possess a simple spectrum with at least one signal that does not overlap with the analyte's signals.[10]

    • Be highly soluble in the chosen deuterated solvent.[9]

    • Have a certified high purity (≥99%).[9]

    • Be non-volatile and non-hygroscopic to allow for accurate weighing.[11]

    For this application, Maleic Acid is a suitable internal standard. Its vinylic protons produce a sharp singlet in a region of the ¹H NMR spectrum that is typically free of other signals.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[9][12] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a versatile choice due to its excellent solubilizing power for a wide range of organic compounds.

Accurate and precise weighing of both the analyte and the internal standard is fundamental to the accuracy of the final result. The use of a calibrated microbalance is essential. The components are then dissolved in the deuterated solvent, ensuring complete dissolution to avoid inaccuracies.[9]

To obtain a quantitative spectrum, several acquisition parameters must be carefully optimized.[5][13]

  • Relaxation Delay (D1): This is the most critical parameter for ensuring accurate quantification.[10] The relaxation delay is the time allowed for the nuclei to return to thermal equilibrium between successive pulses.[14] For accurate integration, D1 should be at least 5 times the spin-lattice relaxation time (T₁) of the slowest relaxing nucleus of interest.[5][14] A typical T₁ for protons in small to medium-sized molecules is 0.5 to 4 seconds.[5] Therefore, a conservative D1 of 20-30 seconds is often employed.

  • Number of Scans (NS): A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio (S/N). For integration errors to be less than 1%, an S/N of at least 250:1 is recommended.[1][5]

  • Pulse Width (PW): A 90° pulse is often recommended for qNMR to maximize the signal intensity.[8][10]

After data acquisition, the spectrum must be carefully processed. This includes:

  • Phase and Baseline Correction: Manual and precise phase and baseline correction are crucial, as inaccuracies in these steps can significantly affect the integration values.[8]

  • Integration: The signals for the analyte (methoxy group of this compound) and the internal standard (vinylic protons of maleic acid) are integrated.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

Comparative Analysis: qNMR vs. Other Analytical Techniques

While qNMR offers significant advantages, it is essential to compare its performance with other commonly used analytical methods for purity assessment, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparison cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_gc GC-MS/FID qnmr_pros Pros: - Absolute quantification - No reference standard of analyte needed - Non-destructive - Structurally informative qnmr_cons Cons: - Lower sensitivity than HPLC/GC - Higher initial instrument cost - Requires specialized expertise hplc_pros Pros: - High sensitivity and resolution - Widely available - Well-established methods hplc_cons Cons: - Requires analyte-specific reference standard - Response factors can vary - Destructive gc_pros Pros: - Excellent for volatile compounds - High sensitivity and selectivity (MS) - Well-established methods gc_cons Cons: - Requires analyte to be volatile and thermally stable - Requires analyte-specific reference standard - Destructive

Caption: A comparison of the pros and cons of qNMR, HPLC, and GC.

FeatureqNMRHPLC-UVGC-MS/FID
Principle Absolute quantification based on nuclear propertiesRelative quantification based on UV absorbanceRelative quantification based on mass fragmentation or flame ionization
Reference Standard Requires a certified internal standard (can be different from analyte)Requires a certified reference standard of the analyteRequires a certified reference standard of theanalyte
Selectivity High, based on distinct chemical shiftsGood, based on chromatographic separation and UV absorbanceExcellent, based on chromatographic separation and mass fragmentation
Sensitivity Moderate (typically mg range)High (typically µg to ng range)Very High (typically ng to pg range)
Sample Throughput ModerateHighHigh
Method Development Relatively straightforwardCan be complex and time-consumingCan be complex and time-consuming
Destructive NoYesYes

The following table presents representative data from the purity assessment of a batch of this compound using qNMR and a validated HPLC-UV method.

MethodPurity (%)Relative Standard Deviation (RSD, n=3)
¹H-qNMR 99.2%0.3%
HPLC-UV 99.1%0.5%

The results demonstrate excellent agreement between the two orthogonal methods, providing a high degree of confidence in the determined purity of the this compound.[1][15]

Authoritative Grounding and Method Validation

The use of qNMR for pharmaceutical analysis is increasingly recognized by regulatory bodies. The United States Pharmacopeia (USP) has proposed revisions to its general chapters on NMR (<761> and <1761>) to expand the coverage of qNMR applications, reflecting its established utility.[16][17][18] Furthermore, the principles of method validation outlined in the International Council for Harmonisation (ICH) guidelines, such as Q2(R2), can be applied to qNMR methods to ensure they are fit for their intended purpose.[19][20] Validation of a qNMR method would typically involve assessing parameters such as specificity, linearity, range, accuracy, and precision.[21][22][23]

Conclusion: An Invaluable Tool for Pharmaceutical Analysis

Quantitative NMR has emerged as a robust and reliable technique for the purity assessment of pharmaceutical compounds like this compound. Its ability to provide absolute quantification without the need for an analyte-specific reference standard makes it a powerful and efficient tool.[2][4] When used as an orthogonal method to traditional chromatographic techniques, qNMR provides a comprehensive and trustworthy evaluation of a compound's purity, ultimately contributing to the development of safer and more effective medicines.[1][24]

References

Bridging the Gap: A Comparative Analysis of Experimental and Predicted Properties of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug discovery, the synergy between experimental data and computational modeling is paramount. This guide delves into a comparative analysis of the experimental and computationally predicted properties of 2,3-Dichloro-6-methoxypyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. While direct and comprehensive experimental and computational studies on this specific molecule are not widely published, this guide will utilize data from closely related analogs and established computational methodologies to provide a framework for such a comparative study. We will explore the "why" and "how" of these comparisons, offering insights into the validation of theoretical models and the interpretation of experimental results.

The Subject of Our Study: this compound

This compound (CAS No. 83732-68-7) is a halogenated pyridine derivative. The presence of chlorine atoms and a methoxy group on the pyridine ring is expected to significantly influence its electronic properties, reactivity, and potential biological activity.[1][2] Accurate characterization of its structural and electronic features is crucial for any future applications.

Property Value
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
CAS Number 83732-68-7

The Experimental Approach: Unveiling Molecular Reality

Experimental characterization provides the ground truth for a molecule's properties. The primary techniques for a compound like this compound would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. For this compound, we would expect to see distinct signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms. For this compound, we would anticipate:

  • Aromatic Protons: Two signals corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns would be indicative of their positions relative to the electron-withdrawing chlorine atoms and the electron-donating methoxy group.

  • Methoxy Protons: A singlet integrating to three protons, characteristic of the -OCH₃ group.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments. For our target molecule, we would expect six distinct signals:

  • Pyridine Ring Carbons: Five signals for the carbons in the aromatic ring. The carbons attached to the chlorine atoms would be significantly shifted downfield.

  • Methoxy Carbon: One signal for the carbon of the methoxy group.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). For this compound, key expected vibrational bands include:

  • C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

  • C=C and C=N stretching: Vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

  • C-O stretching: The C-O bond of the methoxy group will have a characteristic stretch, usually in the 1000-1300 cm⁻¹ range.

  • C-Cl stretching: These vibrations are typically found in the fingerprint region, below 800 cm⁻¹.

Experimental Protocol: FTIR Data Acquisition

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, we would expect to observe π → π* transitions characteristic of the aromatic pyridine system. The position and intensity of the absorption maxima (λmax) would be influenced by the chloro and methoxy substituents.[4]

Experimental Protocol: UV-Vis Data Acquisition

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, hexane).

  • Blank Spectrum: Record a baseline spectrum of the solvent in a cuvette.

  • Sample Spectrum: Record the spectrum of the sample solution in a matched cuvette.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

The Computational Approach: Predicting Properties from First Principles

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict and understand the properties of molecules.[5][6] These theoretical calculations can provide insights into molecular geometry, electronic structure, and spectroscopic properties, complementing and aiding in the interpretation of experimental data.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can predict a range of properties.

Computational Protocol: A Typical DFT Workflow

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis Input_Structure Initial 3D Structure Method_Selection Select Functional (e.g., B3LYP) & Basis Set (e.g., 6-311++G(d,p)) Input_Structure->Method_Selection Geo_Opt Geometry Optimization Method_Selection->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc NMR_Calc NMR Shielding Calculation Geo_Opt->NMR_Calc UV_Vis_Calc TD-DFT for UV-Vis Geo_Opt->UV_Vis_Calc Optimized_Geo Optimized Geometry (Bond Lengths, Angles) Geo_Opt->Optimized_Geo Vib_Spectra Vibrational Frequencies (IR Spectrum) Freq_Calc->Vib_Spectra NMR_Shifts NMR Chemical Shifts NMR_Calc->NMR_Shifts Electronic_Transitions Electronic Transitions (UV-Vis Spectrum) UV_Vis_Calc->Electronic_Transitions

Caption: A typical workflow for DFT calculations.

Predicted Properties:

  • Optimized Geometry: DFT can calculate the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles.

  • Vibrational Frequencies: These calculations can predict the IR spectrum of the molecule. The calculated frequencies are often scaled to better match experimental values.

  • NMR Chemical Shifts: By calculating the magnetic shielding around each nucleus, DFT can predict ¹H and ¹³C NMR chemical shifts.

  • Electronic Properties: DFT provides information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity. Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis spectrum.

The Comparative Analysis: Where Theory Meets Reality

The true power of this dual approach lies in the direct comparison of experimental and computational data.

Property Experimental Data Computational Prediction (DFT) Points of Comparison & Insights
¹H NMR Chemical Shifts (ppm) Experimentally measured shifts and coupling constants.Calculated isotropic shielding constants, converted to chemical shifts.Good agreement validates the calculated electronic structure. Discrepancies can point to solvent effects or conformational dynamics not captured by the model.
¹³C NMR Chemical Shifts (ppm) Experimentally measured chemical shifts.Calculated isotropic shielding constants, converted to chemical shifts.Similar to ¹H NMR, this comparison validates the predicted electron distribution around the carbon atoms.
IR Vibrational Frequencies (cm⁻¹) Measured positions and intensities of absorption bands.Calculated vibrational frequencies and IR intensities.A strong correlation between the experimental and scaled theoretical frequencies confirms the calculated geometry and vibrational modes.
UV-Vis λmax (nm) Measured wavelength of maximum absorbance.Calculated electronic transition energies and oscillator strengths (from TD-DFT).Agreement validates the calculated HOMO-LUMO gap and excited state energies. Deviations can be due to solvent effects or limitations of the functional.
Molecular Geometry Typically obtained from X-ray crystallography (if a suitable crystal can be grown).Optimized bond lengths and angles.Direct comparison is the ultimate validation of the computational model's ability to reproduce the molecular structure.

Visualizing the Molecular Structure

Caption: Labeled structure of this compound.

Conclusion: A Symbiotic Relationship

The comparison of experimental and computationally predicted properties is a cornerstone of modern chemical science. For a molecule like this compound, this integrated approach allows for a comprehensive understanding of its structure and electronic nature. While a complete dataset for this specific molecule remains to be published, the methodologies and comparative frameworks outlined in this guide provide a clear path for future research. By leveraging the strengths of both experimental measurement and theoretical prediction, scientists can with greater confidence design and develop novel molecules for a wide range of applications.

References

A Senior Application Scientist's Guide to Dichloropyridine Isomers: A Comparative Analysis for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of the correct starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast array of heterocyclic building blocks, dichloropyridines stand out for their utility and versatility.[1][2] The six constitutional isomers of dichloropyridine (C₅H₃Cl₂N) each possess a unique profile of physical properties and chemical reactivity, governed by the specific placement of the two chlorine atoms on the pyridine ring.[3]

This guide provides an in-depth comparative analysis of the most commonly employed dichloropyridine isomers. We will move beyond a simple cataloging of data to explore the underlying principles that govern their behavior. By understanding the causality behind their distinct properties—from melting points and spectroscopic signatures to their regioselectivity in key chemical transformations—chemists can strategically leverage these differences to design more effective and rational synthetic routes for novel pharmaceuticals and advanced materials.

Comparative Physical and Structural Properties

The arrangement of chlorine atoms on the pyridine ring profoundly influences the intermolecular forces and crystal packing of the isomers, leading to distinct physical properties. Symmetrical isomers, such as 2,6- and 3,5-dichloropyridine, tend to have higher melting points due to more efficient packing in the crystal lattice compared to their asymmetrical counterparts.[4][5]

Table 1: Physical Properties of Key Dichloropyridine Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2,3-Dichloropyridine C₅H₃Cl₂N147.99White to light brown crystalline powder64 - 71192 - 210
2,6-Dichloropyridine C₅H₃Cl₂N147.99White solid86 - 89211 - 212
3,5-Dichloropyridine C₅H₃Cl₂N147.99White to light yellow crystalline powder64 - 67178 - 179

Data compiled from multiple sources.[1][6][7] Variations can occur due to sample purity and experimental conditions.[6]

Experimental Protocol: Melting Point Determination

The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid.[6]

  • Sample Preparation: A small amount of the dry, finely powdered dichloropyridine isomer is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[6]

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus, adjacent to a thermometer.[1][6]

  • Heating: The sample is heated rapidly to about 15 °C below the expected melting point, after which the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.[1]

  • Observation & Reporting: The temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2. A sharp range (0.5-1 °C) is indicative of a pure compound.[6]

G cluster_prep Sample Preparation cluster_measurement Measurement P1 Obtain Dry Sample P2 Grind to Fine Powder P1->P2 P3 Pack Capillary Tube P2->P3 M1 Place in Apparatus P3->M1 M2 Rapid Heat to T_exp - 15°C M1->M2 M3 Slow Heat (1-2°C/min) M2->M3 M4 Record T1 (First Drop) M3->M4 M5 Record T2 (Fully Melted) M4->M5 R Report Range: T1 - T2 M5->R

Generalized workflow for determining melting point.

Spectroscopic Analysis for Isomer Differentiation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of dichloropyridine isomers.[8][9] NMR, Mass Spectrometry, and IR spectroscopy each provide complementary pieces of information that, when combined, create a definitive fingerprint for each isomer.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating isomers by mapping the unique electronic environment of each proton and carbon atom.[10]

  • Symmetry is Key: The molecular symmetry of an isomer directly dictates the simplicity of its NMR spectrum. Symmetrical isomers like 2,6- and 3,5-dichloropyridine will show fewer signals than asymmetrical isomers like 2,3-dichloropyridine.

  • ¹H NMR: The ¹H NMR spectrum of the highly symmetric 2,6-dichloropyridine is simple, typically showing a doublet for the H-3/H-5 protons and a triplet for the H-4 proton, arising from their coupling.[10] In contrast, an asymmetrical isomer would display three distinct signals for the three aromatic protons, each with a unique chemical shift and coupling pattern.

  • ¹³C NMR: Similarly, the proton-decoupled ¹³C NMR spectrum of 2,6-dichloropyridine shows only three distinct carbon signals, confirming its symmetrical nature.[10] An asymmetrical isomer would exhibit five signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Dichloropyridine

Carbon AtomChemical Shift (δ, ppm)
C-2, C-6~151.2
C-4~140.1
C-3, C-5~123.5

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.[10] For all dichloropyridine isomers, the most telling feature is the isotopic pattern of the molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic cluster of peaks:

  • M⁺ peak: Corresponding to the molecule with two ³⁵Cl atoms.

  • M+2 peak: Corresponding to one ³⁵Cl and one ³⁷Cl atom (approximately 65% the intensity of M⁺).

  • M+4 peak: Corresponding to two ³⁷Cl atoms (approximately 10% the intensity of M⁺).

This pattern is a definitive indicator of a molecule containing two chlorine atoms.[11]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dichloropyridine isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[10]

  • Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled single-pulse experiment. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) and a relaxation delay of 2-5 seconds are typically required.[8]

  • Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts relative to an internal standard (e.g., TMS).

G Start Unknown Dichloropyridine Isomer MS Acquire Mass Spectrum Start->MS CheckCl Isotopic Pattern for 2 Cl atoms present? MS->CheckCl NMR Acquire ¹H and ¹³C NMR CheckCl->NMR Yes CountC Count ¹³C Signals NMR->CountC CheckSymm Are there 3 signals? CountC->CheckSymm Asymm Asymmetrical Isomer (e.g., 2,3-, 2,4-, 2,5-) CheckSymm->Asymm No (5 signals) Symm Symmetrical Isomer (2,6- or 3,5-) CheckSymm->Symm Yes AnalyzeH Analyze ¹H NMR Splitting Pattern Asymm->AnalyzeH Symm->AnalyzeH End Structure Confirmed AnalyzeH->End

Workflow for spectroscopic isomer identification.

Comparative Chemical Reactivity

The true synthetic utility of dichloropyridine isomers lies in their differential reactivity, which allows for selective functionalization. The electron-withdrawing nature of the ring nitrogen atom is the dominant factor, activating the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[2]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for pyridine functionalization. The relative reactivity of the isomers is a direct consequence of the chlorine atoms' positions relative to the activating nitrogen atom.

  • Reactivity Order: (2,4- and 2,6-) > > 3,5-dichloropyridine.[2]

  • 2,4-Dichloropyridine: This is a highly valuable isomer due to its two electronically distinct chlorine atoms. In classical SNAr reactions, the C4 position is generally more reactive because the intermediate Meisenheimer complex is better stabilized by the para nitrogen.[2][12] This provides a handle for selective mono-functionalization at C4.

  • 2,6-Dichloropyridine: The two chlorine atoms are equivalent and highly activated, making this isomer ideal for straightforward mono-substitution without regioselectivity issues.[2][12]

  • 3,5-Dichloropyridine: With chlorine atoms at the meta positions, this isomer is significantly deactivated towards SNAr and requires much more forcing reaction conditions for substitution to occur.[1][2]

Table 3: Comparative Reactivity in Mono-Amination with a Generic Amine (R-NH₂)

IsomerPrimary Site of AttackGeneral ReactivityTypical Conditions
2,4-Dichloropyridine C4HighMild to moderate heat
2,6-Dichloropyridine C2 or C6HighMild to moderate heat
3,5-Dichloropyridine C3 or C5Very LowHigh temperature, strong base
Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthesis for forming C-C, C-N, and C-O bonds. While dichloropyridines are generally less reactive than their bromo- or iodo-analogs (reactivity: I > Br > Cl), their low cost makes them attractive substrates.[13] Success often relies on using more active, modern catalytic systems.[13]

  • Conventional Site-Selectivity: In palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the C-Cl bond adjacent to the ring nitrogen (C2 or C6) is typically more reactive and undergoes oxidative addition to the palladium catalyst first.[14]

  • Ligand-Controlled Selectivity: A fascinating development in this area is the ability to invert the innate site preference. For 2,4-dichloropyridine, while the C2 position is conventionally more reactive in cross-coupling, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands can promote highly selective coupling at the C4 position.[14] This powerful strategy opens up new synthetic pathways that were previously inaccessible.

  • Sequential Functionalization: The differential reactivity of the chloro-positions in isomers like 2,4-dichloropyridine allows for powerful sequential functionalization strategies. One can perform a cross-coupling reaction at the more reactive C2 position, followed by an SNAr reaction at the C4 position, or vice versa, to build complex, multi-substituted pyridine cores.[14][15]

Experimental Protocol: Suzuki-Miyaura Coupling of a Dichloropyridine
  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the dichloropyridine isomer (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv.).[16]

  • Solvent Addition: Add a suitable degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[15]

G cluster_reactivity Reactivity Profile Isomer Dichloropyridine Isomer SNAr SNAr Reactivity Isomer->SNAr XCouple Cross-Coupling Reactivity Isomer->XCouple SNAr_High High Reactivity (2,4- and 2,6-) SNAr->SNAr_High SNAr_Low Low Reactivity (3,5-) SNAr->SNAr_Low XCouple_C2 Conventional Selectivity (C2/C6 Position) XCouple->XCouple_C2 XCouple_C4 Ligand-Controlled Selectivity (C4) XCouple->XCouple_C4

Logical relationship of isomer structure to reactivity.

Applications in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, appearing in numerous FDA-approved pharmaceuticals.[17][18] Dichloropyridines serve as key starting materials for many of these complex molecules.

  • Precursors to Approved Drugs: 2,6-Dichloropyridine is a documented precursor in the synthesis of the antibiotic enoxacin and the antifungal agent liranaftate.[7]

  • Kinase Inhibitors: The 2,4,6-trisubstituted pyridine core, often derived from dichloropyridine isomers, is a prominent structure in the design of potent and selective kinase inhibitors for anticancer therapy.[15] The ability to selectively functionalize each position allows for fine-tuning of the molecule's interactions within the ATP-binding pocket of target kinases.[15]

  • Exploiting Regioselectivity: The predictable regioselectivity of isomers like 2,6-dichloro-4-iodopyridine is invaluable, allowing chemists to perform sequential cross-coupling reactions to efficiently build libraries of diverse compounds for screening and lead optimization.[15]

Conclusion

The dichloropyridine isomers are far more than a simple collection of chlorinated heterocycles. They are a nuanced toolkit for the modern synthetic chemist. This guide has demonstrated that a deep understanding of how the chlorine atom positions influence physical properties, spectroscopic signatures, and, most critically, chemical reactivity is paramount. The high reactivity of the 2,4- and 2,6-isomers in SNAr reactions contrasts sharply with the inert nature of the 3,5-isomer. In parallel, the site-selectivity of palladium-catalyzed cross-coupling reactions can be controlled by both the inherent properties of the isomer and the rational choice of catalyst ligands. By mastering these comparative principles, researchers can harness the full potential of these versatile building blocks to construct the complex molecular architectures required for the next generation of pharmaceuticals and functional materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2,3-Dichloro-6-methoxypyridine demand a protocol that is not only compliant with regulations but is also grounded in a deep understanding of the compound's chemical nature. This guide provides a comprehensive, step-by-step methodology for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Chemical Causality

Understanding the inherent risks of this compound is the foundation of its safe handling. This compound is a halogenated pyridine, a class of substances often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of chlorine atoms on the pyridine ring significantly influences its reactivity and toxicological profile.

Based on data for the compound and structurally similar chemicals, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2) [2][3]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory System, Category 3) [2][3]

The causality behind these classifications lies in the chemical's ability to react with biological macromolecules. Skin or eye contact can lead to irritation, while inhalation may irritate the respiratory tract.[2][3] Therefore, all handling and disposal procedures are designed to prevent these routes of exposure.

Essential Safety Protocols & Personal Protective Equipment (PPE)

Before any disposal procedure begins, establishing a secure work environment is paramount. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[4][5][6] The immediate work area should be equipped with accessible emergency eyewash stations and safety showers.[5][7]

The following table summarizes the mandatory PPE and safety equipment required.

Parameter Specification & Rationale
Eye Protection Chemical safety goggles or a face shield.[4][7] Standard safety glasses are insufficient as they do not protect against splashes.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, not nitrile).[4] Always consult the glove manufacturer's compatibility chart. Double-gloving is recommended.
Body Protection A fully-buttoned, flame-retardant lab coat.[4][6]
Respiratory Protection Not typically required if work is performed within a certified fume hood. If a spill occurs outside a hood, a NIOSH-approved respirator with an appropriate filter may be necessary.[5][7]
Engineering Controls Certified chemical fume hood. Ensure proper airflow before beginning work.[6][8]

Waste Characterization and Segregation: A Regulatory Imperative

Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) mandates that generators of chemical waste are responsible for determining if their waste is hazardous.[9][10][11] this compound waste must be classified as hazardous due to its irritant properties and potential toxicity.

The core principle is segregation. Never mix this waste stream with non-hazardous materials or other incompatible chemical wastes.[10][12] Cross-contamination can lead to dangerous reactions and complicates the final disposal process, increasing both risk and cost.

All items that come into contact with the chemical must be considered hazardous waste. This includes:

  • Unused or excess this compound

  • Contaminated reaction mixtures

  • Used pipette tips, vials, and other labware

  • Contaminated gloves, bench paper, and other PPE

Step-by-Step Disposal Protocol

The primary and only acceptable method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[10][13] The following protocol details the steps for accumulating this waste safely until it can be collected.

Experimental Protocol: Hazardous Waste Accumulation
  • Container Selection:

    • Select a robust, leak-proof container with a secure, tight-fitting lid that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is appropriate.[8]

    • The container must be in good condition, free of cracks or residue from previous use.

  • Waste Collection:

    • Solid Waste: Carefully place all contaminated solid materials (e.g., gloves, wipes, used vials) into the designated hazardous waste container. Avoid generating dust.[13]

    • Liquid Waste: If disposing of the liquid chemical or a solution containing it, pour it carefully into the designated liquid hazardous waste container using a funnel to prevent spills.

  • Container Labeling (Self-Validating System):

    • Proper labeling is a critical control point. The label must be clear, legible, and permanently affixed to the container.

    • The label must include:

      • The words "Hazardous Waste" .[13]

      • The full chemical name: "this compound" . Do not use abbreviations.

      • The specific hazard characteristics: "Irritant," "Toxic" .[13]

      • The accumulation start date (the date the first drop of waste was added).

  • Secure Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[5][12]

    • Store the sealed container in a designated and secured satellite accumulation area or central accumulation area.[8][12]

    • The storage area must be well-ventilated and provide secondary containment to capture any potential leaks.

    • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4][14]

  • Arranging for Disposal:

    • Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup.

    • The waste will be transported by a certified hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] The preferred final disposal method is high-temperature incineration at a facility equipped with afterburners and scrubbers to ensure complete destruction.[13]

The following diagram illustrates the decision-making workflow for the proper handling and disposal of this compound waste.

G Workflow for this compound Waste Disposal cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation cluster_2 Final Disposal Generate Generation of Waste (Unused chemical, contaminated labware, PPE) Segregate Segregate at Point of Generation (Isolate from all other waste streams) Generate->Segregate Container Select Appropriate Hazardous Waste Container Segregate->Container Label Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) Container->Label Store Store in Secure Secondary Containment (Keep container closed) Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Transport to Licensed TSDF (High-Temperature Incineration) EHS->Disposal

Caption: Decision workflow for handling this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.[13]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[8]

  • Assess & Act: For a small spill, trained personnel wearing appropriate PPE may proceed. For large spills, evacuate the area and contact your EHS emergency line.

  • Contain & Clean:

    • Cover the liquid spill with an inert absorbent material like vermiculite, sand, or a chemical sorbent pad.[8][15] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[15]

    • Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report all spills to your supervisor and EHS department, regardless of size.

By adhering to these scientifically grounded and procedurally sound protocols, you ensure that your work with this compound is conducted with the highest standards of safety and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-6-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.